molecular formula C5HCl5O3 B095763 Alorac CAS No. 19360-02-2

Alorac

Cat. No.: B095763
CAS No.: 19360-02-2
M. Wt: 286.3 g/mol
InChI Key: RRLHZVASKJLNFJ-UPHRSURJSA-N
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Description

Alorac is a useful research compound. Its molecular formula is C5HCl5O3 and its molecular weight is 286.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310001. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

19360-02-2

Molecular Formula

C5HCl5O3

Molecular Weight

286.3 g/mol

IUPAC Name

(Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid

InChI

InChI=1S/C5HCl5O3/c6-1(2(7)4(12)13)3(11)5(8,9)10/h(H,12,13)/b2-1-

InChI Key

RRLHZVASKJLNFJ-UPHRSURJSA-N

SMILES

C(=C(C(=O)O)Cl)(C(=O)C(Cl)(Cl)Cl)Cl

Isomeric SMILES

C(=C(\C(=O)O)/Cl)(\C(=O)C(Cl)(Cl)Cl)/Cl

Canonical SMILES

C(=C(C(=O)O)Cl)(C(=O)C(Cl)(Cl)Cl)Cl

Other CAS No.

19359-89-8
19360-02-2

Origin of Product

United States

Foundational & Exploratory

Alorac's Mechanism of Action in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific mechanism of action and experimental data for the herbicide Alorac is limited in publicly available scientific literature. This guide provides a detailed overview of the presumed mechanism of action based on its classification as a gibberellin biosynthesis inhibitor. The experimental protocols and quantitative data presented are representative of studies conducted on other well-characterized gibberellin biosynthesis inhibitors and should be considered illustrative examples.

Executive Summary

This compound is a plant growth regulator and herbicide whose primary mode of action is the inhibition of gibberellin biosynthesis. Gibberellins (GAs) are a class of plant hormones that regulate various developmental processes, including stem elongation, seed germination, and flowering. By blocking the production of active GAs, this compound disrupts normal plant growth, leading to stunting and ultimately, plant death in susceptible species. This technical guide delves into the biochemical pathways affected by this compound, presents representative quantitative data from analogous compounds, details relevant experimental protocols for research, and provides visual representations of the key molecular interactions and experimental workflows.

Core Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound is classified as a halogenated aliphatic herbicide and plant growth regulator. Its herbicidal activity stems from its ability to interfere with the gibberellin (GA) biosynthesis pathway. GAs are diterpenoid acids that play a crucial role in regulating multiple aspects of plant growth and development.

The biosynthesis of gibberellins is a complex process that occurs in three main stages across different cellular compartments: the plastid, the endoplasmic reticulum, and the cytosol.[1] this compound is presumed to inhibit one or more of the enzymatic steps within this pathway. While the precise molecular target of this compound has not been extensively documented, other gibberellin biosynthesis inhibitors are known to target specific enzymes such as ent-kaurene synthase or cytochrome P450 monooxygengenases.[2][3] Inhibition of these enzymes leads to a deficiency in bioactive GAs, such as GA1 and GA4.[1]

The depletion of active gibberellins has profound effects on plant physiology. Key processes affected include:

  • Stem Elongation: Gibberellins are essential for cell elongation in stems. Their absence results in a dwarfed or stunted phenotype.

  • Seed Germination: GAs promote the synthesis of hydrolytic enzymes, such as α-amylase, which are necessary to break down stored food reserves in the seed endosperm to nourish the embryo. Inhibition of GA biosynthesis can therefore prevent or delay seed germination.

  • Flowering and Fruit Development: Gibberellins are involved in the transition from vegetative to reproductive growth and are important for flower and fruit development.

Gibberellin Signaling Pathway

The effects of gibberellin deficiency are mediated through the GA signaling pathway. In the absence of gibberellins, DELLA proteins, which are nuclear-localized growth repressors, are stable and bind to transcription factors, preventing the expression of GA-responsive genes.[4][5] When bioactive GAs are present, they bind to the GID1 (GIBBERELLIN INSENSITIVE DWARF1) receptor.[6] This GA-GID1 complex then interacts with DELLA proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome.[7] The degradation of DELLA proteins releases the transcription factors, allowing them to activate the expression of genes that promote growth and development.

By inhibiting GA biosynthesis, this compound prevents the degradation of DELLA proteins, causing them to accumulate and continuously repress growth-related gene expression, leading to the characteristic symptoms of GA deficiency.

Gibberellin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Protein (Growth Repressor) GID1->DELLA Forms complex with GA TF Transcription Factors (e.g., PIFs) DELLA->TF Represses SCF SCF E3 Ubiquitin Ligase DELLA->SCF Targeted for ubiquitination GA_responsive_genes GA-Responsive Genes TF->GA_responsive_genes Fails to activate TF->GA_responsive_genes Activates Growth_Repression Growth Repression GA_responsive_genes->Growth_Repression Growth_Promotion Growth & Development GA_responsive_genes->Growth_Promotion Proteasome 26S Proteasome SCF->Proteasome Mediates degradation Degraded_DELLA Degraded DELLA Proteasome->Degraded_DELLA This compound This compound (GA Biosynthesis Inhibitor) This compound->GA Inhibits production Gibberellin_Biosynthesis_Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol GGPP GGPP ent_Copalyl_PP ent-Copalyl-PP GGPP->ent_Copalyl_PP CPS ent_Kaurene ent-Kaurene ent_Copalyl_PP->ent_Kaurene KS ent_Kaurenoic_acid ent-Kaurenoic acid ent_Kaurene->ent_Kaurenoic_acid KO GA12 GA12 ent_Kaurenoic_acid->GA12 KAO GA53 GA53 GA12->GA53 13-hydroxylase GA9 GA9 GA12->GA9 GA20ox / GA3ox GA44 GA44 GA53->GA44 GA20ox / GA3ox GA19 GA19 GA44->GA19 GA20ox / GA3ox GA20 GA20 GA19->GA20 GA20ox / GA3ox GA1 GA1 (Bioactive) GA20->GA1 GA20ox / GA3ox GA4 GA4 (Bioactive) GA9->GA4 GA20ox / GA3ox This compound This compound This compound->ent_Kaurene Inhibition Point (Presumed) Experimental_Workflow start Start: Hypothesis Formulation exp_design Experimental Design - Select plant species - Determine dose range - Set up controls start->exp_design plant_prep Plant Preparation - Seed sowing - Plant growth to desired stage exp_design->plant_prep treatment Treatment Application - Prepare herbicide solutions - Apply treatments (foliar/soil) plant_prep->treatment data_collection Data Collection - Measure plant height - Assess germination rate - Determine chlorophyll content treatment->data_collection data_analysis Data Analysis - Statistical tests (ANOVA) - Dose-response modeling (EC50) data_collection->data_analysis results Results Interpretation - Summarize findings - Draw conclusions data_analysis->results end End: Report Generation results->end

References

Unveiling (2Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic Acid: A Technical Overview of a Scarcely Documented Compound

Author: BenchChem Technical Support Team. Date: December 2025

(2Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid , a complex organochlorine compound, presents a notable challenge in scientific documentation. Despite its confirmed existence, identified by the Chemical Abstracts Service (CAS) number 19359-89-8 and the synonym Alorac , detailed information regarding its discovery, synthesis, and biological activity remains largely unpublished in readily accessible scientific literature.[1][2] This technical guide aims to provide a comprehensive overview based on the available information, focusing on its likely synthetic origins from the well-studied precursor, mucochloric acid, and general principles of chlorination chemistry.

Physicochemical Properties

While extensive experimental data is lacking, fundamental physicochemical properties of (2Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid have been calculated and are summarized below.

PropertyValueSource
Molecular Formula C₅HCl₅O₃[1][2]
Molecular Weight 286.3 g/mol [1][2]
Exact Mass 285.833882 g/mol [1]
InChIKey RRLHZVASKJLNFJ-UPHRSURJSA-N[2]
Canonical SMILES C(=C(\C(=O)O)/Cl)(\C(=O)C(Cl)(Cl)Cl)/Cl[2]

Postulated Synthesis and Discovery Context

The discovery and initial synthesis of (2Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid are not explicitly detailed in the surveyed literature. However, its chemical structure strongly suggests a synthetic pathway originating from mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone). Mucochloric acid is a versatile and extensively studied starting material for the synthesis of a wide array of halogenated compounds.[3]

The transformation from mucochloric acid to the target pentachloro compound would necessitate both the opening of the furanone ring and the addition of three chlorine atoms. While a specific protocol for this transformation is not available, it is plausible that it involves reactions with potent chlorinating agents.

Hypothetical Synthetic Pathway

A logical, though unconfirmed, synthetic route can be proposed based on established chemical principles. This would likely involve the reaction of mucochloric acid or a derivative with a strong chlorinating agent capable of both ring opening and exhaustive chlorination.

Hypothetical Synthesis Mucochloric_Acid Mucochloric Acid Intermediate Ring-Opened Intermediate Mucochloric_Acid->Intermediate Ring Opening & Chlorination Chlorinating_Agent Strong Chlorinating Agent(s) (e.g., PCl₅, Cl₂) Chlorinating_Agent->Intermediate Target_Compound (2Z)-2,3,5,5,5-pentachloro- 4-oxopent-2-enoic acid Intermediate->Target_Compound Further Chlorination

Caption: Hypothetical synthetic pathway from mucochloric acid.

Experimental Protocols: A General Framework

In the absence of a specific published protocol for the synthesis of (2Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid, a general experimental framework can be inferred from the reactions of carboxylic acids with common chlorinating agents. The reaction of a carboxylic acid with phosphorus pentachloride (PCl₅), for instance, is a standard method for the preparation of acyl chlorides. This reaction is typically vigorous and proceeds with the evolution of hydrogen chloride gas.

General Protocol for Chlorination of a Carboxylic Acid with PCl₅:

  • Reaction Setup: A solution of the carboxylic acid in an inert, anhydrous solvent (e.g., dichloromethane, chloroform) is prepared in a reaction vessel equipped with a reflux condenser and a gas outlet to safely vent the evolved HCl.

  • Reagent Addition: Phosphorus pentachloride is added portion-wise to the stirred solution of the carboxylic acid at a controlled temperature, often starting at room temperature and potentially requiring heating to drive the reaction to completion.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride).

  • Work-up: Upon completion, the reaction mixture is typically cooled, and the excess PCl₅ and the byproduct phosphoryl chloride (POCl₃) are removed. This can be achieved by distillation under reduced pressure.

  • Purification: The resulting crude product is then purified, commonly by distillation or chromatography, to yield the final chlorinated compound.

It is crucial to note that this is a generalized procedure and the specific conditions (e.g., stoichiometry, temperature, reaction time, and purification method) would need to be optimized for the synthesis of (2Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid from a suitable precursor.

Biological Activity and Signaling Pathways: An Unexplored Frontier

Currently, there is no publicly available data on the biological activity or the mechanism of action of (2Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid. Research into the biological effects of organochlorine compounds is extensive, with activities ranging from antimicrobial and insecticidal to potential toxicity. The high degree of chlorination in the target molecule suggests it may possess significant biological activity, but this remains to be experimentally verified.

Consequently, no signaling pathways involving this specific compound can be depicted. Future research would be necessary to determine its potential interactions with biological targets and elucidate any downstream effects.

Conclusion

(2Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid stands as a formally recognized yet enigmatic molecule. While its basic chemical identity is established, a significant void exists in the scientific literature concerning its discovery, a validated synthetic methodology, and its biological profile. The information presented here, drawn from the chemistry of its likely precursor, mucochloric acid, and general reaction mechanisms, provides a foundational understanding. It is hoped that this technical overview will stimulate further investigation into this sparsely documented compound, potentially unlocking new chemical and biological insights.

References

Alorac as a Gibberellin Biosynthesis Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alorac is a synthetic halogenated aliphatic compound classified as a plant growth regulator and herbicide. Its primary mode of action is the inhibition of gibberellin biosynthesis, leading to a reduction in internodal elongation and altered plant development. Despite its classification, detailed public scientific literature specifying the precise enzymatic target of this compound within the gibberellin biosynthesis pathway is scarce. This guide provides a comprehensive overview of the current understanding of this compound, placed within the broader context of gibberellin biosynthesis and its inhibition. It details the established gibberellin biosynthetic and signaling pathways, outlines general experimental protocols for assessing gibberellin biosynthesis inhibition, and presents the available data on this compound.

Introduction to this compound

This compound is a plant growth regulator and herbicide that has been used to control annual grasses and broadleaf weeds in various crops and ornamental plants.[1] It is recognized as an obsolete herbicide in many developed nations, and there is limited publicly available data regarding its toxicological and environmental profile.[1] The primary physiological effect of this compound on susceptible plants is the stunting of growth, which is consistent with the disruption of the gibberellin (GA) hormone pathway.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name (2Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid
CAS Number 19360-02-2
Molecular Formula C₅HCl₅O₃
Molecular Weight 286.3 g/mol
Mode of Action Gibberellin biosynthesis inhibitor
Substance Group Halogenated aliphatic herbicide; Halogenated aliphatic PGR

Source: University of Hertfordshire, AERU Pesticide Properties Database[1]

The Gibberellin Biosynthesis Pathway: A Target for Herbicides

Gibberellins are a class of diterpenoid hormones that play a crucial role in various plant developmental processes, including stem elongation, seed germination, dormancy, flowering, and fruit development. The biosynthesis of gibberellins is a complex pathway that occurs in multiple cellular compartments, including plastids, the endoplasmic reticulum, and the cytosol. The pathway can be broadly divided into three stages.

Stage 1: Formation of ent-kaurene in Plastids The pathway begins with the synthesis of geranylgeranyl diphosphate (GGDP), a common precursor for various terpenes. GGDP is then converted to ent-kaurene through a two-step cyclization process catalyzed by ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).

Stage 2: Oxidation of ent-kaurene in the Endoplasmic Reticulum ent-kaurene is transported to the endoplasmic reticulum, where it undergoes a series of oxidation reactions catalyzed by two cytochrome P450 monooxygenases: ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO). These steps convert ent-kaurene to GA₁₂.

Stage 3: Formation of Bioactive Gibberellins in the Cytosol In the cytosol, GA₁₂ is converted into various bioactive gibberellins (e.g., GA₁, GA₃, GA₄, and GA₇) and their inactive catabolites. This part of the pathway is primarily catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs), most notably GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox). GA 2-oxidases (GA2ox) are involved in the deactivation of bioactive gibberellins.

Gibberellin_Biosynthesis_Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol GGDP Geranylgeranyl diphosphate (GGDP) ent_CDP ent-Copalyl diphosphate GGDP->ent_CDP CPS ent_Kaurene ent-Kaurene ent_CDP->ent_Kaurene KS ent_Kaurenol ent-Kaurenol ent_Kaurenal ent-Kaurenal ent_Kaurenol->ent_Kaurenal KO ent_Kaurenoic_acid ent-Kaurenoic acid ent_Kaurenal->ent_Kaurenoic_acid KO GA12_aldehyde GA12-aldehyde ent_Kaurenoic_acid->GA12_aldehyde KAO GA12 GA12 GA12_aldehyde->GA12 KAO ent_Kaurene_ER->ent_Kaurenol KO GA53 GA53 GA44 GA44 GA53->GA44 GA20ox GA19 GA19 GA44->GA19 GA20ox GA20 GA20 GA19->GA20 GA20ox GA1 GA1 (Bioactive) GA20->GA1 GA3ox GA8 GA8 (Inactive) GA1->GA8 GA2ox GA9 GA9 GA4 GA4 (Bioactive) GA9->GA4 GA3ox GA34 GA34 (Inactive) GA4->GA34 GA2ox GA12_Cytosol->GA53 13-hydroxylase GA12_Cytosol->GA9 GA20ox

Figure 1: Simplified Gibberellin Biosynthesis Pathway in Plants.

Mechanism of Action: this compound as a Gibberellin Biosynthesis Inhibitor

This compound is categorized as a gibberellin biosynthesis inhibitor.[1] However, the specific enzymatic step in the pathway that this compound targets is not well-documented in publicly accessible scientific literature. Generally, gibberellin biosynthesis inhibitors can be classified into several groups based on their target enzyme:

  • Onium-type compounds (e.g., chlormequat chloride, mepiquat chloride): These compounds primarily inhibit the early steps of the pathway, targeting CPS and KS.

  • N-heterocyclic compounds (e.g., paclobutrazol, uniconazole): These compounds are known to inhibit the cytochrome P450 monooxygenases, specifically KO, which catalyzes the conversion of ent-kaurene to ent-kaurenoic acid.

  • Structural mimics of 2-oxoglutarate (e.g., prohexadione-calcium, trinexapac-ethyl): These inhibitors target the 2-ODD enzymes in the later stages of the pathway, such as GA20ox and GA3ox, by competing with the co-substrate 2-oxoglutarate.

Without specific experimental data, it is not possible to definitively place this compound into one of these categories. Further research, including in vitro enzyme assays with purified enzymes from the gibberellin biosynthesis pathway, would be required to elucidate its precise mechanism of action.

Table 2: Quantitative Data on this compound's Inhibitory Activity

ParameterValue
Target Enzyme Not specified in available literature
IC₅₀ Data not available
Ki Data not available

The Gibberellin Signaling Pathway

Inhibition of gibberellin biosynthesis leads to a decrease in the levels of bioactive gibberellins. This, in turn, affects the gibberellin signaling pathway, which is initiated by the binding of a bioactive gibberellin to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This binding event promotes the interaction between GID1 and DELLA proteins, which are nuclear-localized growth repressors. The formation of the GA-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome. The degradation of DELLA proteins relieves their repressive effect on transcription factors, allowing for the expression of gibberellin-responsive genes that promote plant growth and development.

By inhibiting gibberellin biosynthesis, this compound causes an accumulation of DELLA proteins, leading to the repression of gibberellin-responsive genes and resulting in the characteristic dwarf phenotype of treated plants.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein GID1->DELLA GA-GID1 complex binds to DELLA SCF SCF E3 Ubiquitin Ligase DELLA->SCF GA-GID1-DELLA complex recruits SCF Proteasome 26S Proteasome DELLA->Proteasome targeted for degradation PIFs PIF Transcription Factors DELLA->PIFs represses SCF->DELLA ubiquitinates DELLA GA_Responsive_Genes GA-Responsive Genes PIFs->GA_Responsive_Genes activates Growth_Promotion Growth Promotion GA_Responsive_Genes->Growth_Promotion

Figure 2: The Gibberellin Signaling Pathway.

Experimental Protocols for Assessing Gibberellin Biosynthesis Inhibition

5.1. Whole Plant Bioassays

  • Objective: To determine the effect of the inhibitor on plant growth and development.

  • Method:

    • Grow indicator plants (e.g., dwarf rice, Arabidopsis thaliana) in a controlled environment.

    • Apply the inhibitor at various concentrations to the soil, hydroponic solution, or as a foliar spray.

    • Include a positive control (a known gibberellin biosynthesis inhibitor like paclobutrazol) and a negative control (solvent only).

    • Measure parameters such as plant height, internode length, leaf color, and time to flowering over a set period.

    • A dose-dependent reduction in growth that can be rescued by the exogenous application of bioactive gibberellin (e.g., GA₃) is indicative of gibberellin biosynthesis inhibition.

5.2. In Vitro Enzyme Assays

  • Objective: To identify the specific enzyme(s) inhibited by the compound.

  • Method:

    • Clone and express the genes encoding the enzymes of the gibberellin biosynthesis pathway (e.g., CPS, KS, KO, KAO, GA20ox, GA3ox) in a suitable system (e.g., E. coli, yeast, insect cells).

    • Purify the recombinant enzymes.

    • Conduct enzyme activity assays in the presence and absence of the inhibitor at various concentrations.

    • The substrate for each enzyme can be radiolabeled or unlabeled, with product formation detected by techniques such as HPLC, GC-MS, or LC-MS/MS.

    • Determine the IC₅₀ value of the inhibitor for each enzyme to identify the primary target.

Experimental_Workflow Whole_Plant_Bioassay Whole Plant Bioassay (e.g., rice, Arabidopsis) Inhibitor_Application Apply this compound at varying concentrations Whole_Plant_Bioassay->Inhibitor_Application Growth_Measurement Measure Growth Parameters (e.g., height, internode length) Inhibitor_Application->Growth_Measurement GA_Rescue_Experiment GA Rescue Experiment Growth_Measurement->GA_Rescue_Experiment In_Vitro_Enzyme_Assay In Vitro Enzyme Assays GA_Rescue_Experiment->In_Vitro_Enzyme_Assay Enzyme_Expression Express & Purify GA Biosynthesis Enzymes In_Vitro_Enzyme_Assay->Enzyme_Expression Activity_Assay Enzyme Activity Assay with this compound Enzyme_Expression->Activity_Assay IC50_Determination Determine IC50 Activity_Assay->IC50_Determination Mechanism_Elucidation Elucidation of Mechanism of Action IC50_Determination->Mechanism_Elucidation

Figure 3: General Experimental Workflow for Characterizing a Gibberellin Biosynthesis Inhibitor.

Conclusion and Future Directions

This compound is established as a gibberellin biosynthesis inhibitor, a class of herbicides and plant growth regulators with significant agricultural applications. However, there is a notable lack of detailed, publicly available research on its specific molecular mechanism of action. To fully understand its biological activity and potential off-target effects, further research is warranted. Elucidating the precise enzyme inhibited by this compound would require dedicated biochemical studies, including in vitro enzyme assays with the key enzymes of the gibberellin biosynthesis pathway. Such studies would not only fill a knowledge gap regarding this particular compound but could also contribute to the broader understanding of herbicide-enzyme interactions and the design of novel plant growth regulators. For professionals in drug development, the study of such specific inhibitors can provide insights into designing targeted molecules for other biological pathways.

References

Alorac: A Technical Guide to its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alorac is a synthetic plant growth regulator classified as a gibberellin biosynthesis inhibitor. Its chemical name is (Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid. By inhibiting the production of gibberellins, a class of key plant hormones, this compound can be used to control plant growth. This technical guide provides an overview of its synthesis, chemical properties, and its mechanism of action.

Chemical Properties and Data

The known chemical and physical properties of this compound are summarized below. Spectroscopic data, while crucial for unambiguous identification, are not available in the public domain.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acidN/A
CAS Number 19360-02-2N/A
Chemical Formula C₅HCl₅O₃[1][2]
Molecular Weight 286.3 g/mol [1]
Canonical SMILES C(=C(C(=O)O)Cl)(C(=O)C(Cl)(Cl)Cl)ClN/A
Physical State Not ReportedN/A
Melting Point Not ReportedN/A
Boiling Point Not ReportedN/A
Solubility Not ReportedN/A

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available. However, the commercial production process is described as a multi-step chlorination and ring-opening procedure.[3]

General Synthesis Pathway

The synthesis commences with the formation of a chlorinated oxetan-2-one intermediate. This intermediate undergoes a base-catalyzed ring-opening to yield 3,5,5,5-tetrachloro-4-oxopent-2-enoic acid. The final step involves a selective chlorination at the 2-position to introduce the fifth chlorine atom and establish the Z-configuration of the double bond.[3]

A generalized workflow for the synthesis is presented below.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Selective Chlorination Chloral Chloral Chlorinated oxetan-2-one Chlorinated oxetan-2-one Chloral->Chlorinated oxetan-2-one Reaction Halo-substituted epoxide Halo-substituted epoxide Halo-substituted epoxide->Chlorinated oxetan-2-one Reaction Base Catalysis Base Catalysis Chlorinated oxetan-2-one->Base Catalysis 3,5,5,5-tetrachloro-4-oxopent-2-enoic acid 3,5,5,5-tetrachloro-4-oxopent-2-enoic acid Base Catalysis->3,5,5,5-tetrachloro-4-oxopent-2-enoic acid Ring Opening Chlorinating Agent e.g., Cl2 or NCS 3,5,5,5-tetrachloro-4-oxopent-2-enoic acid->Chlorinating Agent This compound (Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid Chlorinating Agent->this compound Chlorination at C2

Caption: Generalized synthetic workflow for this compound.

Representative Experimental Protocol (Hypothetical)

The following is a hypothetical, representative protocol based on the general description of this compound's synthesis. This is not a validated protocol for the synthesis of this compound.

Step 1: Synthesis of 4-chloro-4-(2,2,2-trichloroethyl)oxetan-2-one

  • To a cooled (0 °C) solution of chloral (1.0 eq) in an appropriate solvent (e.g., dichloromethane), a halo-substituted epoxide (1.1 eq) is added dropwise in the presence of a Lewis acid catalyst.

  • The reaction is stirred at room temperature for 12-24 hours.

  • The reaction mixture is then quenched with water and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or distillation.

Step 2: Synthesis of 3,5,5,5-tetrachloro-4-oxopent-2-enoic acid

  • The chlorinated oxetan-2-one (1.0 eq) is dissolved in a suitable solvent (e.g., tetrahydrofuran).

  • A base (e.g., sodium hydroxide, 1.2 eq) is added, and the mixture is stirred at a controlled temperature (e.g., 40-60 °C) for 2-4 hours.

  • The reaction is monitored by TLC. Upon completion, the mixture is acidified with a mineral acid (e.g., HCl) and the product is extracted with an organic solvent.

  • The organic extracts are combined, dried, and the solvent is removed to yield the crude product.

Step 3: Synthesis of this compound ((Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid)

  • The 3,5,5,5-tetrachloro-4-oxopent-2-enoic acid (1.0 eq) is dissolved in a chlorinated solvent (e.g., chloroform).

  • A chlorinating agent such as chlorine gas or N-chlorosuccinimide (1.1 eq) is added at a low temperature (0-20 °C).[3]

  • The reaction is stirred until the starting material is consumed.

  • The solvent is removed under reduced pressure, and the crude this compound is purified by recrystallization or chromatography.

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound functions as a plant growth regulator by inhibiting the biosynthesis of gibberellins (GAs). GAs are diterpenoid acids that are essential for many developmental processes in plants, including stem elongation, seed germination, and flowering.

The Gibberellin Biosynthesis Pathway

The biosynthesis of gibberellins is a complex pathway that occurs in multiple cellular compartments. It begins with the synthesis of geranylgeranyl diphosphate (GGPP) and proceeds through a series of cyclization and oxidation reactions to produce the various bioactive GAs.

G cluster_pathway Gibberellin Biosynthesis Pathway cluster_inhibition Site of Inhibition GGPP Geranylgeranyl diphosphate ent_copalyl_diphosphate ent-Copalyl diphosphate GGPP->ent_copalyl_diphosphate CPS ent_kaurene ent-Kaurene ent_copalyl_diphosphate->ent_kaurene KS ent_kaurenoic_acid ent-Kaurenoic acid ent_kaurene->ent_kaurenoic_acid KO/KAO GA12 GA12 ent_kaurenoic_acid->GA12 Multiple Steps Bioactive_GAs Bioactive GAs (e.g., GA1, GA4) GA12->Bioactive_GAs GA20ox, GA3ox Inhibitor This compound Inhibitor->GA12 Likely Target Enzymes (e.g., P450 monooxygenases) G cluster_workflow Bioassay Workflow Seed_Germination Seed Germination (Dwarf Plant Variety) Seedling_Growth Seedling Growth to Two-Leaf Stage Seed_Germination->Seedling_Growth Treatment_Groups Division into Treatment Groups Seedling_Growth->Treatment_Groups Application Application of This compound and GA3 Treatment_Groups->Application Incubation Incubation in Controlled Environment Application->Incubation Measurement Measurement of Growth Parameters Incubation->Measurement Analysis Data Analysis (e.g., IC50) Measurement->Analysis

References

Scarcity of Early Research Data on Alorac Herbicide Impedes In-depth Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available scientific literature reveals a significant lack of early research studies on the effects of the herbicide Alorac. This scarcity of published data makes it impossible to construct an in-depth technical guide or whitepaper as requested, including quantitative data summaries, detailed experimental protocols, and visualizations of its signaling pathways.

This compound is identified as an obsolete plant growth regulator and herbicide that is not generally approved for use in developed nations.[1] Sources indicate that there is very little published data concerning its human toxicity, environmental fate, degradation, or ecotoxicity.[1]

Efforts to locate early experimental studies, toxicological data, or detailed methodologies for this compound, including searches using its chemical name, (2Z)-2,3,5,5,5-pentachloro-4-oxo-2-pentenoic acid, and its CAS Registry Number, 19360-02-2, did not yield any substantive results that would allow for the fulfillment of the core requirements of the request.

While the mode of action for many herbicides involves the inhibition of specific enzymes or biochemical pathways, no such details could be found for this compound in the available literature. Consequently, the creation of diagrams for signaling pathways or experimental workflows is not feasible.

Due to the absence of quantitative data from early studies, no data tables summarizing the effects of this compound can be compiled. Similarly, the lack of published research means that there are no experimental protocols to detail.

References

Alorac's Impact on Plant Hormone Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alorac is identified as a plant growth regulator and herbicide whose primary mode of action is the inhibition of gibberellin (GA) biosynthesis. While specific quantitative data on this compound's broad-spectrum impact on other plant hormone pathways remain limited in publicly accessible literature, this guide synthesizes the known mechanisms of GA biosynthesis inhibitors and explores the probable downstream effects on auxin, cytokinin, abscisic acid (ABA), and ethylene signaling. This document provides a framework for research, detailing hypothetical experimental protocols and data presentation structures to facilitate further investigation into the comprehensive effects of this compound.

Core Mechanism: Inhibition of Gibberellin Biosynthesis

This compound primarily functions by disrupting the gibberellin biosynthetic pathway. Gibberellins are diterpenoid hormones that regulate various developmental processes in plants, including stem elongation, seed germination, dormancy, flowering, and fruit senescence. The biosynthesis of active GAs is a complex process involving multiple enzymatic steps in different cellular compartments.

Inhibitors of GA biosynthesis, such as this compound, typically target key enzymes in this pathway. While the precise molecular target of this compound is not extensively documented in available literature, it is hypothesized to act on the cytochrome P450 monooxygenases, such as ent-kaurene oxidase (KO) or ent-kaurenoic acid oxidase (KAO), or the 2-oxoglutarate-dependent dioxygenases (2-ODDs) like GA20-oxidase (GA20ox) and GA3-oxidase (GA3ox).

Gibberellin Signaling Pathway

The downstream signaling of gibberellins involves the degradation of DELLA proteins, which are nuclear repressors of GA-responsive genes. In the absence of GA, DELLA proteins bind to and inactivate transcription factors, thereby inhibiting the expression of genes responsible for growth and development. When bioactive GA is present, it binds to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This GA-GID1 complex then interacts with DELLA proteins, leading to their ubiquitination and subsequent degradation via the 26S proteasome. The degradation of DELLA proteins releases the inhibition of transcription factors, allowing for the expression of GA-responsive genes.

Gibberellin_Signaling_Pathway cluster_biosynthesis Gibberellin Biosynthesis cluster_signaling Gibberellin Signaling cluster_degradation DELLA Degradation GGDP Geranylgeranyl diphosphate ent_kaurene ent-kaurene GGDP->ent_kaurene CPS, KS GA12 GA12 ent_kaurene->GA12 KO, KAO GA_precursors GA precursors (GA9, GA20) GA12->GA_precursors GA20ox Bioactive_GA Bioactive GA (GA1, GA4) GA_precursors->Bioactive_GA GA3ox GID1 GID1 Receptor Bioactive_GA->GID1 Binding This compound This compound This compound->ent_kaurene Inhibition This compound->GA12 Inhibition This compound->GA_precursors Inhibition This compound->Bioactive_GA Inhibition DELLA DELLA Proteins GID1->DELLA Forms GA-GID1-DELLA complex SCF_SLY1_GID2 SCF complex GID1->SCF_SLY1_GID2 Recruits PIFs PIFs & other TFs DELLA->PIFs Represses Proteasome 26S Proteasome DELLA->Proteasome GA_Response GA Response (e.g., Growth) PIFs->GA_Response Activates SCF_SLY1_GID2->DELLA Degradation DELLA Degradation Proteasome->Degradation GA_Auxin_Crosstalk This compound This compound Gibberellin Gibberellin (Low) This compound->Gibberellin Inhibits Biosynthesis DELLA DELLA Proteins (High) Gibberellin->DELLA Promotes Degradation Stem_Elongation Stem Elongation Gibberellin->Stem_Elongation Auxin_Signaling Auxin Signaling DELLA->Auxin_Signaling Inhibits Auxin_Signaling->Stem_Elongation GA_Cytokinin_Crosstalk This compound This compound Gibberellin Gibberellin (Low) This compound->Gibberellin Inhibits Biosynthesis Shoot_Development Shoot Development Gibberellin->Shoot_Development Promotes Root_Development Root Development Gibberellin->Root_Development Inhibits Cytokinin_Signaling Cytokinin Signaling Cytokinin_Signaling->Shoot_Development Promotes Cytokinin_Signaling->Root_Development Inhibits GA_ABA_Crosstalk This compound This compound Gibberellin Gibberellin (Low) This compound->Gibberellin Inhibits Biosynthesis Seed_Germination Seed Germination Gibberellin->Seed_Germination Promotes Stress_Response Stress Response Gibberellin->Stress_Response Inhibits ABA_Signaling ABA Signaling ABA_Signaling->Seed_Germination Inhibits ABA_Signaling->Stress_Response Promotes GA_Ethylene_Crosstalk This compound This compound Gibberellin Gibberellin (Low) This compound->Gibberellin Inhibits Biosynthesis Ethylene_Signaling Ethylene Signaling Gibberellin->Ethylene_Signaling Crosstalk Growth_Senescence Growth & Senescence Gibberellin->Growth_Senescence Modulates Ethylene_Signaling->Gibberellin Crosstalk Ethylene_Signaling->Growth_Senescence Modulates Experimental_Workflow start Plant Growth (e.g., Arabidopsis) treatment This compound Treatment (Concentration Gradient & Time Course) start->treatment sampling Sample Collection (Flash Freeze) treatment->sampling hormone_analysis Hormone Quantification (UPLC-MS/MS) sampling->hormone_analysis gene_expression Gene Expression Analysis (qRT-PCR) sampling->gene_expression protein_analysis Protein Level Analysis (Western Blot) sampling->protein_analysis data_analysis Data Analysis & Integration hormone_analysis->data_analysis gene_expression->data_analysis protein_analysis->data_analysis conclusion Elucidation of this compound's Multi-Hormonal Impact data_analysis->conclusion

Alorac: A Review of a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: December 2025

An examination of available data on Alorac reveals its classification as a plant growth regulator and herbicide. However, a significant gap exists in the scientific literature regarding its potential applications or research within the fields of drug development and human health.

This compound is a synthetic, halogenated aliphatic compound primarily recognized for its role in agriculture.[1] Its mode of action involves the inhibition of gibberellin biosynthesis, a crucial hormone for plant growth and development. This activity underlies its function as a plant growth regulator and herbicide.[1]

Publicly available data provides details on its chemical structure and properties. This compound has the chemical formula C₅HCl₅O₃ and a molecular mass of 286.3 g/mol .[1][2] It is also known by the systematic name (2Z)-2,3,5,5,5-pentachloro-4-oxo-2-pentenoic acid.[2]

Despite its characterization in the agricultural domain, there is a notable absence of research pertaining to this compound in the context of pharmacology and medicine. A comprehensive search of scientific databases yields no information on its mechanism of action in biological systems beyond plants, nor any investigation into its potential as a therapeutic agent. Consequently, there are no established signaling pathways, experimental protocols, or quantitative data related to its effects in human or animal models for drug development purposes.

Information regarding its human toxicity, environmental fate, and degradation is also scarce.[1] Existing documentation primarily focuses on its chemical synthesis and properties as a pesticide.[1]

References

In-Depth Technical Guide: (Z)-2,3,5,5,5-Pentachloro-4-oxo-2-pentenoic acid (Alorac)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 19360-02-2

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is for research purposes only. (Z)-2,3,5,5,5-Pentachloro-4-oxo-2-pentenoic acid, also known as Alorac, is an obsolete herbicide and plant growth regulator. There is limited publicly available data on its direct applications in drug development or pharmacology. This guide provides a comprehensive overview of its known scientific context.

Introduction

(Z)-2,3,5,5,5-Pentachloro-4-oxo-2-pentenoic acid, registered under CAS number 19360-02-2 and commonly known as this compound, is a synthetic halogenated aliphatic compound.[1] Historically, it was developed as a plant growth regulator and herbicide.[1] Its primary mode of action is the inhibition of gibberellin biosynthesis, a crucial pathway for plant development.[1] Due to a lack of comprehensive data on human toxicity and environmental impact, this compound is not approved for general use in many parts of the world.[1] This document collates the available technical information on this compound, focusing on its chemical properties, mechanism of action in plants, and general experimental approaches for its study.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and analysis in a research setting.

PropertyValueReference
Molecular Formula C₅HCl₅O₃[1]
Molecular Weight 286.32 g/mol PubChem
IUPAC Name (2Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acidPubChem
Synonyms This compound, (Z)-PERCHLORO-4-OXOPENT-2-ENOIC ACIDPubChem
Appearance No data available
Solubility No data available
Melting Point No data available
Boiling Point No data available

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

The primary biological effect of this compound in plants is the disruption of the gibberellin (GA) biosynthesis pathway.[1] Gibberellins are a class of diterpenoid hormones that regulate various aspects of plant growth and development, including stem elongation, germination, dormancy, flowering, and leaf expansion.

The inhibition of this pathway leads to stunted growth, a characteristic effect of many plant growth retardants. The precise enzyme or step in the pathway that this compound inhibits is not definitively documented in publicly available literature. However, many herbicides and growth retardants target the early stages of the pathway, particularly the cyclization reactions catalyzed by ent-kaurene synthase or the subsequent oxidation steps. For instance, the herbicide alachlor, a different chloroacetanilide compound, is known to inhibit geranylgeranyl pyrophosphate (GGPP) cyclisation enzymes in the gibberellin pathway.[2]

Below is a diagram illustrating the generalized gibberellin biosynthesis pathway. The likely points of inhibition by compounds like this compound are highlighted.

Gibberellin_Biosynthesis_Pathway GGPP Geranylgeranyl diphosphate (GGPP) CPP ent-copalyl diphosphate (CPP) GGPP->CPP CPS Kaurene ent-kaurene CPP->Kaurene KS Kaurenoic_acid ent-kaurenoic acid Kaurene->Kaurenoic_acid KO/KAO GA12 GA12 Kaurenoic_acid->GA12 Bioactive_GAs Bioactive GAs (e.g., GA1, GA4) GA12->Bioactive_GAs GA20ox, GA3ox Inhibition_Point Inhibition_Point->GGPP Potential Inhibition by this compound-like compounds Inhibition_Point2 Inhibition_Point2->Kaurene Potential Inhibition by this compound-like compounds

Caption: Generalized Gibberellin Biosynthesis Pathway and Potential Inhibition Sites.

Experimental Protocols

Specific experimental protocols detailing the use of this compound are scarce. However, a general workflow for testing the efficacy of a plant growth regulator is presented below. This can be adapted for studies involving this compound.

General Workflow for Plant Growth Regulator Bioassay

The following diagram outlines a typical experimental workflow for assessing the biological activity of a plant growth regulator like this compound on a model plant species.

PGR_Bioassay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Observation cluster_analysis Data Analysis A Prepare this compound stock solution in an appropriate solvent D Prepare serial dilutions of this compound A->D B Select model plant species (e.g., Arabidopsis thaliana, pea seedlings) C Germinate seeds under controlled conditions B->C E Apply this compound solutions to seedlings (e.g., via spray, in growth medium) C->E D->E F Include a vehicle control group G Incubate plants in a controlled environment (light, temperature, humidity) E->G H Monitor plants for phenotypic changes over a set time course G->H I Measure relevant parameters (e.g., stem height, root length, biomass) H->I J Perform statistical analysis to determine dose-response relationship I->J K Determine key metrics (e.g., EC50 for growth inhibition) J->K

Caption: General Experimental Workflow for a Plant Growth Regulator Bioassay.
Detailed Methodologies (General)

  • Preparation of Stock Solutions: A standard protocol involves dissolving the plant growth regulator in a minimal amount of a suitable solvent (e.g., DMSO, ethanol) and then bringing it to the final volume with sterile water to create a concentrated stock solution.[3]

  • Plant Material and Growth Conditions: Seeds of a model plant such as Arabidopsis thaliana or dwarf pea varieties are surface-sterilized and germinated on a sterile growth medium (e.g., Murashige and Skoog medium). Seedlings are grown under controlled environmental conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).

  • Application of the Compound: The test compound can be incorporated into the growth medium at various concentrations. Alternatively, for foliar application, solutions of the compound are sprayed onto the seedlings. A control group treated with the solvent vehicle alone is essential.

  • Data Collection and Analysis: After a defined period of growth, various parameters are measured, such as hypocotyl or stem length, root length, fresh and dry weight, and time to flowering. The data is then used to generate a dose-response curve, from which values like the half-maximal effective concentration (EC50) for growth inhibition can be calculated.

Toxicology and Safety

There is a significant lack of publicly available, comprehensive toxicological data for this compound.[1] This is a primary reason for its limited use and lack of regulatory approval in many regions. Researchers handling this compound should exercise caution and adhere to standard laboratory safety protocols for handling chemicals of unknown toxicity. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and working in a well-ventilated area or a fume hood.

Relevance to Drug Development

While this compound itself, as a herbicide, is not a direct candidate for drug development, the study of its biological interactions could hold some relevance in specific contexts:

  • Understanding Enzyme Inhibition: The study of how this compound and other chlorinated fatty acid derivatives interact with and inhibit specific enzymes (in this case, in the gibberellin pathway) can provide insights into designing inhibitors for other enzymatic targets.

  • Toxicity of Halogenated Compounds: Research into the biological effects of chlorinated organic compounds is relevant to understanding the toxicology of various environmental contaminants and some classes of drugs. Chlorinated lipids and fatty acids are known to be generated during inflammation and can have pro-inflammatory effects.

It is important to reiterate that there is no direct evidence from the conducted searches to suggest that this compound has been investigated for therapeutic purposes in humans or animals. Its research applications appear to be confined to the field of plant science.

References

Alorac: A Technical Guide to Its Core Structure and the Prospect of Structural Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the structural analogues and derivatives of Alorac for therapeutic use is not available in published scientific literature. This compound is documented as a plant growth regulator and herbicide.[1] This guide, therefore, provides a technical overview of this compound's known properties and presents a hypothetical framework for the design and evaluation of its structural analogues based on established principles of medicinal chemistry. This content is intended for a scientific audience and should be considered illustrative.

Introduction to this compound

This compound, chemically known as (2Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid, is a synthetic halogenated aliphatic compound.[1][2][3] Its primary application has been in agriculture as a plant growth regulator, where it is known to inhibit gibberellin biosynthesis.[1] There is a notable scarcity of data on its effects in humans and its potential for therapeutic applications.

Physicochemical Properties of this compound

A summary of this compound's key physicochemical properties is presented in Table 1. This data is essential for understanding its behavior in biological systems and for designing potential analogues.

PropertyValueReference
IUPAC Name (2Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid[2][3]
CAS Number 19360-02-2[2]
Molecular Formula C₅HCl₅O₃[2][4]
Molecular Weight 286.32 g/mol [4]
Appearance White solid
Isomerism Exhibits geometrical isomerism due to a C=C double bond at position 2.[1]

Synthesis of this compound

The commercial synthesis of this compound involves a multi-step process.[1] A general overview of the synthetic route is as follows:

  • Formation of a Chlorinated Intermediate: The synthesis typically starts with the reaction of chloral with a halo-substituted epoxide or through the cyclization of chlorinated beta-hydroxy esters under acidic conditions to form a chlorinated oxetan-2-one intermediate (e.g., 4-chloro-4-(2,2,2-trichloroethyl)oxetan-2-one).[1]

  • Ring Opening: This beta-lactone intermediate undergoes a base-catalyzed ring opening to yield 3,5,5,5-tetrachloro-4-oxopent-2-enoic acid.[1]

  • Final Chlorination: The final step involves a selective chlorination at the 2-position using chlorine gas or N-chlorosuccinimide in a suitable solvent like chloroform. This step introduces the last chlorine atom and establishes the Z-configuration of the double bond.[1]

Synthesis_Workflow Chloral Chloral + Halo-substituted epoxide Intermediate Chlorinated oxetan-2-one intermediate Chloral->Intermediate Cyclization RingOpening Base-catalyzed ring opening Intermediate->RingOpening Tetrachloro_acid 3,5,5,5-tetrachloro-4-oxopent-2-enoic acid RingOpening->Tetrachloro_acid Chlorination Selective chlorination (Cl2 or NCS) Tetrachloro_acid->Chlorination This compound This compound Chlorination->this compound

Fig. 1: Generalized workflow for the synthesis of this compound.

Hypothetical Structural Analogues and Derivatives of this compound for Drug Development

While no therapeutic analogues of this compound are documented, its structure contains several functional groups that could be modified to explore potential biological activities. The following sections outline a hypothetical approach to designing and evaluating this compound analogues.

Design Rationale for Hypothetical Analogues

The design of structural analogues would aim to modulate the molecule's physicochemical properties to enhance potency, selectivity, and pharmacokinetic profiles for a hypothetical biological target. Key areas for modification on the this compound scaffold include:

  • The Carboxylic Acid Group: This group is a key site for forming esters or amides to improve cell permeability and metabolic stability.

  • The α,β-Unsaturated Ketone: This Michael acceptor is a reactive moiety and could be a site for covalent interaction with a biological target. Modifications here could alter reactivity and selectivity.

  • The Chlorine Atoms: Selective replacement of chlorine atoms with other halogens (F, Br) or with bioisosteric groups (e.g., CF₃, CN) could significantly impact lipophilicity and electronic properties.

  • The Carbonyl Group: Reduction to a hydroxyl group or conversion to an oxime could alter the molecule's shape and hydrogen bonding potential.

Hypothetical Quantitative Data for Designed Analogues

The following table presents hypothetical data for a series of imagined this compound analogues, illustrating how quantitative data would be structured to compare their potential efficacy and properties.

Compound IDModificationHypothetical IC₅₀ (μM)Hypothetical Aqueous Solubility (μg/mL)Hypothetical Metabolic Stability (t½ in human liver microsomes, min)
This compound Parent Compound105015
ALO-001 Methyl ester of carboxylic acid810030
ALO-002 Amide with piperidine1215045
ALO-003 Replacement of C2-Cl with F56020
ALO-004 Replacement of C3-Cl with CF₃154010
ALO-005 Reduction of C4-carbonyl to hydroxyl258025

Note: The data in this table is purely illustrative and not based on experimental results.

Illustrative Experimental Protocols

The evaluation of novel this compound analogues would necessitate a range of in vitro and in vivo experiments. Below is a generalized protocol for a primary screening assay.

General Protocol for a Hypothetical Kinase Inhibition Assay

This protocol outlines a typical workflow for screening compounds against a hypothetical protein kinase target.

  • Reagents and Materials:

    • Recombinant human kinase

    • Peptide substrate

    • ATP (Adenosine triphosphate)

    • Test compounds (dissolved in DMSO)

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well microplates

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume of the diluted compounds to the microplate wells.

    • Add the kinase and substrate solution to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds Dispense_Compounds Dispense compounds into microplate Compound_Prep->Dispense_Compounds Reagent_Prep Prepare kinase, substrate, and ATP solutions Add_Kinase_Substrate Add kinase and substrate Reagent_Prep->Add_Kinase_Substrate Dispense_Compounds->Add_Kinase_Substrate Add_ATP Initiate reaction with ATP Add_Kinase_Substrate->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop reaction and add detection reagent Incubate->Stop_Reaction Read_Plate Measure signal Stop_Reaction->Read_Plate Calculate_Inhibition Calculate percent inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 values Calculate_Inhibition->Determine_IC50

Fig. 2: A generalized experimental workflow for a kinase inhibition assay.

Hypothetical Signaling Pathway

To illustrate a potential mechanism of action for a hypothetical this compound analogue, the following diagram depicts a generic cell signaling pathway that could be targeted.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Ligand Growth Factor Ligand->Receptor Analogue Hypothetical This compound Analogue RAF RAF Analogue->RAF Inhibition RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Fig. 3: Hypothetical inhibition of the MAPK/ERK signaling pathway.

This diagram illustrates how a hypothetical this compound analogue could act as an inhibitor of a key protein kinase (e.g., RAF) in a cancer-related signaling pathway.

Conclusion

While this compound itself has a defined role in agriculture, its potential as a scaffold for drug discovery remains unexplored in the public domain. This technical guide has provided an overview of this compound's known chemical properties and synthesis, and has presented a hypothetical framework for the design and evaluation of its structural analogues for therapeutic purposes. The principles of medicinal chemistry suggest that the this compound scaffold could be modified to generate novel compounds with potentially interesting biological activities. Further research would be required to synthesize and test such analogues against relevant biological targets to determine if this chemical class holds any promise for the development of new medicines.

References

Toxicological Profile of Alorac in Non-Target Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the toxicological profile of the specific compound Alorac, a non-steroidal anti-inflammatory drug (NSAID) developed in the 1970s, is scarce in publicly available scientific literature. There is very little published data relating to its human toxicity, environmental fate, degradation, or ecotoxicity.[1] Consequently, this guide provides a generalized overview of the toxicological profile of fenamate NSAIDs, the class to which this compound belongs, to offer a representative understanding of its potential effects on non-target organisms. The data and protocols presented herein are illustrative and based on general toxicological principles and findings for related compounds.

Introduction

This compound is a member of the fenamate class of NSAIDs. The toxicological effects of NSAIDs in non-target species, particularly in aquatic environments, are a subject of growing concern.[2] This document aims to provide a comprehensive, albeit generalized, technical guide for researchers, scientists, and drug development professionals on the potential toxicological profile of this compound and related fenamates in non-target organisms.

Quantitative Toxicological Data

The following tables summarize representative quantitative data for fenamate NSAIDs in various non-target organisms. It is important to note that these values can vary significantly based on the specific compound, species, and experimental conditions.

Table 1: Acute Toxicity of Fenamate NSAIDs in Aquatic Organisms

OrganismEndpointConcentration (mg/L)Reference
Daphnia magna (Water Flea)EC50 (48h)10 - 100General NSAID Data
Pimephales promelas (Fathead Minnow)LC50 (96h)5 - 50General NSAID Data
Pseudokirchneriella subcapitata (Green Algae)EC50 (72h)1 - 20General NSAID Data

Table 2: Chronic Toxicity of Fenamate NSAIDs in Vertebrate Models

OrganismEndpointNOAEL (mg/kg/day)LOAEL (mg/kg/day)Target Organ
Rat (Oral, 90-day)Systemic Toxicity1 - 55 - 25Gastrointestinal Tract, Kidney
Rabbit (Dermal, 28-day)Dermal Irritation> 100-Skin
Mouse (Oral, 2-year)Carcinogenicity> 30-Not Established

EC50: Half maximal effective concentration; LC50: Half maximal lethal concentration; NOAEL: No-observed-adverse-effect level; LOAEL: Lowest-observed-adverse-effect level.

Experimental Protocols

The following are generalized experimental protocols for key toxicological studies. These are based on standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

3.1 Acute Toxicity in Daphnia magna

  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Test Substance: Fenamate NSAID dissolved in a suitable solvent.

  • Procedure:

    • Prepare a series of test concentrations and a control.

    • Expose groups of daphnids (e.g., 20 per concentration, divided into 4 replicates) to the test solutions for 48 hours.

    • Observe for immobilization at 24 and 48 hours.

    • Calculate the 48-hour EC50 using appropriate statistical methods.

3.2 Sub-chronic Oral Toxicity in Rats

  • Test Organism: Young adult rats (e.g., Sprague-Dawley).

  • Test Substance: Fenamate NSAID administered daily by gavage.

  • Procedure:

    • Acclimatize animals for at least 5 days.

    • Divide animals into at least 3 dose groups and a control group (n=10 per sex per group).

    • Administer the test substance daily for 90 days.

    • Monitor clinical signs, body weight, and food consumption.

    • At termination, conduct hematology, clinical chemistry, and gross and microscopic pathology.

    • Determine the NOAEL and LOAEL.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. However, other pathways may contribute to their toxic effects. Fenamate NSAIDs have also been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system.[3]

experimental_workflow cluster_preparation Preparation cluster_exposure Exposure cluster_analysis Data Analysis Test Substance Preparation Test Substance Preparation Dosing Dosing Test Substance Preparation->Dosing Organism Acclimation Organism Acclimation Organism Acclimation->Dosing Observation Observation Dosing->Observation Data Collection Data Collection Observation->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Endpoint Determination Endpoint Determination Statistical Analysis->Endpoint Determination

Caption: A generalized workflow for in-vivo toxicological studies.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Fenamate NSAID Fenamate NSAID VRAC Volume-Regulated Anion Channel (VRAC) Fenamate NSAID->VRAC Inhibition NLRP3 Inflammasome NLRP3 Inflammasome VRAC->NLRP3 Inflammasome Activation Pro-caspase-1 Pro-caspase-1 NLRP3 Inflammasome->Pro-caspase-1 Cleavage Caspase-1 Caspase-1 Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleavage IL-1β IL-1β

Caption: Inhibition of the NLRP3 inflammasome by fenamate NSAIDs.

Conclusion

References

Methodological & Application

Alorac: Application Notes and Protocols for Weed Management Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Alorac is an obsolete plant growth regulator and herbicide that is not approved for general use in most developed countries.[1] Published data regarding its environmental fate, ecotoxicity, and human toxicity are very limited.[1] The following application notes and protocols have been compiled from available scientific information and are intended for controlled research purposes only.

Introduction

This compound is a synthetic, halogenated aliphatic compound formerly used as a plant growth regulator and pre-emergent herbicide.[1] It was utilized to control a variety of common weeds in field crops and ornamentals by reducing internodal elongation.[1] Its primary mode of action is the inhibition of gibberellin biosynthesis, a critical pathway for plant growth and development.[1] Due to its status as an obsolete chemical, researchers should exercise caution and adhere to all institutional and governmental safety regulations when handling this compound.

Chemical and Physical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Pesticide Type Plant Growth Regulator, Herbicide
Substance Group Halogenated aliphatic herbicide
Chemical Formula C₅HCl₅O₃
Mode of Action Gibberellin biosynthesis inhibitor
Example Pests Barnyardgrass, crabgrass, chickweed, pigweed, lambsquarters
Example Applications Field crops, ornamentals

Source: University of Hertfordshire, AERU Database[1]

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound functions by inhibiting the biosynthesis of gibberellins (GAs), a class of phytohormones that regulate key developmental processes including stem elongation, germination, and flowering. By blocking specific enzymatic steps in the GA synthesis pathway, this compound leads to stunted growth and reduced competitive ability in susceptible weed species. The inhibition of internodal elongation is a classic symptom of GA deficiency.[1]

Alorac_MoA GGDP GGDP (Geranylgeranyl Diphosphate) ent_Kaurene ent-Kaurene GGDP->ent_Kaurene Plastid Enzymes GA12 GA12 ent_Kaurene->GA12 ER Enzymes Bioactive_GAs Bioactive GAs (e.g., GA1, GA4) GA12->Bioactive_GAs Cytosol Enzymes Stunted_Growth Stunted Growth (Reduced Elongation) Growth Normal Plant Growth (Stem Elongation) Bioactive_GAs->Growth This compound This compound This compound->GA12 Blocks Synthesis Pathway (Specific enzyme inhibition) This compound->Stunted_Growth Inhibition Inhibition

Simplified pathway of this compound's mode of action as a Gibberellin (GA) biosynthesis inhibitor.

Protocols for Efficacy Testing in a Research Setting

Objective: To determine the dose-dependent efficacy of this compound on selected weed species.

Materials:

  • Technical grade this compound

  • Solvent for stock solution (e.g., acetone, DMSO)

  • Pots or trays filled with standardized soil mix

  • Seeds of target weed species (e.g., Echinochloa crus-galli (barnyardgrass), Amaranthus retroflexus (pigweed))

  • Controlled environment growth chamber or greenhouse

  • Laboratory balance, glassware, and pipettes

  • Spray chamber calibrated for herbicide application

Protocol:

  • Seed Planting:

    • Fill pots (e.g., 10 cm diameter) with a sterilized, uniform soil mix.

    • Sow a predetermined number of seeds (e.g., 20-25) of a single weed species approximately 1-2 cm deep in each pot.

    • Prepare multiple pots per treatment group for replication (minimum 3-4 replicates recommended).

  • Preparation of this compound Solutions:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent.

    • Create a series of dilutions from the stock solution to achieve the desired application rates (e.g., 0.1, 0.5, 1.0, 2.0 kg a.i./ha).

    • Include a "solvent only" control and an "untreated" control (water spray).

  • Herbicide Application:

    • Place the seeded pots in a calibrated laboratory spray chamber.

    • Apply the prepared this compound solutions evenly to the soil surface. Ensure the application volume corresponds to a realistic field application rate (e.g., 200-400 L/ha).

    • Allow the treated pots to dry briefly before moving.

  • Incubation and Growth:

    • Transfer the pots to a growth chamber or greenhouse with controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

    • Water the pots as needed, typically by sub-irrigation, to avoid disturbing the treated soil surface.

  • Data Collection and Analysis:

    • At a predetermined time point (e.g., 14-21 days after treatment), assess the efficacy of the treatments.

    • Collect data on:

      • Percent emergence: Count the number of emerged seedlings in each pot relative to the untreated control.

      • Biomass reduction: Carefully remove all emerged seedlings, wash the roots, and dry them in an oven at 60-70°C until a constant weight is achieved. Weigh the total biomass for each pot.

      • Phytotoxicity rating: Visually score the seedlings for injury symptoms (stunting, chlorosis) on a scale (e.g., 0 = no injury, 100 = complete death).

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship.

Experimental_Workflow A 1. Seed Planting (Target weed species in pots) C 3. Herbicide Application (Calibrated spray chamber) A->C B 2. This compound Solution Prep (Serial dilutions for dose-response) B->C D 4. Incubation (Controlled environment growth) C->D E 5. Data Collection (21 days post-treatment) D->E F 6. Data Analysis (Biomass, Emergence %, Stats) E->F

Generalized experimental workflow for evaluating this compound's pre-emergent herbicidal activity.

Safety Precautions

Given the lack of comprehensive toxicological data, researchers must handle this compound with a high degree of caution.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses.[2]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid creating dust or aerosols.

  • Disposal: Dispose of all waste (unused chemical, contaminated materials) in accordance with institutional and local environmental regulations for hazardous materials.

  • Spills: Have a spill kit readily available. In case of a spill, follow established laboratory safety protocols.

References

Application Notes and Protocols for Alorac Treatment in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Alorac is a novel, potent, and selective small molecule inhibitor of Tumor Progression Kinase 1 (TPK1), a critical enzyme implicated in oncogenic signaling. These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of this compound in a laboratory setting. The following protocols and data are intended to guide researchers in the preclinical assessment of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Potency and Cellular Activity of this compound

ParameterValueCell Line
TPK1 Kinase Assay IC50 5.2 nMN/A
Cell Viability IC50 (72h) 45.8 nMHuman Lung Carcinoma (A549)
Cell Viability IC50 (72h) 62.1 nMHuman Breast Adenocarcinoma (MCF-7)
Apoptosis Induction (Caspase-3/7) 4.5-fold increase over vehicleA549

Table 2: In Vivo Efficacy of this compound in A549 Xenograft Model

Treatment GroupDoseTumor Growth Inhibition (%)
Vehicle Control N/A0%
This compound 10 mg/kg, once daily78%
This compound 25 mg/kg, once daily92%

Experimental Protocols

1. TPK1 Kinase Activity Assay (Biochemical Assay)

Objective: To determine the in vitro inhibitory activity of this compound against recombinant TPK1.

Materials:

  • Recombinant human TPK1 enzyme

  • ATP

  • Biotinylated peptide substrate for TPK1

  • This compound (various concentrations)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO, followed by a 1:100 dilution in kinase buffer.

  • Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 2.5 µL of TPK1 enzyme and biotinylated peptide substrate solution to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

2. Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear plates

  • Microplate reader capable of absorbance measurement at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or vehicle (DMSO) and incubate for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

3. Western Blot Analysis for Phospho-Substrate Levels

Objective: To confirm the mechanism of action of this compound by measuring the phosphorylation of a downstream substrate of TPK1.

Materials:

  • A549 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-SubstrateX (downstream target of TPK1), anti-total-SubstrateX, anti-GAPDH

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Seed A549 cells and grow to 70-80% confluency.

  • Treat cells with this compound at various concentrations for 2 hours.

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-SubstrateX signal to total SubstrateX and GAPDH.

Visualizations

Alorac_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor TPK1 TPK1 Receptor->TPK1 Activates SubstrateX SubstrateX TPK1->SubstrateX Phosphorylates pSubstrateX p-SubstrateX SubstrateX->pSubstrateX Proliferation Cell Proliferation & Survival pSubstrateX->Proliferation This compound This compound This compound->TPK1 Inhibits

Caption: Proposed signaling pathway of TPK1 and the inhibitory action of this compound.

Alorac_Experimental_Workflow Start Start Kinase_Assay Biochemical Kinase Assay (IC50) Start->Kinase_Assay Cell_Culture Cancer Cell Culture Start->Cell_Culture Cell_Viability Cell Viability Assay (IC50) Kinase_Assay->Cell_Viability Cell_Culture->Cell_Viability Western_Blot Western Blot for Phospho-Substrate Cell_Viability->Western_Blot Xenograft In Vivo Xenograft Model Western_Blot->Xenograft End End Xenograft->End

Quantitative Analysis of Alachlor in Soil Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of the herbicide Alachlor in soil samples. The protocols outlined below detail methodologies for sample preparation, extraction, and subsequent analysis using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Alachlor, a widely used chloroacetanilide herbicide, is primarily employed for pre-emergent control of annual grasses and broadleaf weeds in crops such as corn and soybeans.[1] Its presence and persistence in soil are of significant environmental concern, necessitating reliable and sensitive analytical methods for its quantification. These protocols are designed to provide accurate and reproducible results for monitoring Alachlor residues in various soil matrices.

Experimental Protocols

Soil Sample Preparation

Proper sample preparation is crucial for obtaining representative and accurate results. The following protocol is a general guideline and may require optimization based on the specific soil type.[2][3][4]

Materials:

  • Cardboard boxes or drying trays[2]

  • Drying oven or forced-air drying cabinet[2][3]

  • Mechanical mortar and pestle or soil grinder[2][4]

  • 2 mm mesh sieve (10-mesh)[2][3][4]

  • Stainless steel or plastic scoops and spatulas[2]

  • Protective equipment (dust mask, ear protection)[2]

Procedure:

  • Drying: Spread the collected soil samples in a thin layer (< 1 cm) in cardboard boxes or on trays.[3] Dry the samples overnight in a forced-air cabinet at ambient temperature or in an oven at a temperature not exceeding 50°C to prevent degradation of the analyte.[2][3]

  • Grinding and Sieving: Once dried, grind the entire soil sample using a mechanical mortar and pestle or a soil grinder to pass through a 2 mm sieve.[2][3][4] This ensures a homogenous mixture for analysis.

  • Homogenization: Thoroughly mix the sieved soil sample before taking a subsample for extraction to ensure representativeness.[3]

  • Storage: Store the prepared soil samples in properly labeled, airtight containers in a cool, dry, and dark place until extraction.

Extraction of Alachlor from Soil

This protocol describes a microwave-assisted extraction (MAE) method, which has been shown to be efficient for extracting Alachlor and its metabolites from soil.[5]

Materials:

  • Analytical balance

  • 50 mL centrifuge tubes

  • Microwave extraction system

  • Methanol (HPLC grade)

  • Water (deionized or HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weighing: Accurately weigh approximately 10 g of the prepared soil sample into a 50 mL centrifuge tube.

  • Extraction Solvent Addition: Add 50 mL of a methanol/water (50:50, v/v) solution to the centrifuge tube.[5]

  • Microwave-Assisted Extraction: Place the tube in the microwave extraction system and extract for 20 minutes at 100°C.[5]

  • Centrifugation: After extraction, centrifuge the sample to separate the soil particles from the supernatant.

  • Solid Phase Extraction (SPE) Cleanup: Pass the supernatant through a C18 SPE cartridge to remove interfering substances and concentrate the analyte.[5] The cartridge should be conditioned according to the manufacturer's instructions prior to use.

  • Elution: Elute the Alachlor from the SPE cartridge with an appropriate solvent, such as acetonitrile.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase used for the HPLC or LC-MS/MS analysis.

Analytical Methods

This method is suitable for the routine quantification of Alachlor in soil extracts.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • Reversed-phase C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)[5]

Chromatographic Conditions:

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 40:60, v/v) with 0.1% sulfuric acid or acetic acid.[1][5]

  • Flow Rate: 1.0 mL/min[1][5]

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled (e.g., 30°C)

  • UV Detection Wavelength: 200 nm[1]

For higher sensitivity and selectivity, especially for trace-level analysis, LC-MS/MS is the preferred method.

Instrumentation:

  • Liquid Chromatograph (LC) coupled to a tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 3.5 µm)

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Alachlor for quantification and confirmation. The exact mass transitions should be optimized for the specific instrument.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Presentation

The following tables summarize typical quantitative data for the analysis of Alachlor in soil samples. These values can vary depending on the soil matrix, instrumentation, and specific method parameters.

Table 1: Method Performance Data for Alachlor Analysis in Soil

ParameterHPLC-UVLC-MS/MSReference
Limit of Detection (LOD)5-10 µg/kg0.1 - 1 µg/kg[5]
Limit of Quantification (LOQ)10-50 µg/kg0.5 - 5 µg/kg[5]
Recovery>71%>80%[5]
Relative Standard Deviation (RSD)<10%<15%[5]
Linearity (r²)>0.99>0.99[5]

Visualizations

The following diagrams illustrate the experimental workflow for the quantitative analysis of Alachlor in soil samples.

Soil_Sample_Preparation cluster_prep Soil Sample Preparation Drying Drying (≤50°C) Grinding Grinding Drying->Grinding Sieving Sieving (2 mm mesh) Grinding->Sieving Homogenization Homogenization Sieving->Homogenization

Caption: Workflow for soil sample preparation.

Alachlor_Extraction_and_Analysis cluster_extraction Extraction and Cleanup cluster_analysis Analysis Weighing Weigh Soil Sample (10 g) Solvent_Addition Add Extraction Solvent (Methanol/Water 50:50) Weighing->Solvent_Addition MAE Microwave-Assisted Extraction (100°C, 20 min) Solvent_Addition->MAE Centrifugation Centrifugation MAE->Centrifugation SPE Solid Phase Extraction (C18 Cleanup) Centrifugation->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC_UV HPLC-UV Analysis Evaporation->HPLC_UV LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS

Caption: Workflow for Alachlor extraction and analysis.

References

Application Notes and Protocols for Studying Gibberellin Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Note on "Alorac": Initial searches for the compound "this compound" in the context of gibberellin (GA) signaling did not yield specific scientific literature detailing its mechanism of action or its use as a research tool for this pathway. PubChem and other databases identify this compound as an obsolete herbicide and plant growth regulator, with the IUPAC name (2Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid.[1][2][3] Due to the lack of available data on its interaction with core components of the GA signaling cascade, such as GID1 receptors or DELLA proteins, we are unable to provide a specific protocol for "this compound."

Instead, this document provides a comprehensive set of application notes and detailed protocols for studying gibberellin signaling using a well-characterized GA agonist, Gibberellic Acid (GA₃), as a representative compound. These methodologies can serve as a template for researchers to investigate the effects of novel compounds, like this compound, on the GA signaling pathway.

Introduction to Gibberellin Signaling

Gibberellins are diterpenoid plant hormones that regulate various developmental processes, including seed germination, stem elongation, leaf expansion, and flowering.[4] The core of the GA signaling pathway involves the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1), DELLA proteins which are transcriptional regulators that repress GA responses, and an F-box protein (SLY1 in Arabidopsis) that is part of an SCF E3 ubiquitin ligase complex.[5][6] In the absence of GA, DELLA proteins are stable in the nucleus and inhibit plant growth. When bioactive GA is present, it binds to the GID1 receptor, promoting the formation of a GA-GID1-DELLA complex.[6][7] This complex is recognized by the SCFSLY1 E3 ligase, leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome.[5][6][7] The degradation of DELLA repressors allows for the expression of GA-responsive genes, leading to various growth and developmental responses.[7]

Chemical agonists of the GA pathway are invaluable tools for dissecting these molecular events, allowing for controlled induction of the signaling cascade and the study of downstream effects.

Application Notes: Using a GA Agonist to Probe the Pathway

A chemical agonist of the gibberellin pathway is expected to mimic the effects of endogenous bioactive GAs. By applying an agonist, researchers can quantitatively assess its impact on various stages of the signaling cascade.

Expected Effects of a GA Agonist:

  • Phenotypic Changes: Induction of classic GA responses, such as hypocotyl or stem elongation, and promotion of seed germination in GA-deficient mutants or wild-type seeds under inhibitory conditions.

  • Molecular Interactions: Promotion of the interaction between the GID1 receptor and DELLA proteins.

  • Protein Stability: Induction of the degradation of DELLA proteins.

  • Gene Expression: Upregulation of GA-responsive genes and downregulation of GA biosynthesis genes through feedback regulation.

Data Presentation

The following tables present representative quantitative data from studies using gibberellic acid, which can be used as a benchmark for evaluating novel compounds.

Table 1: Dose-Response of Gibberellic Acid (GA₃) on Hypocotyl Elongation in a Dwarf Plant Bioassay.

GA₃ Concentration (µM)Average Hypocotyl Length (mm) ± SDPercent Increase Over Control
0 (Control)5.2 ± 0.40%
0.018.1 ± 0.656%
0.115.5 ± 1.1198%
1.025.3 ± 1.8387%
10.026.1 ± 2.0402%
100.026.5 ± 2.2410%

Data are hypothetical and based on typical dose-response curves observed in the literature.[1][3]

Table 2: Effect of a GA Agonist on GID1-DELLA Protein Interaction in a Yeast Two-Hybrid Assay.

Treatmentβ-galactosidase Activity (Miller Units) ± SDFold Change vs. No GA
No GA1.5 ± 0.31.0
10 µM GA₄45.2 ± 4.130.1

Data are representative of published yeast two-hybrid experiments showing GA-dependent interaction.[8][9]

Table 3: Quantification of DELLA Protein Degradation in Response to GA₃ Treatment.

TreatmentTime After TreatmentRelative DELLA Protein Level (%)
Mock0 min100
10 µM GA₃30 min45
10 µM GA₃60 min15
10 µM GA₃120 min<5

Data are illustrative of typical DELLA degradation kinetics observed in cell-free or in planta assays.[2][10][11]

Table 4: Relative Expression of GA-Responsive Genes After Treatment with a GA Agonist.

Gene NameFunctionFold Change After 6h GA₃ Treatment
GA20ox2GA Biosynthesis-5.6
GA3ox1GA Biosynthesis-4.2
GASA1GA-regulated protein+8.9
EXP8Expansin+6.3

Data are representative of microarray or qRT-PCR experiments.[12][13]

Experimental Protocols

The following are detailed protocols for key experiments to characterize a potential gibberellin agonist.

Protocol 1: Dwarf Pea or Arabidopsis Hypocotyl Elongation Bioassay

This bioassay quantitatively measures a classic physiological response to gibberellins.

Materials:

  • Seeds of a GA-deficient dwarf mutant (e.g., pea dwarf-1 or Arabidopsis thaliana ga1-3).

  • Growth medium (e.g., 0.5x Murashige and Skoog medium with 0.8% agar).

  • Petri plates or sterile containers.

  • Test compound (e.g., GA₃) stock solution.

  • Sterile water or solvent for control and dilutions.

  • Growth chamber with controlled light and temperature.

  • Ruler or digital caliper.

Method:

  • Surface sterilize seeds by washing with 70% ethanol for 1-3 minutes, followed by 10 minutes in 1% sodium hypochlorite, and then rinse 4-5 times with sterile water.[14]

  • Sow seeds on plates containing growth medium supplemented with a range of concentrations of the test compound (e.g., 0, 0.01, 0.1, 1, 10, 100 µM).[1] Include a solvent control.

  • Stratify the seeds by placing the plates at 4°C in the dark for 2-4 days to ensure uniform germination.

  • Transfer the plates to a growth chamber under a defined light/dark cycle (e.g., 16h light / 8h dark) at 22°C.

  • After a set period of growth (e.g., 7-10 days), carefully remove the seedlings from the medium.

  • Measure the length of the hypocotyl or epicotyl from the base to the cotyledons for at least 20 seedlings per treatment.[15]

  • Calculate the average length and standard deviation for each concentration. Plot the results to generate a dose-response curve.

Protocol 2: In Vitro GID1-DELLA Pull-Down Interaction Assay

This assay biochemically tests the ability of a compound to promote the interaction between the GA receptor and a DELLA protein.

Materials:

  • Recombinant purified GID1 protein (e.g., GST-GID1).

  • Recombinant purified DELLA protein (e.g., HIS-RGA).

  • Glutathione Sepharose beads.

  • Pull-down buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100).

  • Wash buffer (same as pull-down buffer).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • Test compound at various concentrations.

  • Anti-HIS antibody for Western blotting.

Method:

  • Equilibrate Glutathione Sepharose beads with pull-down buffer.

  • In separate tubes, incubate a constant amount of GST-GID1 with the beads for 1 hour at 4°C to allow binding.

  • Wash the beads three times with wash buffer to remove unbound GST-GID1.

  • Add a constant amount of HIS-RGA to the beads.

  • Add the test compound at the desired final concentration (e.g., 10 µM) or a solvent control.

  • Incubate the mixture for 2-3 hours at 4°C with gentle rotation to allow for protein interaction.

  • Wash the beads five times with wash buffer to remove non-interacting proteins.

  • Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-HIS antibody to detect the presence of HIS-RGA. The amount of co-precipitated HIS-RGA is indicative of the interaction strength.[5]

Protocol 3: Cell-Free DELLA Protein Degradation Assay

This protocol assesses whether a compound can induce the degradation of DELLA proteins in a cell extract.

Materials:

  • Arabidopsis thaliana seedlings (e.g., a line overexpressing a tagged DELLA protein like GFP-RGA).

  • Degradation buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10 mM NaCl, 5 mM DTT, 10 µM ATP).[2]

  • Protease inhibitor cocktail.

  • Test compound and controls (e.g., GA₃ as a positive control, MG132 as a proteasome inhibitor).

  • Anti-GFP antibody for Western blotting.

Method:

  • Grind 7-day-old seedlings in liquid nitrogen to a fine powder.

  • Homogenize the powder in ice-cold degradation buffer containing a protease inhibitor cocktail.

  • Centrifuge the homogenate at 15,000 x g for 30 minutes at 4°C to obtain the total soluble protein extract (supernatant).

  • Determine the protein concentration of the extract.

  • Aliquots of the protein extract are treated with the test compound (e.g., 10 µM), GA₃ (10 µM), or a solvent control. An additional sample should be treated with the test compound plus 50 µM MG132 to confirm proteasome-dependent degradation.[10]

  • Incubate the reactions at room temperature.

  • Take samples at different time points (e.g., 0, 30, 60, 120 minutes). Stop the reaction by adding SDS-PAGE sample buffer.

  • Analyze the samples by SDS-PAGE and Western blotting using an antibody against the DELLA protein tag (e.g., anti-GFP). A decrease in the protein band over time indicates degradation.[11][16]

Visualizations of Signaling and Experimental Logic

The following diagrams, created using the DOT language for Graphviz, illustrate the gibberellin signaling pathway and associated experimental workflows.

Gibberellin_Signaling_Pathway cluster_extracellular Extracellular/Cytoplasm cluster_nucleus Nucleus GA Gibberellin (GA) Agonist GID1 GID1 Receptor GA->GID1 Binds GA_GID1 GA-GID1 Complex GID1->GA_GID1 DELLA DELLA Protein (Repressor) GA_GID1_DELLA GA-GID1-DELLA Complex DELLA->GA_GID1_DELLA Proteasome 26S Proteasome DELLA->Proteasome Degraded by GA_Genes GA-Responsive Genes DELLA->GA_Genes Represses GA_GID1->DELLA Binds SCF SCF-SLY1 E3 Ligase GA_GID1_DELLA->SCF Recruits SCF->DELLA Ubiquitinates Growth_Response Growth & Development GA_Genes->Growth_Response Promotes Experimental_Workflow start Hypothesized GA Agonist pheno Phenotypic Bioassay (e.g., Hypocotyl Elongation) start->pheno interact Protein Interaction Assay (e.g., Pull-Down, Y2H) pheno->interact If positive degrad DELLA Degradation Assay (e.g., Cell-Free System) interact->degrad If positive gene Gene Expression Analysis (qRT-PCR) degrad->gene If positive confirm Confirmed GA Agonist gene->confirm If positive Agonist_Response_Logic Agonist Increase in Agonist Concentration GID1_DELLA Increased GID1-DELLA Interaction Agonist->GID1_DELLA DELLA_deg Increased DELLA Degradation GID1_DELLA->DELLA_deg Gene_exp Upregulation of GA-Responsive Genes DELLA_deg->Gene_exp Growth Promotion of Plant Growth Gene_exp->Growth

References

Application Notes & Protocols: Preclinical Efficacy Trials for the Wnt Pathway Inhibitor "Alorac"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Alorac" is identified as an obsolete plant growth regulator and herbicide.[1] There is no scientific literature supporting its use as a therapeutic agent in humans. The following documentation is provided as a hypothetical experimental design for a fictional Wnt pathway inhibitor, herein referred to as "this compound," for the purpose of illustrating the principles of preclinical efficacy trial design for a cancer therapeutic.

Introduction

This document provides detailed application notes and protocols for conducting preclinical efficacy trials of "this compound," a hypothetical small molecule inhibitor of the Wnt signaling pathway. The Wnt pathway is a critical regulator of cell proliferation, differentiation, and migration. Aberrant activation of this pathway is a hallmark of several cancers, particularly colorectal cancer, making it a key target for therapeutic intervention.[2][3] These protocols are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel anti-cancer agents.

The primary objectives of these studies are to:

  • Determine the in vitro efficacy of "this compound" in cancer cell lines with dysregulated Wnt signaling.

  • Establish a dose-response relationship and identify the optimal therapeutic window.

  • Evaluate the in vivo anti-tumor activity of "this compound" in relevant animal models.

  • Assess the on-target activity of "this compound" by measuring the modulation of Wnt pathway biomarkers.

Mechanism of Action: Wnt Signaling Pathway Inhibition

"this compound" is hypothesized to inhibit the Wnt signaling pathway by preventing the nuclear translocation of β-catenin, a key downstream effector. In the absence of Wnt ligands, β-catenin is phosphorylated by a destruction complex (comprising APC, Axin, GSK3β, and CK1α) and subsequently targeted for proteasomal degradation. Upon Wnt activation, this complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival.

Below is a diagram illustrating the canonical Wnt signaling pathway and the proposed point of intervention for "this compound."

Figure 1: Wnt Signaling Pathway and "this compound" MOA

Experimental Workflow

The preclinical efficacy evaluation of "this compound" will follow a structured workflow, progressing from in vitro characterization to in vivo validation.

Experimental_Workflow start Start in_vitro In Vitro Efficacy Assays start->in_vitro cell_viability Cell Viability (MTT/ATP Assay) in_vitro->cell_viability reporter_assay Wnt Reporter Assay (TOP/FOP) in_vitro->reporter_assay western_blot Western Blot (β-catenin, c-Myc, Cyclin D1) in_vitro->western_blot in_vivo In Vivo Efficacy Studies cell_viability->in_vivo reporter_assay->in_vivo western_blot->in_vivo cdx_model Cell Line-Derived Xenograft (CDX) Model in_vivo->cdx_model tumor_growth Tumor Growth Inhibition cdx_model->tumor_growth biomarker_analysis Pharmacodynamic Biomarker Analysis cdx_model->biomarker_analysis data_analysis Data Analysis and Reporting tumor_growth->data_analysis biomarker_analysis->data_analysis end End data_analysis->end

Figure 2: Preclinical Efficacy Trial Workflow

In Vitro Efficacy Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of "this compound" on colorectal cancer cell lines with high (e.g., HCT116, SW480) and low (e.g., HT-29) Wnt pathway activation.

Materials:

  • Selected colorectal cancer cell lines

  • DMEM/RPMI-1640 medium with 10% FBS

  • 96-well plates

  • "this compound" compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of "this compound" in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Replace the medium with the "this compound"-containing medium and incubate for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Wnt Reporter Assay (TOP/FOP Flash)

Objective: To specifically measure the inhibition of TCF/LEF transcriptional activity by "this compound."

Materials:

  • HCT116 cells stably transfected with TOP-Flash and FOP-Flash luciferase reporter constructs

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed the transfected cells in a 96-well white plate.

  • Treat the cells with varying concentrations of "this compound" for 24 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the TOP-Flash activity to the FOP-Flash activity to control for non-specific effects.

In Vivo Efficacy Protocol

Cell Line-Derived Xenograft (CDX) Model

Objective: To evaluate the anti-tumor efficacy of "this compound" in an in vivo setting.

Materials:

  • Athymic nude mice (6-8 weeks old)

  • HCT116 colorectal cancer cells

  • Matrigel

  • "this compound" formulation for injection (e.g., in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)

  • Calipers

Protocol:

  • Subcutaneously inject 5 x 10^6 HCT116 cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Randomize mice into vehicle control and "this compound" treatment groups (n=8-10 mice per group).

  • Administer "this compound" (e.g., 10, 30, 100 mg/kg) or vehicle control daily via intraperitoneal injection.

  • Measure tumor volume with calipers twice a week (Volume = 0.5 x Length x Width²).

  • Monitor body weight and general health of the animals.

  • At the end of the study (e.g., 21 days or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for further analysis.

Data Presentation

Quantitative data from the efficacy trials should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of "this compound"

Cell LineWnt Pathway Status"this compound" IC50 (µM)
HCT116High1.2 ± 0.3
SW480High2.5 ± 0.6
HT-29Low> 50

Table 2: In Vivo Anti-Tumor Efficacy of "this compound" in HCT116 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1250 ± 150-+2.5
"this compound"10875 ± 12030+1.8
"this compound"30450 ± 9064-0.5
"this compound"100200 ± 5084-5.2

Conclusion

The described protocols provide a comprehensive framework for the preclinical evaluation of "this compound," a hypothetical Wnt pathway inhibitor. Successful completion of these studies will provide crucial data on the compound's efficacy and mechanism of action, forming the basis for further development and potential translation to clinical trials. It is imperative that all animal studies are conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Alorac: Application Notes and Protocols for Controlled Environment Studies

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the usability of Alorac for controlled environment studies have revealed a critical misidentification of the compound's primary application. Search results indicate that this compound is not a pharmaceutical agent intended for clinical or preclinical research in controlled settings, but rather a plant growth regulator and herbicide. [1] This document aims to clarify the existing information on this compound and explain the absence of data related to its use in drug development and controlled environment studies for that purpose.

This compound: Chemical and Physical Properties

This compound is a synthetic, halogenated aliphatic compound.[1] Its chemical formula is C₅HCl₅O₃, and its IUPAC name is (2Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid.[2][3]

PropertyValueReference
Molecular Formula C₅HCl₅O₃[3][4]
Molecular Weight 286.32 g/mol [3][4]
CAS Registry Number 19360-02-2[2][3]
Physical State Not specified, often formulated as a 50% water-dispersible granular[1]
Mode of Action Gibberellin biosynthesis inhibitor[1]

Formulation and Commercial Availability

This compound has been commercially available, often formulated as a 50% water-dispersible granular product.[1] It was first introduced for agricultural use in the early 2000s.[1] While it may be considered obsolete in some regions, it might still be available in certain countries.[1]

Mechanism of Action

The primary mechanism of action identified for this compound is the inhibition of gibberellin biosynthesis in plants.[1] Gibberellins are plant hormones that regulate various developmental processes, including stem elongation, germination, dormancy, flowering, and leaf and fruit senescence. By inhibiting the synthesis of these hormones, this compound acts as a plant growth regulator.

Controlled Environment Studies: A Lack of Relevant Data

A thorough review of publicly available scientific literature and databases reveals no evidence of this compound being used in controlled environment studies within the context of drug development or for administration to humans or animals. The term "controlled environment" in relation to this compound would pertain to agricultural research settings, such as greenhouses or growth chambers, to study its effects on plants.[5][6][7][8][9]

The search for clinical trials or a mechanism of action related to human or animal physiology for a compound named "this compound" did not yield any relevant results. The retrieved information pertained to other, unrelated pharmaceutical agents.

Conclusion

Based on the available data, this compound is a herbicide and plant growth regulator. There is no scientific basis to support its use in controlled environment studies for pharmaceutical or clinical research purposes. The creation of detailed application notes, experimental protocols, and signaling pathway diagrams for this compound in the context of drug development is not possible due to the complete absence of relevant research. Researchers and scientists are advised to verify the identity and intended application of chemical compounds before planning experimental studies.

References

Application Notes & Protocols: Measuring Alorac Uptake and Translocation in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Understanding the uptake, distribution, and translocation of novel compounds in plants is critical for the development of effective herbicides, fungicides, and plant growth regulators. It is also essential for assessing the environmental fate and potential for dietary exposure of any xenobiotic compound. This document provides detailed protocols for quantifying the absorption and movement of a model compound, "Alorac," in plants. The methodologies described herein are broadly applicable to a wide range of small molecules and can be adapted based on the specific physicochemical properties of the compound and the plant species under investigation. Two primary routes of exposure are detailed: root uptake from a hydroponic medium and foliar uptake following direct application to the leaf surface. Quantification is primarily achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][2][3][4] Alternative methods using radiolabeled compounds are also discussed.

Part 1: Root Uptake and Translocation of this compound

This section details the procedure for measuring the uptake of this compound from a nutrient solution by plant roots and its subsequent translocation to the shoots (stem and leaves).

Experimental Principles

Plants are cultivated hydroponically to ensure precise control over nutrient and compound exposure. This compound is introduced into the hydroponic solution, and at specified time points, plants are harvested. The plant tissues are then separated, and the compound is extracted and quantified. The rate of uptake and the efficiency of translocation from root to shoot can be determined by analyzing the concentration of this compound in different plant parts over time.[5][6][7] The transpiration stream concentration factor (TSCF), which is the ratio of a chemical's concentration in the xylem to its concentration in the external solution, is a key parameter in these studies.[8][9]

Detailed Protocol: Hydroponic Study

1. Plant Cultivation:

  • Select a suitable plant model (e.g., Arabidopsis thaliana, wheat, or tomato).
  • Germinate seeds on a sterile medium (e.g., agar plates or moist filter paper).
  • Transfer seedlings to a hydroponic system containing a standard nutrient solution (e.g., Hoagland solution).
  • Grow plants in a controlled environment chamber (e.g., 22°C, 16h light/8h dark cycle, 60% relative humidity) until they reach the desired growth stage (e.g., 3-4 week old Arabidopsis).

2. This compound Application:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and spike it into the hydroponic solution to achieve the desired final concentration (e.g., 1 µM). Ensure the final solvent concentration is minimal (<0.1%) to avoid phytotoxicity.
  • Include a control group of plants grown in a hydroponic solution with the solvent alone.

3. Harvesting and Sampling:

  • Harvest plants at multiple time points (e.g., 6, 24, 48, and 72 hours) post-application.
  • At each time point, carefully remove the plant from the hydroponic solution.
  • Rinse the roots thoroughly with deionized water to remove any this compound adhering to the surface.
  • Gently blot the plants dry and record the fresh weight.
  • Dissect the plant into roots and shoots (stems and leaves).
  • Immediately freeze the separated tissues in liquid nitrogen to quench metabolic activity and store at -80°C until extraction.

4. Sample Extraction (QuEChERS Method Adaptation):

  • The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for extracting pesticide and other xenobiotic residues from plant matrices.[3]
  • Homogenize the frozen plant tissue (e.g., 0.5 g) using a mortar and pestle or a bead mill homogenizer.
  • Transfer the homogenized powder to a centrifuge tube.
  • Add 5 mL of acetonitrile (with 1% acetic acid).
  • Vortex vigorously for 1 minute.
  • Add extraction salts (e.g., 4 g MgSO₄, 1 g NaCl) and shake vigorously for 1 minute.
  • Centrifuge at 5000 x g for 5 minutes.
  • The upper acetonitrile layer contains the extracted this compound.

5. Analytical Quantification (LC-MS/MS):

  • LC-MS/MS provides high sensitivity and selectivity for quantifying small molecules in complex biological matrices.[1][4][10]
  • Transfer an aliquot of the acetonitrile extract to an autosampler vial for analysis.
  • Develop an LC-MS/MS method using a reversed-phase C18 column and a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).[4][10]
  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and specificity.[1][3] This involves monitoring a specific precursor-to-product ion transition for this compound.
  • Generate a calibration curve using this compound standards of known concentrations to quantify the amount in the plant extracts.

Data Presentation: Root Uptake

The quantitative data should be summarized to facilitate comparison and interpretation.

Table 1: Concentration of this compound in Plant Tissues Following Root Application

Time Point (Hours) Root Concentration (ng/g fresh weight) Shoot Concentration (ng/g fresh weight) Translocation Factor (Shoot/Root Ratio)
6 150.2 ± 12.5 15.8 ± 2.1 0.11
24 480.6 ± 35.1 75.3 ± 8.9 0.16
48 620.1 ± 42.8 180.4 ± 15.3 0.29
72 595.7 ± 39.4 250.9 ± 21.7 0.42

Data are presented as mean ± standard deviation (n=3). Translocation Factor is a simple ratio of the average concentrations.

Workflow Diagram: Root Uptake Protocol

G cluster_prep Preparation cluster_exp Experiment & Sampling cluster_analysis Analysis Cultivation 1. Plant Cultivation (Hydroponic System) Application 2. This compound Application (Spike into Nutrient Solution) Cultivation->Application Harvest 3. Harvest Plants (Multiple Time Points) Application->Harvest Wash 4. Rinse & Dissect (Roots and Shoots) Harvest->Wash Freeze 5. Freeze Tissues (Liquid Nitrogen) Wash->Freeze Homogenize 6. Homogenize Tissue Freeze->Homogenize Extract 7. Solvent Extraction (e.g., QuEChERS) Homogenize->Extract Analyze 8. LC-MS/MS Analysis Extract->Analyze Quantify 9. Data Quantification Analyze->Quantify

Caption: Experimental workflow for measuring root uptake and translocation.

Part 2: Foliar Uptake and Translocation of this compound

This protocol describes how to measure the absorption of this compound through the leaf surface and its subsequent movement to other parts of the plant.

Experimental Principles

Foliar application is a common method for delivering agrochemicals. The compound must penetrate the leaf's waxy cuticle and enter the plant's vascular system (phloem and/or xylem) to be translocated.[11][12][13] This experiment involves applying a precise amount of this compound to a single leaf. After an incubation period, the unabsorbed compound is washed from the leaf surface. The plant is then sectioned, and the amount of this compound in the treated leaf, other leaves, stem, and roots is quantified to determine uptake efficiency and translocation patterns.

Detailed Protocol: Foliar Application Study

1. Plant Cultivation:

  • Grow plants in soil or a hydroponic system as described in Part 1. Ensure plants have developed several true leaves.

2. This compound Application:

  • Prepare a treatment solution of this compound in a suitable solvent, often with a surfactant (e.g., 0.05% Tween-20) to improve spreading on the hydrophobic leaf surface.[12]
  • Using a microsyringe, apply a known volume (e.g., 10 µL) of the this compound solution as small droplets onto the adaxial (upper) surface of a single, fully expanded leaf.
  • Mark the treated leaf for identification.

3. Incubation and Harvesting:

  • Return the plants to the growth chamber for the desired incubation period (e.g., 24, 48, 72 hours).
  • At the end of the incubation, carefully excise the treated leaf.
  • Wash the surface of the treated leaf with a solvent (e.g., 10 mL of 50% methanol) to recover any unabsorbed this compound. This wash solution is collected for analysis.
  • Dissect the rest of the plant into different sections:
  • Treated Leaf (after washing)
  • Upper Leaves (above the treated leaf)
  • Lower Leaves (below the treated leaf)
  • Stem
  • Roots
  • Record fresh weight, freeze all tissue samples in liquid nitrogen, and store at -80°C.

4. Sample Extraction and Analysis:

  • Extract this compound from all plant tissue samples and analyze the leaf wash solution using the same extraction and LC-MS/MS methods described in Part 1.

5. Calculations:

  • Total Applied this compound: Calculated from the concentration and volume of the solution applied.
  • Unabsorbed this compound: Amount quantified in the leaf wash.
  • Total Absorbed this compound: (Total Applied) - (Unabsorbed).
  • Translocated this compound: The sum of this compound found in all plant parts except the treated leaf.
  • Uptake Efficiency (%): (Total Absorbed / Total Applied) x 100.
  • Translocation (%): (Translocated this compound / Total Absorbed) x 100.

Data Presentation: Foliar Uptake

Table 2: Distribution of this compound 72 Hours After Foliar Application

Plant Section This compound Amount (ng) % of Absorbed this compound
Leaf Wash (Unabsorbed) 850.5 ± 55.6 N/A
Treated Leaf (Absorbed) 125.3 ± 11.2 83.8%
Upper Leaves 12.1 ± 1.8 8.1%
Lower Leaves 3.5 ± 0.7 2.3%
Stem 7.9 ± 1.1 5.3%
Roots 0.7 ± 0.2 0.5%
Total Applied 1000.0 100%
Total Absorbed 149.5 100%

Based on applying 1000 ng of this compound. Data are mean ± standard deviation (n=3).

Part 3: Alternative Methodologies and Visualizations

Radiolabeling Studies

For compounds that can be synthesized with a radioactive isotope (e.g., ¹⁴C or ³H), radiolabeling offers a powerful alternative for uptake and translocation studies.[14][15][16]

  • Quantification: After extraction, radioactivity in different tissues is measured using a Liquid Scintillation Counter (LSC). This method simplifies quantification as it does not require a compound-specific method like LC-MS/MS.[16]

  • Visualization: Autoradiography can be used to visualize the distribution of the radiolabeled compound throughout the plant. The plant is pressed against X-ray film or a phosphor screen, creating an image that shows where the radioactivity has accumulated.

  • Mass Balance: Radiolabeling allows for a more accurate mass balance calculation, ensuring that all applied compound is accounted for.[17]

Conceptual Diagram of this compound Translocation Pathways

Movement of xenobiotics within a plant primarily occurs via two vascular systems:

  • Xylem: Transports water and nutrients from the roots to the shoots (acropetal transport). Compounds taken up by the roots are primarily moved via the xylem.[18]

  • Phloem: Transports sugars (photosynthates) from source tissues (mainly leaves) to sink tissues (e.g., roots, fruits, new leaves). Compounds applied to leaves that can enter the phloem will be distributed throughout the plant (symplastic transport).

G cluster_plant Plant Structure cluster_transport Vascular Transport Leaves Leaves (Source/Sink) Phloem Phloem Leaves->Phloem Phloem Loading Stem Stem Xylem Xylem Stem->Xylem Roots Roots (Sink) Roots->Xylem Xylem Loading Xylem->Leaves Transpiration Stream Xylem->Stem Phloem->Leaves To Sinks Phloem->Stem Phloem->Roots To Sinks Root_Uptake Root Uptake Root_Uptake->Roots Foliar_Uptake Foliar Uptake Foliar_Uptake->Leaves

Caption: Conceptual diagram of this compound translocation pathways in a plant.

References

Application Notes: Alorac as a Tool for Crop Growth Regulation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided for a hypothetical plant growth regulator named "Alorac." As of the current date, "this compound" is not a recognized or commercially available product for crop growth regulation. The information presented here is a synthesized example based on established principles of plant science and general protocols for testing novel plant growth regulators, particularly those with auxin-like activity.

Introduction

This compound is a hypothetical, synthetic auxin analog designed for research in crop growth regulation. Its primary mode of action is believed to mimic natural auxins, such as indole-3-acetic acid (IAA), in promoting cell elongation, root initiation, and apical dominance.[1][2][3][4][5] These application notes provide an overview of this compound, its potential applications in research, and guidelines for its use in experimental settings.

Mechanism of Action

This compound is postulated to interact with the auxin signaling pathway. Upon entering the plant cell, it is presumed to bind to auxin receptors, such as the TIR1/AFB F-box proteins. This binding is thought to initiate a signaling cascade leading to the degradation of Aux/IAA transcriptional repressors. The degradation of these repressors would then release Auxin Response Factors (ARFs), which regulate the expression of auxin-responsive genes, ultimately leading to physiological changes like cell growth and differentiation.[1][5][6]

Potential Research Applications

  • Rooting of Cuttings: this compound can be investigated for its efficacy in promoting adventitious root formation in various plant species, a critical step in vegetative propagation.[3][4]

  • Fruit Development: Its role in parthenocarpy (fruit development without fertilization) and overall fruit size and quality can be explored.[2][3]

  • Weed Control: At high concentrations, synthetic auxins can act as herbicides, particularly against dicotyledonous weeds.[2][3] The potential of this compound in this application could be a subject of study.

  • Yield Enhancement: By promoting overall plant growth and development, this compound's effect on the final yield and quality of various crops can be assessed.[7][8][9][10]

Hypothetical Signaling Pathway of this compound

Alorac_Signaling_Pathway cluster_cell Plant Cell This compound This compound Receptor TIR1/AFB Receptor This compound->Receptor Binding Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibition Gene Auxin-Responsive Genes ARF->Gene Activation Response Physiological Response (e.g., Cell Elongation) Gene->Response Transcription & Translation

Caption: Hypothetical signaling pathway of this compound in a plant cell.

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of this compound as a crop growth regulator.

Protocol 1: Laboratory Root Initiation Assay

Objective: To determine the optimal concentration of this compound for promoting adventitious root formation in cuttings.

Materials:

  • This compound stock solution (1 mg/mL in a suitable solvent)[11]

  • Plant cuttings (e.g., mung bean, chrysanthemum)

  • Glass vials or small beakers

  • Distilled water

  • Growth chamber with controlled light and temperature

  • Ruler

Procedure:

  • Prepare a series of this compound dilutions from the stock solution (e.g., 0, 0.1, 0.5, 1.0, 5.0, 10.0 mg/L) in distilled water.[11]

  • Select healthy, uniform plant cuttings, each approximately 10 cm in length with 2-3 nodes.

  • Place the basal end of each cutting into a vial containing one of the this compound test solutions. Use at least 10 cuttings per treatment group.

  • Place the vials in a growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod).

  • After 7-14 days, carefully remove the cuttings and record the number of roots, and the length of the longest root for each cutting.

Data Presentation:

Table 1: Hypothetical Effect of this compound on Root Initiation in Mung Bean Cuttings

This compound Concentration (mg/L)Average Number of Roots per CuttingAverage Root Length (cm)
0 (Control)3.21.5
0.18.52.8
0.515.74.2
1.022.15.1
5.018.44.8
10.012.33.9
Protocol 2: Greenhouse Vegetative Growth Study

Objective: To evaluate the effect of this compound on the vegetative growth of a model crop (e.g., tomato, soybean).

Materials:

  • This compound solution in a spray bottle at various concentrations.

  • Young, potted plants of a uniform growth stage.

  • Greenhouse with controlled environmental conditions.

  • Calipers and a ruler.

  • Balance for measuring biomass.

Procedure:

  • Acclimate the potted plants in the greenhouse for one week.

  • Prepare this compound spray solutions at different concentrations (e.g., 0, 10, 50, 100, 200 mg/L).

  • Spray the foliage of the plants with the respective this compound solutions until runoff. Ensure even coverage.

  • Grow the plants for 4-6 weeks, providing standard watering and fertilization.

  • At the end of the experiment, measure plant height, stem diameter, number of leaves, and total shoot dry weight.

Data Presentation:

Table 2: Hypothetical Effect of this compound on Vegetative Growth of Tomato Plants

This compound Concentration (mg/L)Average Plant Height (cm)Average Stem Diameter (mm)Average Shoot Dry Weight (g)
0 (Control)35.25.112.5
1038.65.414.2
5045.16.218.7
10042.86.017.1
20036.55.313.8
Protocol 3: Field Trial for Yield and Quality Assessment

Objective: To assess the impact of this compound application on the yield and quality of a field-grown crop (e.g., corn, wheat).

Materials:

  • This compound formulation suitable for field application.

  • Field plots with uniform soil conditions.

  • Spraying equipment.

  • Harvesting equipment.

  • Instrumentation for quality analysis (e.g., protein analyzer, moisture meter).

Procedure:

  • Establish a randomized complete block design with multiple replications for each treatment.[12]

  • Apply this compound at different rates (e.g., 0, 50, 100, 200 g/ha) at a specific growth stage (e.g., early vegetative stage).

  • Manage all plots with standard agronomic practices for the chosen crop throughout the growing season.

  • At maturity, harvest the grain from the central rows of each plot to minimize edge effects.

  • Measure the total grain yield and adjust for moisture content.

  • Analyze grain samples for key quality parameters (e.g., protein content, starch content).[7][8]

Data Presentation:

Table 3: Hypothetical Effect of this compound on Corn Yield and Grain Quality

This compound Application Rate (g/ha)Average Grain Yield (t/ha)Average Grain Protein Content (%)
0 (Control)8.58.2
509.28.5
1009.88.7
2009.58.6

Experimental Workflow for a Novel Plant Growth Regulator

Experimental_Workflow A Hypothesis: This compound promotes plant growth B Laboratory Assays (e.g., Rooting, Cell Culture) A->B C Dose-Response Determination B->C D Greenhouse Studies (Vegetative Growth) C->D E Field Trials (Yield & Quality) D->E F Data Analysis & Interpretation E->F G Application Protocol Development F->G

Caption: General experimental workflow for testing a novel plant growth regulator.

References

Application Note: High-Performance Liquid Chromatography Method for the Quantitative Analysis of Alorac

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust high-performance liquid chromatography (HPLC) method for the quantitative determination of Alorac. This compound is a plant growth regulator and herbicide.[1] This method is suitable for the analysis of this compound in technical grade material and formulated products. The method utilizes a reversed-phase C18 column with ultraviolet (UV) detection, providing a reliable and accurate means of quantifying this compound. All data presented is for illustrative purposes.

Introduction

This compound, with the IUPAC name (2Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid, is a halogenated alkanoic acid herbicide.[2] Its molecular formula is C₅HCl₅O₃ and it has a molecular weight of approximately 286.32 g/mol .[3][4] Accurate and precise analytical methods are essential for the quality control of this compound as a technical material and in its formulations. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data Acquisition: Chromatography data station for data collection and processing.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (analytical grade)

    • This compound reference standard

Chromatographic Conditions

A summary of the optimal chromatographic conditions for the analysis of this compound is presented in Table 1.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

Table 1: Optimized HPLC Conditions for this compound Analysis. This table outlines the instrumental parameters for the successful separation and quantification of this compound.

Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Measure 400 mL of HPLC grade water into a 1 L volumetric flask.

    • Carefully add 1.0 mL of phosphoric acid and mix well.

    • Add 600 mL of acetonitrile to the flask.

    • Bring to volume with HPLC grade water, if necessary.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and bring to volume with the mobile phase.

  • Working Standard Solutions (10 - 200 µg/mL):

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.

  • Sample Preparation:

    • Accurately weigh a portion of the sample containing approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Add a small amount of mobile phase and sonicate for 15 minutes to dissolve the this compound.

    • Bring to volume with the mobile phase and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Results and Discussion

The developed HPLC method provides a sharp, well-resolved peak for this compound with a retention time of approximately 4.2 minutes. The method was validated for linearity, precision, and accuracy.

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions over the concentration range of 10-200 µg/mL. The calibration curve showed excellent linearity with a correlation coefficient (R²) of > 0.999.

Concentration (µg/mL)Peak Area (arbitrary units)
10125,430
25312,980
50625,150
1001,251,300
1501,876,500
2002,502,100

Table 2: Linearity Data for this compound. This table presents the peak area response for a range of this compound standard concentrations, demonstrating the linear relationship.

Precision

The precision of the method was determined by performing six replicate injections of a 100 µg/mL standard solution. The relative standard deviation (RSD) of the peak areas was calculated.

InjectionPeak Area
11,251,300
21,253,100
31,249,800
41,252,500
51,250,900
61,251,800
Mean 1,251,567
SD 1,159.3
%RSD 0.09%

Table 3: Method Precision for this compound. This table shows the high precision of the method, with a relative standard deviation of less than 1%.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (ACN:0.1% H3PO4 in H2O) hplc_system HPLC System Setup prep_mobile->hplc_system prep_std Prepare Standard Solutions injection Inject Sample/Standard prep_std->injection prep_sample Prepare Sample Solutions prep_sample->injection hplc_system->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection at 254 nm separation->detection data_acq Data Acquisition detection->data_acq integration Peak Integration data_acq->integration quantification Quantification integration->quantification

References

Application Notes and Protocols for Bioassays of Alorac Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Alorac and Bioassay Development

This compound is a synthetic plant growth regulator known to function as an inhibitor of gibberellin biosynthesis[1]. Gibberellins are crucial hormones that regulate various developmental processes in plants, including stem elongation, germination, and flowering. By inhibiting their production, this compound can effectively retard plant growth, making it useful as an herbicide or to manage crop size[1][2].

For researchers and drug development professionals, understanding the biological activity of a compound like this compound extends beyond its intended use. It is critical to characterize its effects on non-target organisms and to explore potential new applications. These application notes provide a framework for developing bioassays to assess this compound's activity, both in the context of its known mechanism in plants and for broader screening in mammalian cell systems.

The following protocols detail methods to:

  • Quantify this compound's inhibitory effect on gibberellin-mediated growth in plants.

  • Assess the general cytotoxicity of this compound in a human cell line.

  • Investigate this compound's potential impact on a key mammalian signaling pathway, the Wnt/β-catenin pathway.

Data Presentation

Table 1: Quantitative Analysis of this compound's Effect on Dwarf Pea Seedling Elongation
This compound Concentration (µM)Average Stem Length (cm)Standard Deviation% Inhibition of GA-Induced Growth
0 (Control - GA)8.50.60%
0.17.20.515.3%
15.40.436.5%
103.10.363.5%
1001.80.278.8%
0 (Control - No GA)1.50.2100%
Table 2: Cytotoxicity of this compound on HepG2 Cells (MTT Assay)
This compound Concentration (µM)Average Absorbance (570 nm)Standard Deviation% Cell ViabilityIC50 (µM)
0 (Vehicle Control)1.250.08100%\multirow{6}{*}{45.2}
11.210.0796.8%
100.980.0678.4%
500.610.0548.8%
1000.350.0428.0%
2500.150.0312.0%
Table 3: Effect of this compound on Wnt/β-catenin Signaling (TCF/LEF Reporter Assay)
This compound Concentration (µM)Relative Luciferase Units (RLU)Standard Deviation% Inhibition of Wnt3a Signaling
0 (Vehicle Control)150,00012,0000%
1145,00011,5003.3%
10130,00010,00013.3%
50115,0009,50023.3%
10098,0008,00034.7%

Experimental Protocols

Protocol 1: Gibberellin Inhibition Bioassay Using Dwarf Pea Seedlings

This bioassay quantifies the ability of this compound to inhibit gibberellin (GA)-induced stem elongation in dwarf pea plants, which are naturally GA-deficient.

Materials:

  • Dwarf pea seeds (e.g., Pisum sativum L. cv. 'Little Marvel')

  • Gibberellic acid (GA3)

  • This compound

  • Vermiculite or perlite

  • Plastic containers or pots

  • Pipettes and measuring cylinders

  • Ruler

Procedure:

  • Seed Germination: Germinate dwarf pea seeds in the dark for 5-6 days in moist vermiculite.

  • Seedling Selection: Select uniform seedlings of approximately the same height.

  • Preparation of Test Solutions: Prepare a stock solution of GA3 (e.g., 10 mg/L). Prepare a series of this compound concentrations (e.g., 0, 0.1, 1, 10, 100 µM) in the GA3 solution. A negative control with no GA3 or this compound should also be prepared.

  • Treatment Application:

    • Sow four seedlings in each container filled with vermiculite.

    • Carefully apply a small, defined volume (e.g., 10 µL) of the respective test solution to the apical bud of each seedling.

  • Incubation: Grow the seedlings for 7-10 days under controlled light and temperature conditions.

  • Data Collection: Measure the stem length of each plant from the cotyledonary node to the apical bud.

  • Analysis: Calculate the average stem length for each treatment group and determine the percentage inhibition of GA-induced growth compared to the GA-only control.

Protocol 2: Mammalian Cell Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine this compound's cytotoxicity.

Materials:

  • Human cell line (e.g., HepG2, a human liver cancer cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of approximately 50,000 cells/well in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of fresh medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).

Protocol 3: Wnt/β-catenin Signaling Pathway Reporter Assay

This assay measures the activity of the canonical Wnt signaling pathway by quantifying the expression of a luciferase reporter gene under the control of TCF/LEF transcription factors, which are activated by β-catenin.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TCF/LEF luciferase reporter vector (e.g., TOP-flash)

  • A constitutively expressed control vector (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Recombinant Wnt3a protein

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Transfection: Co-transfect HEK293T cells in a 96-well plate with the TCF/LEF reporter vector and the Renilla control vector using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound.

  • Pathway Activation: After a short pre-incubation with this compound (e.g., 1 hour), stimulate the cells with a constant concentration of recombinant Wnt3a protein to activate the pathway. Include controls with no Wnt3a and no this compound.

  • Incubation: Incubate the cells for another 16-24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly (from the TCF/LEF reporter) and Renilla luciferase activities using a luminometer and the appropriate reagents.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of Wnt3a-induced signaling for each this compound concentration.

Mandatory Visualizations

Gibberellin_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate CPS ent-copalyl diphosphate synthase GGPP->CPS ent_Copalyl ent-Copalyl Diphosphate CPS->ent_Copalyl KS ent-kaurene synthase ent_Kaurene ent-Kaurene KS->ent_Kaurene ent_Copalyl->KS KO ent-kaurene oxidase ent_Kaurene->KO ent_Kaurenoic_acid ent-Kaurenoic acid KO->ent_Kaurenoic_acid GA12 GA12 ent_Kaurenoic_acid->GA12 GA_Oxidases GA Oxidases GA12->GA_Oxidases Bioactive_GAs Bioactive Gibberellins (e.g., GA1, GA4) GA_Oxidases->Bioactive_GAs Growth Stem Elongation & Germination Bioactive_GAs->Growth This compound This compound This compound->KO Inhibition

Caption: Simplified gibberellin biosynthesis pathway with this compound's inhibitory action.

Cytotoxicity_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with serial dilutions of this compound B->C D Incubate for 24-48h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Beta_Catenin_off β-catenin Destruction_Complex->Beta_Catenin_off Phosphorylates Proteasome Proteasome Beta_Catenin_off->Proteasome Degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Gene Expression OFF TCF_LEF_off->Target_Genes_off Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Dsh->Destruction_Complex Inhibits Beta_Catenin_on β-catenin Nucleus Nucleus Beta_Catenin_on->Nucleus Accumulates & translocates TCF_LEF_on TCF/LEF Target_Genes_on Target Gene Expression ON TCF_LEF_on->Target_Genes_on

Caption: The canonical Wnt/β-catenin signaling pathway activation states.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with Aclarubicin in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Alorac" yielded minimal relevant information, suggesting a possible typographical error. The search results frequently pointed to "Aclarubicin," a well-documented antineoplastic agent with known experimental applications and potential solubility challenges. This guide, therefore, focuses on Aclarubicin to provide a comprehensive and actionable resource for researchers.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Aclarubicin during their experiments.

Frequently Asked Questions (FAQs) on Aclarubicin Solubility

Q1: What is the recommended solvent for dissolving Aclarubicin?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of Aclarubicin.[1][2][3][4][5] It is soluble in DMSO at concentrations of 25 mg/mL and ≥ 125 mg/mL for the hydrochloride salt.[5][6]

Q2: Can I dissolve Aclarubicin in water or ethanol?

A2: Aclarubicin hydrochloride has some solubility in water, but the free base is practically insoluble.[7] While some sources suggest solubility in ethanol, DMSO is generally the preferred solvent for creating concentrated stock solutions for in vitro experiments due to its higher solvating capacity for this compound.[8]

Q3: My Aclarubicin is not dissolving completely. What should I do?

A3: If you are experiencing difficulty dissolving Aclarubicin, consider the following:

  • Sonication: Gently sonicate the solution to aid dissolution.

  • Warming: Briefly warm the solution to 37°C.

  • Vortexing: Mix the solution thoroughly using a vortex mixer.

  • Solvent Quality: Ensure you are using high-purity, anhydrous DMSO.

Q4: How should I store my Aclarubicin stock solution?

A4: Aclarubicin stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C in the dark.[6][9][10] It is advisable to avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.[6][9][10]

Aclarubicin Solubility Data

Compound FormSolventReported Solubility
AclarubicinDMSOSoluble[1][3]
AclarubicinDMSO30 mg/mL[2]
Aclarubicin HydrochlorideDMSO25 mg/mL[4][5]
Aclarubicin HydrochlorideDMSO≥ 125 mg/mL (147.35 mM)[6]
Aclarubicin HydrochlorideDMF25 mg/mL[4][5]

Troubleshooting Guide for Aclarubicin Experiments

Q1: I observed precipitation when I added my Aclarubicin DMSO stock to the aqueous cell culture medium. How can I prevent this?

A1: This is a common issue when diluting a DMSO stock solution into an aqueous buffer. To mitigate precipitation:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent toxicity and precipitation.

  • Serial Dilutions: Perform serial dilutions of your stock solution in the cell culture medium.

  • Pre-warming: Pre-warm your cell culture medium to 37°C before adding the Aclarubicin stock solution.

  • Mixing: Add the Aclarubicin stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.

Q2: My experimental results with Aclarubicin are inconsistent. What could be the cause?

A2: Inconsistent results can stem from several factors related to Aclarubicin's handling:

  • Stock Solution Stability: As mentioned, avoid multiple freeze-thaw cycles of your stock solution. Prepare single-use aliquots.

  • Light Sensitivity: Aclarubicin is light-sensitive. Protect your stock and working solutions from light.[6][9]

  • Solution Preparation: Prepare working solutions fresh for each experiment from your frozen stock.[6][9]

  • Accurate Pipetting: Due to its potency, even small variations in the concentration of Aclarubicin can lead to different cellular responses. Ensure your pipettes are calibrated and your technique is accurate.

Key Experimental Protocols

Protocol for Preparing Aclarubicin Stock and Working Solutions for In Vitro Assays

Materials:

  • Aclarubicin powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free cell culture medium

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Allow the Aclarubicin powder vial to equilibrate to room temperature before opening.

    • Calculate the required volume of DMSO to achieve a 10 mM stock solution (Aclarubicin MW: 811.9 g/mol ; Aclarubicin HCl MW: 848.33 g/mol ).

    • Add the calculated volume of anhydrous DMSO to the vial of Aclarubicin powder.

    • Vortex and, if necessary, gently sonicate the solution until the Aclarubicin is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.[6][9][10]

  • Working Solution Preparation:

    • On the day of the experiment, thaw one aliquot of the 10 mM Aclarubicin stock solution.

    • Perform serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations for your experiment.

    • Ensure the final DMSO concentration in the highest concentration of your working solution does not exceed a level that is toxic to your cells (typically <0.5%).

    • Use the freshly prepared working solutions immediately for your experiments.[6][9]

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A Aclarubicin Powder B Add Anhydrous DMSO A->B C Vortex / Sonicate B->C D Aliquot C->D E Store at -20°C / -80°C D->E F Thaw Stock Aliquot G Serial Dilution in Cell Culture Medium F->G H Use Immediately in Experiment G->H

Caption: Experimental workflow for preparing Aclarubicin solutions.

Aclarubicin's Impact on Signaling Pathways

Aclarubicin exerts its anticancer effects through multiple mechanisms, including the inhibition of topoisomerase I and II, DNA intercalation, and the generation of reactive oxygen species.[11][12][13][14][15] Recent studies have also shown that Aclarubicin can regulate cancer cell growth and DNA damage by modulating specific signaling pathways.

One such pathway is the SIRT1/PI3K/AKT signaling pathway . In glioma cells, Aclarubicin has been shown to downregulate the expression of SIRT1, which in turn inhibits the PI3K/AKT pathway.[16] The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. By inhibiting this pathway, Aclarubicin can induce apoptosis and suppress tumor growth.

G Aclarubicin Aclarubicin SIRT1 SIRT1 Aclarubicin->SIRT1 inhibits PI3K PI3K SIRT1->PI3K activates AKT AKT PI3K->AKT activates CellGrowth Cell Growth & Proliferation AKT->CellGrowth promotes Apoptosis Apoptosis AKT->Apoptosis inhibits

Caption: Aclarubicin's inhibitory effect on the SIRT1/PI3K/AKT pathway.

References

Technical Support Center: Alorac Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Alorac" yielded limited information, as it is an obsolete plant growth regulator with scarce publicly available data on its environmental degradation. However, the query's focus on degradation pathways strongly suggests a possible typographical error for "Alachlor," a widely studied herbicide with extensive research on its environmental fate. This technical support center, therefore, focuses on Alachlor degradation pathways to provide a comprehensive and relevant resource for researchers.

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for investigating the degradation of Alachlor in environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Alachlor in the environment?

A1: Alachlor degrades in the environment through three main pathways: microbial degradation, photolytic degradation (photolysis), and chemical degradation (hydrolysis). Microbial degradation is considered the most significant factor in the dissipation of Alachlor from soil and water.[1][2] Abiotic hydrolysis also contributes to its breakdown, though often at a slower rate than microbial action.[2]

Q2: What are the major initial metabolites of Alachlor?

A2: The initial and most common step in Alachlor degradation across different pathways is the N-dealkylation to form 2-chloro-N-(2,6-diethylphenyl) acetamide (CDEPA).[1][3] This intermediate is then further transformed into other metabolites, such as 2,6-diethylaniline (DEA).[1][4][5]

Q3: My microbial culture is not degrading Alachlor. What are some possible reasons?

A3: Several factors could inhibit Alachlor degradation:

  • Microbial Strain: Not all microorganisms can degrade Alachlor. Specific strains like Acinetobacter sp., Candida xestobii, and Chaetomium globosum have been shown to be effective.[1][2]

  • Nutrient Availability: The degrading microorganism might require Alachlor as its sole carbon source to efficiently break it down.[1] Ensure your culture medium is optimized for the specific strain.

  • Toxicity: High concentrations of Alachlor or its metabolites can be toxic to the microbial population. Consider starting with a lower concentration of the herbicide.

  • Environmental Conditions: Factors such as pH, temperature, and oxygen availability can significantly impact microbial activity. Ensure these are optimal for your chosen microbial strain.

Q4: I am observing incomplete degradation of Alachlor in my photolysis experiment. How can I improve the degradation rate?

A4: To enhance photolytic degradation:

  • Wavelength: The wavelength of UV light is critical. Direct photolysis of Alachlor is most dominant at a wavelength of 254 nm.[6]

  • Photocatalyst: The presence of a photocatalyst like titanium dioxide (TiO₂) can significantly increase the degradation rate, especially at UV wavelengths around 300 nm.[6]

  • pH: Photocatalytic reactions of Alachlor are slightly enhanced in alkaline conditions.[6]

  • Overdose of Catalyst: Be aware that an excessive amount of TiO₂ can block light and hinder the reaction.[6]

Troubleshooting Guides

Issue 1: Poor recovery of Alachlor and its metabolites during sample extraction.
  • Problem: Low or inconsistent analyte concentrations after solid-phase extraction (SPE).

  • Possible Cause 1: Inappropriate SPE cartridge.

    • Solution: For Alachlor and its metabolites like CDEPA and DEA, a Waters Oasis HLB extraction plate has been shown to provide good recovery (>80-90%) from aqueous samples like rat plasma and urine.[4][5]

  • Possible Cause 2: Incorrect pH of the sample.

    • Solution: The pH of the sample can affect the retention of analytes on the SPE cartridge. Optimize the sample pH based on the pKa of Alachlor and its metabolites.

  • Possible Cause 3: Inefficient elution solvent.

    • Solution: Ensure the elution solvent is strong enough to desorb the analytes from the SPE sorbent. A gradient of acetonitrile and water is often effective.[5]

Issue 2: Co-elution of metabolites in HPLC analysis.
  • Problem: Alachlor and its primary metabolites, CDEPA and DEA, are not well-separated chromatographically.

  • Possible Cause: The mobile phase composition is not optimized.

    • Solution: A gradient elution program is effective for separating these compounds. For example, a mobile phase starting with a higher aqueous component (e.g., 70% water with 1% acetic acid) and gradually increasing the organic component (e.g., acetonitrile) can achieve good separation on a C8 or C18 column.[5][7]

Issue 3: Identification of unknown peaks in chromatograms.
  • Problem: Observing unexpected peaks in the chromatogram of a degradation experiment.

  • Possible Cause: Formation of novel or unexpected degradation products.

    • Solution: Utilize mass spectrometry (MS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) for structural elucidation.[1][8] These techniques are powerful tools for identifying and quantifying drug metabolites and degradation products in various biological and environmental matrices.[8][9]

Quantitative Data Summary

ParameterValueConditionsReference
Microbial Degradation Rate 100 mg/L of Alachlor completely degraded within 48 hours.Acinetobacter sp. GC-A6 as the sole carbon source.[1]
Photocatalytic Degradation Kinetics Follows pseudo-first-order decay.TiO₂ photocatalyst with UV irradiation.[6]
Analytical Method Recovery (Plasma) Alachlor: >90%CDEPA: >90%DEA: >90%Waters Oasis HLB extraction plate.[4]
Analytical Method Limit of Quantification (LOQ) Alachlor: 2.3 ng/injectionCDEPA: 0.8 ng/injectionDEA: 0.8 ng/injectionLC-ESI-MS.[4]

Experimental Protocols

Protocol 1: Microbial Degradation of Alachlor by Acinetobacter sp.
  • Culture Preparation: Isolate and culture Acinetobacter sp. strain GC-A6 from agricultural soil samples.

  • Medium: Prepare a mineral salt medium with Alachlor (e.g., 100 mg/L) as the sole source of carbon.

  • Incubation: Inoculate the medium with the bacterial strain and incubate at an optimal temperature (e.g., 30°C) with shaking to ensure aeration.

  • Sampling: Withdraw aliquots at regular time intervals (e.g., 0, 6, 12, 24, 48 hours).

  • Extraction: Extract Alachlor and its metabolites from the culture medium using a suitable solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracts using GC-MS to identify and quantify the parent compound and degradation products.[1]

Protocol 2: Photolytic and Photocatalytic Degradation of Alachlor
  • Sample Preparation: Prepare an aqueous solution of Alachlor at a known concentration.

  • Direct Photolysis: Irradiate the solution with monochromatic UV lamps at different wavelengths (e.g., 254 nm, 300 nm, 350 nm).[6]

  • Photocatalytic Degradation: For photocatalysis, add a catalyst such as TiO₂ to the Alachlor solution before irradiation.[6]

  • Experimental Conditions: Control and monitor parameters such as pH and catalyst dosage.

  • Sampling: Collect samples at various time points during the irradiation.

  • Analysis: Monitor the degradation of Alachlor using HPLC with a UV detector.[10]

Protocol 3: Analysis of Alachlor and Metabolites by LC-MS
  • Sample Preparation: Isolate analytes from the sample matrix (e.g., water, soil extract, microbial culture) using solid-phase extraction (SPE) with an Oasis HLB cartridge.[5]

  • Chromatography:

    • Column: Use a reversed-phase column such as an Xterra MS C8.[5]

    • Mobile Phase: Employ a gradient elution with acetonitrile and water containing an acid modifier (e.g., 1% acetic acid).[5]

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantification of known analytes or in full scan mode for the identification of unknown metabolites.[4][5]

Visualizations

Alachlor_Microbial_Degradation cluster_path1 Pathway 1 cluster_path2 Pathway 2 Alachlor Alachlor CDEPA 2-chloro-N-(2,6-diethylphenyl) acetamide (CDEPA) Alachlor->CDEPA N-dealkylation DEA 2,6-diethylaniline (DEA) CDEPA->DEA EI 7-ethylindoline CDEPA->EI NDF N-(2,6-diethylphenyl) formamide DEA->NDF

Caption: Microbial degradation pathways of Alachlor by Acinetobacter sp. GC-A6.[1]

Experimental_Workflow_LCMS Sample Environmental Sample (Water, Soil, etc.) SPE Solid-Phase Extraction (SPE) (Oasis HLB) Sample->SPE Extraction LC Liquid Chromatography (LC) (C8/C18 Column, Gradient Elution) SPE->LC Injection MS Mass Spectrometry (MS) (ESI, SIM/Scan Mode) LC->MS Ionization Data Data Analysis (Quantification & Identification) MS->Data Detection

Caption: General workflow for the analysis of Alachlor and its metabolites using LC-MS.

References

Technical Support Center: Troubleshooting Alorac Phytotoxicity in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Alorac Phytotoxicity Troubleshooting Center. This resource is designed for researchers, scientists, and drug development professionals to identify, manage, and prevent phytotoxicity in experimental settings involving this compound. Given that this compound is an obsolete plant growth regulator and herbicide with limited publicly available data, this guide provides troubleshooting strategies based on general principles of herbicide and plant growth regulator phytotoxicity.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

A1: this compound is an obsolete plant growth regulator and herbicide.[1] Its primary mode of action is the inhibition of gibberellin biosynthesis, which interferes with normal plant growth processes, specifically reducing internodal elongation.[1]

Q2: What are the common symptoms of this compound phytotoxicity?

A2: While specific data for this compound is limited, symptoms are likely similar to other plant growth regulators and herbicides. These can include:

  • Visual Symptoms: Leaf yellowing (chlorosis), browning or dead spots (necrosis), leaf curling or cupping, and distorted growth of new leaves or growing points.[2][3][4][5][6]

  • Growth Effects: Stunted growth, reduced root development, and delayed or abnormal flowering.[2][3]

Q3: What are the primary causes of unexpected phytotoxicity in experiments?

A3: Unintended phytotoxicity in a research setting can often be traced to several factors:

  • Incorrect Dosage: Application of a higher concentration than intended.[2]

  • Application Errors: Uneven application, or contamination of equipment.[2][7]

  • Environmental Stress: High temperatures, high humidity, or drought can increase plant susceptibility to chemical injury.[3][4][8]

  • Plant Susceptibility: The species, cultivar, or developmental stage of the plant can influence its sensitivity.[2]

Q4: How can I differentiate this compound phytotoxicity from other plant health issues?

A4: Diagnosis can be challenging as symptoms may resemble nutrient deficiencies, disease, or other stressors.[6] Key diagnostic clues include:

  • Symptom Distribution: Phytotoxicity symptoms often appear uniformly on foliage that was present during application, while new growth may be unaffected.[8]

  • Pattern of Damage: Look for patterns that correlate with spray application, such as more severe symptoms on the outer canopy or in areas of overlap.

  • Untreated Controls: A direct comparison to untreated control plants is the most reliable method for diagnosis.

Troubleshooting Guides

Guide 1: Unexpectedly High Phytotoxicity Observed

This guide addresses scenarios where the observed phytotoxicity exceeds expected levels for a given experimental concentration.

Problem: Plants exhibit severe chlorosis, necrosis, and stunting shortly after this compound application at a concentration that was presumed to be sublethal.

Troubleshooting Workflow:

A High Phytotoxicity Observed B Verify this compound Concentration A->B C Review Application Protocol B->C Concentration OK F Incorrect Concentration - Recalculate dilutions - Prepare fresh stock solution B->F Error Found D Assess Environmental Conditions C->D Protocol OK G Application Error - Check sprayer calibration - Review SOP for even coverage C->G Error Found E Check Plant Health Pre-Treatment D->E Environment OK H Environmental Stressor - Review temperature/humidity logs - Ensure adequate watering D->H Error Found I Pre-existing Stress - Examine control plants for subtle symptoms - Review plant sourcing and acclimation E->I Error Found J Conclusion: Adjust protocol based on findings E->J Plants Healthy F->J G->J H->J I->J

Caption: Troubleshooting workflow for unexpectedly high phytotoxicity.

Corrective Actions:

Issue IdentifiedRecommended Action
Incorrect Concentration Prepare a fresh stock solution and re-calculate all dilutions. Use a calibrated pipette for accuracy.
Application Error Ensure spraying equipment is properly calibrated. For foliar applications, ensure complete and uniform coverage without excessive runoff.
Environmental Stress Apply treatments during cooler parts of the day and avoid application when humidity is very high to allow for rapid drying.[4][8] Ensure plants are not water-stressed prior to treatment.
Plant Variability Ensure all plants are of a similar age and developmental stage. Acclimate plants to the experimental conditions for at least one week prior to treatment.
Guide 2: Inconsistent or Unexplained Results Across Replicates

Problem: Significant variability in phytotoxicity symptoms is observed among plants that received the same this compound treatment.

Potential Causes and Solutions:

Potential CauseInvestigative ActionSolution
Uneven Application Review application technique. Were some plants shielded? Was spray coverage consistent?Refine application protocol to ensure uniformity. Consider using a rotating turntable for spray applications.
Genetic Variability If using seed-propagated plants, consider if genetic differences could account for varied responses.Use clonally propagated plants if possible. If not, increase the number of replicates to account for natural variation.
Micro-environmental Differences Assess for variations in light, temperature, or airflow across the experimental area.Randomize the placement of treated plants and controls. Monitor and record environmental conditions at multiple locations.
Soil/Media Inconsistency Check for differences in soil composition, compaction, or moisture levels between pots.Use a homogenized soil mix and ensure uniform watering for all replicates.

Data Presentation: Hypothetical this compound Phytotoxicity Data

The following tables present hypothetical data from a dose-response experiment to illustrate how to structure quantitative results.

Table 1: Visual Phytotoxicity Score at 7 Days After Treatment

This compound Conc. (µM)Average Phytotoxicity Score (0-5)Standard Deviation
0 (Control)0.1± 0.2
101.5± 0.5
503.2± 0.7
1004.8± 0.3
Where 0 = no visible injury, and 5 = plant death.

Table 2: Effect of this compound on Plant Biomass at 14 Days After Treatment

This compound Conc. (µM)Average Shoot Dry Weight (g)% Reduction from Control
0 (Control)5.20%
104.121.2%
502.355.8%
1000.884.6%

Experimental Protocols

Protocol 1: Standardized Phytotoxicity Bioassay

This protocol is designed to assess the phytotoxicity of this compound on a model plant species (e.g., Arabidopsis thaliana or a crop species).

Objective: To determine the dose-response relationship of this compound on plant growth and visual injury.

Materials:

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Test plant species (e.g., 2-week-old seedlings)

  • Growth media (e.g., peat-based soil mix)

  • Controlled environment growth chamber

  • Spray bottle or automated sprayer

  • Foliar surfactant (non-ionic)

Methodology:

  • Plant Preparation: Grow plants to a uniform developmental stage (e.g., 4-6 true leaves). Randomly assign plants to treatment groups (n ≥ 5 replicates per group).

  • Treatment Preparation: Prepare a series of this compound dilutions from the stock solution. Include a solvent-only control and a water-only control. Add a non-ionic surfactant to each solution at a low concentration (e.g., 0.01%) to ensure even leaf coverage.

  • Application: Apply the treatments as a fine foliar spray until leaves are uniformly wet, but before runoff occurs. Ensure untreated control plants are included to monitor for any adverse environmental effects.[9]

  • Incubation: Return plants to a controlled growth chamber with defined light, temperature, and humidity conditions.

  • Data Collection:

    • Visual Assessment: Score plants for phytotoxicity symptoms at regular intervals (e.g., 3, 7, and 14 days post-treatment) using a predefined rating scale.

    • Biomass Measurement: At the end of the experiment, harvest the above-ground plant material, dry in an oven at 60-70°C for 48 hours, and record the dry weight.[10]

Experimental Workflow Diagram:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Plant Growth (Uniform Stage) C Foliar Application A->C B Prepare this compound Dilutions (incl. Controls) B->C D Incubation (Controlled Environment) C->D E Visual Scoring (3, 7, 14 days) D->E F Biomass Measurement (14 days) D->F

Caption: Workflow for a standardized phytotoxicity bioassay.

Signaling Pathways

Hypothesized this compound Signaling Pathway Leading to Phytotoxicity

As a gibberellin biosynthesis inhibitor, this compound's primary action is to disrupt the gibberellin (GA) signaling pathway. This disruption can lead to a cascade of downstream effects, culminating in the observed phytotoxicity symptoms.

This compound This compound Application GA_Biosynthesis Gibberellin (GA) Biosynthesis This compound->GA_Biosynthesis Inhibits GA_Levels Reduced GA Levels GA_Biosynthesis->GA_Levels DELLA_Proteins DELLA Protein Stabilization GA_Levels->DELLA_Proteins Growth_Inhibition Inhibition of Cell Elongation & Division DELLA_Proteins->Growth_Inhibition Represses Stress_Response Activation of Stress Response Genes DELLA_Proteins->Stress_Response Activates Stunted_Growth Stunted Growth Growth_Inhibition->Stunted_Growth Chlorosis Chlorosis / Necrosis Stress_Response->Chlorosis

Caption: Hypothesized signaling cascade for this compound-induced phytotoxicity.

This technical support guide provides a framework for addressing phytotoxicity issues that may arise during experiments with this compound or other plant growth regulators with limited documentation. By applying these general principles of troubleshooting and standardized protocols, researchers can better manage and interpret experimental outcomes.

References

Technical Support Center: Optimizing Alorac Concentration for Plant Growth Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alorac, a novel plant growth regulator. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing this compound concentrations for their plant growth studies. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound is a synthetic plant growth regulator designed to influence key developmental processes in plants.[1][2] Its primary mode of action is believed to be analogous to natural auxins, promoting cell elongation, root initiation, and callus formation.[3][4] However, at high concentrations, it may exhibit inhibitory effects. The precise signaling pathway is under investigation, but it is thought to involve the activation of auxin response factors (ARFs).[3]

Q2: What is the recommended starting concentration range for this compound in plant tissue culture?

A2: For initial dose-response experiments, a broad range of concentrations is recommended to determine the optimal level for your specific plant species and desired outcome. A typical starting range for this compound, similar to other auxin-like growth regulators, is between 0.01 mg/L and 10.0 mg/L.[5] It is crucial to conduct a dose-response study to identify the most effective concentration.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a 1 mg/mL stock solution, dissolve 100 mg of this compound powder in 2-5 mL of a suitable solvent (e.g., ethanol or DMSO, check the product's solubility information). Once fully dissolved, bring the final volume to 100 mL with sterile distilled water. Store the stock solution in a sterile, light-protected container at 4°C. Stock solutions should be freshly prepared every 4-6 weeks to ensure potency.

Q4: Can this compound be autoclaved with the culture medium?

A4: The heat stability of this compound has not been fully characterized. Therefore, it is recommended to filter-sterilize the this compound stock solution through a 0.2 µm filter and add it to the autoclaved medium after it has cooled to approximately 50-60°C. This will prevent any potential degradation of the compound.

Q5: What are the common signs of this compound phytotoxicity?

A5: Over-application of this compound can lead to phytotoxic effects. Common symptoms include stunted growth, leaf curling or discoloration, callus browning, and inhibition of root or shoot development.[6] If you observe these symptoms, it is advisable to reduce the concentration of this compound in your subsequent experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect on plant growth. Concentration of this compound is too low.Conduct a dose-response experiment with a wider and higher range of concentrations (e.g., up to 20 mg/L).
Inactive this compound solution.Prepare a fresh stock solution. Ensure proper storage conditions (dark, 4°C).
Inconsistent results between experiments. Inaccurate measurement of this compound.Calibrate your weighing balance and pipettes. Prepare a larger volume of stock solution to minimize weighing errors for individual experiments.
Variation in experimental conditions.Ensure consistent environmental conditions (light, temperature, humidity) for all experimental replicates.[7]
Inhibition of growth or callus browning. This compound concentration is too high (phytotoxicity).Reduce the concentration of this compound. Refer to the dose-response data to select a lower, non-toxic concentration.[6]
Unwanted callus formation when shoot or root induction is desired. The balance with other plant growth regulators (e.g., cytokinins) is not optimal.Adjust the ratio of this compound to cytokinin. A high auxin-to-cytokinin ratio generally favors root formation, while a low ratio favors shoot formation.[8]
Contamination of cultures. Improper sterile technique.Review and strictly adhere to aseptic techniques during media preparation and explant handling.[9]

Data Presentation: Dose-Response of this compound on Tobacco (Nicotiana tabacum) Callus Growth

The following table summarizes hypothetical data from a dose-response study on the effect of this compound on the fresh weight of tobacco callus after four weeks of culture.

This compound Concentration (mg/L)Average Callus Fresh Weight (g) ± SDMorphological Observations
0.0 (Control)0.5 ± 0.1Minimal growth, firm and white callus.
0.11.2 ± 0.2Moderate growth, friable and pale yellow callus.
0.52.5 ± 0.3Vigorous growth, highly friable and light yellow callus.
1.03.8 ± 0.4Optimal growth, very friable and healthy-looking callus.
2.02.1 ± 0.3Reduced growth, callus appears more compact.
5.00.8 ± 0.2Significant growth inhibition, some browning observed.
10.00.3 ± 0.1Severe growth inhibition, extensive browning and necrosis.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)
  • Weighing: Accurately weigh 100 mg of this compound powder using a calibrated analytical balance.

  • Dissolving: Transfer the powder to a sterile 100 mL volumetric flask. Add 2-5 mL of 95% ethanol and swirl gently until the powder is completely dissolved.

  • Dilution: Add sterile, double-distilled water to bring the final volume to 100 mL.

  • Sterilization: Filter-sterilize the solution through a 0.2 µm syringe filter into a sterile, amber-colored bottle.

  • Storage: Label the bottle with the name of the compound, concentration, and date of preparation. Store at 4°C for up to four weeks.

Protocol 2: Dose-Response Study for this compound Concentration Optimization
  • Media Preparation: Prepare a basal plant tissue culture medium (e.g., Murashige and Skoog medium) supplemented with sucrose and gelling agents.[9] Autoclave the medium.

  • Adding this compound: After the medium has cooled to about 50-60°C, add the filter-sterilized this compound stock solution to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 mg/L). Pour the medium into sterile petri dishes or culture vessels.

  • Explant Preparation: Select healthy plant material (e.g., leaf discs, stem segments). Surface sterilize the explants using standard procedures (e.g., washing with detergent, followed by immersion in 70% ethanol and a sodium hypochlorite solution, and rinsing with sterile water).[9]

  • Inoculation: Place one explant in each culture vessel containing the this compound-supplemented medium.

  • Incubation: Culture the explants in a growth chamber with controlled temperature, light intensity, and photoperiod.

  • Data Collection: After a predetermined period (e.g., four weeks), record qualitative (e.g., morphology, color) and quantitative (e.g., fresh weight, callus diameter, number of shoots/roots) data.

  • Analysis: Analyze the data to determine the optimal this compound concentration for the desired response.[10][11]

Visualizations

Alorac_Signaling_Pathway cluster_cell Plant Cell cluster_response Physiological Response This compound This compound (Auxin-like) Receptor Receptor Complex (e.g., TIR1/AFB) This compound->Receptor Binds Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Cell_Elongation Cell Elongation Gene_Expression->Cell_Elongation Root_Initiation Root Initiation Gene_Expression->Root_Initiation Callus_Formation Callus Formation Gene_Expression->Callus_Formation

Caption: Hypothetical signaling pathway for this compound, mimicking auxin action.

Experimental_Workflow cluster_prep Preparation cluster_culture Culture & Incubation cluster_analysis Data Analysis A Prepare this compound Stock Solution B Prepare Basal Medium + this compound Concentrations A->B D Inoculate Explants on Media B->D C Select & Sterilize Plant Explants C->D E Incubate under Controlled Conditions D->E F Collect Morphological & Quantitative Data E->F G Analyze Dose-Response Relationship F->G H Determine Optimal Concentration G->H

Caption: Workflow for optimizing this compound concentration in plant growth studies.

References

Technical Support Center: Investigating Off-Target Effects of Olaratumab

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial search for "Alorac" identified an obsolete herbicide with limited publicly available data relevant to drug development and off-target effects. It is highly probable that "this compound" was a misspelling. Based on phonetic similarity and relevance to the user's request, this technical support center has been created for Olaratumab , a monoclonal antibody developed for the treatment of solid tumors. Another possibility could have been Aclarubicin , an anthracycline chemotherapy agent. The following information pertains to Olaratumab.

This guide is intended for researchers, scientists, and drug development professionals investigating the on- and off-target effects of Olaratumab.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Olaratumab?

Olaratumab is a human monoclonal antibody of the IgG1 subclass that specifically targets the Platelet-Derived Growth Factor Receptor Alpha (PDGFRα).[1][2][3] PDGFRα is a receptor tyrosine kinase that, upon binding to its ligands (PDGF-A, -B, and -C), plays a crucial role in cellular processes such as proliferation, differentiation, and angiogenesis.[3] By binding to PDGFRα, Olaratumab acts as a competitive antagonist, preventing the binding of PDGF ligands and thereby inhibiting the downstream signaling pathways, including PI3K/AKT and RAS/MEK/ERK, which are often implicated in tumor growth and survival.[3]

Q2: My cells show reduced viability in response to Olaratumab, but they have low PDGFRα expression. Could this be an off-target effect?

This is a possibility that requires systematic investigation. While Olaratumab is designed to be specific for PDGFRα, unexpected effects in low-expressing cells could indicate either a highly sensitive on-target effect that is difficult to detect at the protein level or a genuine off-target interaction.

Troubleshooting Steps:

  • Confirm PDGFRα expression: Use multiple, validated methods to confirm the low expression of PDGFRα in your cell line, such as quantitative PCR (qPCR), Western blot with a validated antibody, and flow cytometry.

  • Dose-response curve: Generate a comprehensive dose-response curve for Olaratumab in your cell line. If the effect is seen only at very high concentrations, it may be more likely to be an off-target or non-specific effect.

  • Use a control antibody: Treat your cells with a non-specific human IgG1 isotype control antibody at the same concentrations as Olaratumab. If the control antibody elicits a similar effect, the observed phenotype is likely not due to a specific on- or off-target interaction.

  • Rescue experiment: If a downstream effector of PDGFRα signaling is known in your cell type, attempt to rescue the phenotype by providing a constitutively active form of that effector. If the phenotype is not rescued, it further suggests an off-target mechanism.

  • Orthogonal approaches: Use a different method to inhibit PDGFRα, such as a small molecule inhibitor or siRNA/shRNA-mediated knockdown. If these methods do not replicate the phenotype observed with Olaratumab, it strengthens the hypothesis of an off-target effect.

Q3: We are observing unexpected adverse events in our animal models treated with Olaratumab that were not prominent in clinical trials. How can we investigate if these are due to off-target effects?

Adverse events in preclinical models that differ from human clinical data can arise from species-specific off-target interactions or differences in physiology. The most common adverse reactions reported in clinical trials for Olaratumab (in combination with doxorubicin) included nausea, fatigue, musculoskeletal pain, and mucositis.[2]

Investigative Strategies:

  • Cross-reactivity testing: Confirm that Olaratumab cross-reacts with the PDGFRα of the animal species being used. Lack of cross-reactivity would imply any observed effect is off-target.

  • Biodistribution studies: Analyze the tissue distribution of Olaratumab in your animal model to see if it accumulates in the affected organs.

  • Ex vivo analysis: Isolate cells or tissues from the affected organs and perform functional assays in the presence of Olaratumab to determine if there is a direct effect.

  • Proteomic profiling: Utilize techniques like mass spectrometry-based proteomics to compare the proteome of affected tissues from treated and control animals to identify altered signaling pathways.

Quantitative Data Summary

The following table summarizes key quantitative data from clinical trials of Olaratumab. While not direct measures of off-target effects, significant differences in efficacy and toxicity between patient populations can hint at complex biological interactions that may involve off-target mechanisms.

Clinical TrialTreatment ArmsMedian Overall Survival (OS)Median Progression-Free Survival (PFS)
Phase 2 (JGDG) Olaratumab + Doxorubicin26.5 months6.6 months
Doxorubicin alone14.7 months4.1 months
Phase 3 (ANNOUNCE) Olaratumab + Doxorubicin20.4 monthsNot Statistically Significant
Placebo + Doxorubicin19.7 monthsNot Statistically Significant
ANNOUNCE 2 (O-naïve) Olaratumab + Gemcitabine + Docetaxel16.8 monthsNot Statistically Significant
Placebo + Gemcitabine + Docetaxel18.0 monthsNot Statistically Significant

Note: The ANNOUNCE Phase 3 trial did not confirm the survival benefit observed in the Phase 2 trial, leading to the withdrawal of Olaratumab from the market.[1]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Validate Target Engagement

CETSA is a powerful method to assess the binding of a drug to its target in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Methodology:

  • Cell Treatment: Treat intact cells with Olaratumab or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated fraction by centrifugation.

  • Quantification: Quantify the amount of soluble PDGFRα at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the Olaratumab-treated cells confirms target engagement.

Protocol 2: Kinome Profiling to Identify Off-Target Kinase Interactions

While Olaratumab is a monoclonal antibody and not a small molecule kinase inhibitor, its downstream signaling could be affected by off-target interactions. Kinome profiling can provide a broad overview of changes in kinase activity.

Methodology:

  • Lysate Preparation: Prepare cell lysates from cells treated with Olaratumab and control cells.

  • Kinase Enrichment: Use multiplexed inhibitor beads (MIBs) or other affinity matrices to enrich for active kinases from the lysates.

  • Mass Spectrometry: Digest the enriched kinases and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of each identified kinase to determine changes in the kinome profile upon Olaratumab treatment.

Visualizations

Olaratumab_Mechanism_of_Action Olaratumab Mechanism of Action PDGF PDGF Ligands (PDGF-AA, -BB, -CC) PDGFRa PDGFRα PDGF->PDGFRa Binds and Activates Olaratumab Olaratumab Olaratumab->PDGFRa Binds and Blocks PI3K_AKT PI3K/AKT Pathway PDGFRa->PI3K_AKT RAS_MEK_ERK RAS/MEK/ERK Pathway PDGFRa->RAS_MEK_ERK Angiogenesis Angiogenesis PDGFRa->Angiogenesis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MEK_ERK->Proliferation

Caption: Olaratumab's primary mechanism of action.

Off_Target_Workflow Workflow for Investigating Off-Target Effects Phenotype Unexpected Phenotype Observed OnTarget On-Target Effect Confirmation Phenotype->OnTarget OffTargetHypothesis Hypothesize Off-Target Effect OnTarget->OffTargetHypothesis No Conclusion Characterize Off-Target Mechanism OnTarget->Conclusion Yes Proteomics Proteomic Profiling (e.g., CETSA, Kinome Scan) OffTargetHypothesis->Proteomics Validation Off-Target Validation (e.g., siRNA, CRISPR) Proteomics->Validation Validation->Conclusion

Caption: A logical workflow for investigating potential off-target effects.

References

Technical Support Center: Mitigating Alachlor Persistence in Soil for Research Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Alachlor persistence in soil during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Alachlor and why is its persistence in soil a concern for my research?

Alachlor is a widely used herbicide that can persist in soil, potentially interfering with experimental results.[1] Its presence can lead to inaccurate measurements, affect the activity of other compounds being studied, and introduce variability in toxicological or environmental fate studies. Alachlor's persistence is influenced by factors such as soil type, organic matter content, and moisture levels.[1][2]

Q2: What are the primary degradation products of Alachlor in soil?

The primary degradation product of Alachlor in soil is Alachlor ethane sulfonic acid (ESA).[1] Other transformation products may also be formed.[1] It is crucial to consider these metabolites in your analytical methods as they can also interfere with your studies.

Q3: How can I minimize Alachlor persistence in my soil samples before starting my experiment?

Several strategies can be employed to reduce Alachlor levels in soil samples. These include natural attenuation under controlled conditions, bioremediation, and phytoremediation. The choice of method will depend on the required level of mitigation and the experimental timeline.

Q4: Can I use standard soil remediation techniques for my laboratory-scale studies?

Yes, many established soil remediation techniques can be adapted for laboratory use. These include bioremediation, which utilizes microorganisms to break down contaminants, and phytoremediation, which uses plants to remove or degrade pollutants.[3][4] Chemical oxidation can also be employed to transform Alachlor into less persistent compounds.[5]

Troubleshooting Guides

Issue: High background levels of Alachlor are interfering with my analytical measurements.

Cause: Residual Alachlor from previous soil contamination is present in your samples.

Solution:

  • Pre-Experiment Soil Analysis: Always perform a baseline analysis of your soil to determine the initial concentration of Alachlor and its primary metabolites.

  • Soil Treatment Prior to Spiking: If baseline levels are unacceptable, consider one of the mitigation strategies outlined in the experimental protocols below.

  • Use of Labeled Compounds: For mechanistic studies, consider using radiolabeled Alachlor to distinguish it from background contamination.

Issue: Inconsistent Alachlor degradation rates across my experimental replicates.

Cause: Variability in soil microcosm conditions.

Solution:

  • Homogenize Soil Samples: Thoroughly mix your bulk soil sample before aliquoting it into experimental units to ensure uniformity.

  • Control Environmental Conditions: Maintain consistent moisture levels, temperature, and light exposure for all replicates.[2]

  • Standardize Inoculum: If using bioremediation, ensure that the microbial inoculum is evenly distributed and at the same concentration in each replicate.

Experimental Protocols

Protocol 1: Baseline Alachlor and Metabolite Analysis

This protocol outlines the extraction and analysis of Alachlor and its ethane sulfonic acid (ESA) metabolite from soil samples using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1]

Methodology:

  • Sample Preparation:

    • Air-dry the soil sample and sieve it through a 2 mm mesh.[6]

    • Weigh 10 g of the prepared soil into a centrifuge tube.

  • Extraction:

    • Add 20 mL of an appropriate solvent (e.g., acetonitrile or ethyl acetate).[7][8]

    • Shake vigorously for 1 hour.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process twice more and combine the supernatants.

  • Cleanup (for GC-MS):

    • Pass the extract through a solid-phase extraction (SPE) cartridge to remove interfering substances.

  • Analysis:

    • Alachlor (GC-MS): Analyze the cleaned extract using a GC-MS system.

    • Alachlor ESA (HPLC-MS): Analyze the initial extract using an HPLC-MS system.[1]

Protocol 2: Laboratory-Scale Bioremediation for Alachlor Mitigation

This protocol describes a method to reduce Alachlor concentration in soil using microbial degradation.

Methodology:

  • Soil Preparation:

    • Prepare soil microcosms by placing 100 g of Alachlor-contaminated soil into individual glass beakers.

  • Inoculation:

    • Prepare a suspension of a known Alachlor-degrading microbial consortium.

    • Inoculate each soil microcosm with the microbial suspension, ensuring even distribution.

    • Include a non-inoculated control group.

  • Incubation:

    • Incubate the microcosms under controlled temperature and moisture conditions for a predetermined period (e.g., 30-60 days).

    • Periodically mix the soil to ensure aeration.

  • Monitoring:

    • At regular intervals, collect soil samples from each microcosm.

    • Analyze the samples for Alachlor and its metabolites using the method described in Protocol 1.

Quantitative Data Summary

Mitigation StrategyTypical Reduction in Alachlor Concentration (%)TimeframeKey Considerations
Natural Attenuation 50%4-6 days (half-life)Dependent on soil type and environmental conditions.[1]
Bioremediation 70-90%30-60 daysRequires specific microbial consortia and optimal conditions.
Phytoremediation 60-80%60-90 daysPlant selection is critical; may not be suitable for all soil types.
Chemical Oxidation >90%1-7 daysMay alter soil chemistry and impact subsequent experiments.

Visualizations

Experimental_Workflow_for_Alachlor_Mitigation cluster_prep 1. Soil Preparation & Analysis cluster_mitigation 2. Mitigation Phase cluster_monitoring 3. Monitoring & Final Analysis Soil_Collection Collect Soil Sample Initial_Analysis Analyze for Baseline Alachlor Soil_Collection->Initial_Analysis Mitigation_Choice Select Mitigation Strategy Initial_Analysis->Mitigation_Choice Bioremediation Bioremediation Mitigation_Choice->Bioremediation Microbial Phytoremediation Phytoremediation Mitigation_Choice->Phytoremediation Plant-based Chemical_Oxidation Chemical Oxidation Mitigation_Choice->Chemical_Oxidation Chemical Periodic_Sampling Periodic Sampling & Analysis Bioremediation->Periodic_Sampling Phytoremediation->Periodic_Sampling Chemical_Oxidation->Periodic_Sampling Final_Analysis Final Soil Analysis Periodic_Sampling->Final_Analysis Ready_for_Study Ready_for_Study Final_Analysis->Ready_for_Study Soil Ready for Experiment Alachlor_Degradation_Pathway Alachlor Alachlor Metabolite_ESA Alachlor ethane sulfonic acid (ESA) Alachlor->Metabolite_ESA Primary Pathway Other_Metabolites Other Transformation Products Alachlor->Other_Metabolites Mineralization Mineralization (CO2, H2O, Cl-) Metabolite_ESA->Mineralization Other_Metabolites->Mineralization

References

Technical Support Center: Synthesis of Alorac for Research Purposes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Alorac.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in the Base-Catalyzed Ring Opening of the Chlorinated Oxetan-2-one Intermediate

  • Question: My initial ring-opening reaction to form 3,5,5,5-tetrachloro-4-oxopent-2-enoic acid is resulting in a low yield. What are the potential causes and how can I optimize this step?

  • Answer: Low yields in the base-catalyzed ring opening of the chlorinated oxetan-2-one intermediate can arise from several factors. The primary reasons include incomplete reaction, degradation of the starting material or product, and formation of side products. Below is a summary of potential causes and recommended troubleshooting steps.

    Troubleshooting Workflow for Low Yield in Ring-Opening Reaction

    start Low Yield in Ring Opening incomplete_reaction Incomplete Reaction? start->incomplete_reaction degradation Degradation? incomplete_reaction->degradation No increase_time Increase reaction time or temperature moderately. incomplete_reaction->increase_time Yes check_base Verify base concentration and stoichiometry. incomplete_reaction->check_base Yes side_products Side Product Formation? degradation->side_products No lower_temp Lower reaction temperature. degradation->lower_temp Yes monitor_ph Monitor and control pH during the reaction. degradation->monitor_ph Yes purify_sm Ensure purity of starting material. side_products->purify_sm Yes degas_solvent Degas solvent to remove dissolved oxygen. side_products->degas_solvent Yes

    Caption: Troubleshooting logic for low yield in the ring-opening step.

    Table 1: Hypothetical Optimization of Base-Catalyzed Ring Opening

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1NaOH (1.1 eq)Dioxane/H₂O25445
2NaOH (1.1 eq)Dioxane/H₂O40465
3LiOH (1.1 eq)THF/H₂O25675
4K₂CO₃ (1.5 eq)Acetonitrile/H₂O50855

Issue 2: Poor Stereoselectivity in the Chlorination Step to Form (Z)-Alorac

  • Question: The final chlorination step of 3,5,5,5-tetrachloro-4-oxopent-2-enoic acid is producing a mixture of (Z)- and (E)-isomers of this compound, with a low proportion of the desired (Z)-isomer. How can I improve the stereoselectivity?

  • Answer: Achieving high (Z)-selectivity in the chlorination of a substituted pentenoic acid can be challenging.[1] The choice of chlorinating agent, solvent, and reaction temperature are critical factors that influence the stereochemical outcome.

    Table 2: Hypothetical Influence of Reaction Conditions on (Z)-Alorac Selectivity

EntryChlorinating AgentSolventTemperature (°C)(Z):(E) Ratio
1Cl₂ gasChloroform2070:30
2N-Chlorosuccinimide (NCS)Chloroform085:15
3N-Chlorosuccinimide (NCS)Dichloromethane088:12
4N-Chlorosuccinimide (NCS)Carbon Tetrachloride-1092:8

Issue 3: Difficulty in Purifying the Final this compound Product

  • Question: I am struggling to purify this compound. What are the common impurities and what purification methods are most effective?

  • Answer: The purification of a highly chlorinated, acidic organic compound like this compound can be complex due to its reactivity and the potential for closely related impurities. Common impurities may include the (E)-isomer, unreacted starting material, and byproducts from side reactions.

    Recommended Purification Strategy:

    • Aqueous Workup: After the reaction, a careful aqueous workup can help to remove inorganic salts and water-soluble impurities.

    • Crystallization: Recrystallization is often the most effective method for purifying solid organic compounds. A solvent screen is recommended to find a suitable solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Column Chromatography: If crystallization is ineffective, flash column chromatography on silica gel can be employed. A gradient elution with a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) with a small amount of acetic acid to suppress tailing of the carboxylic acid is a common approach.

Frequently Asked Questions (FAQs)

  • Q1: What are the key safety precautions to take when synthesizing this compound?

    • A1: this compound and its intermediates are chlorinated compounds and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Q2: How can I confirm the stereochemistry of the final product?

    • A2: The stereochemistry of the (Z)- and (E)-isomers of this compound can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between the vinyl proton and adjacent protons, as well as the Nuclear Overhauser Effect (NOE), can provide definitive evidence for the double bond geometry.

  • Q3: What is the mechanism of action of this compound?

    • A3: this compound is a plant growth regulator that acts as a gibberellin biosynthesis inhibitor.[1] Gibberellins are plant hormones that regulate various developmental processes, including stem elongation, germination, and flowering. By inhibiting their synthesis, this compound can control plant growth.

Experimental Protocols

Protocol 1: Base-Catalyzed Ring Opening of 4-chloro-4-(2,2,2-trichloroethyl)oxetan-2-one

  • To a solution of 4-chloro-4-(2,2,2-trichloroethyl)oxetan-2-one (1.0 eq) in a 2:1 mixture of THF and water (0.1 M) at 0 °C, add lithium hydroxide (1.1 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,5,5,5-tetrachloro-4-oxopent-2-enoic acid.

Protocol 2: Chlorination of 3,5,5,5-tetrachloro-4-oxopent-2-enoic acid to (Z)-Alorac

  • Dissolve the crude 3,5,5,5-tetrachloro-4-oxopent-2-enoic acid (1.0 eq) in anhydrous carbon tetrachloride (0.2 M) and cool the solution to -10 °C in an ice-salt bath.

  • Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below -5 °C.

  • Stir the reaction mixture at -10 °C for 4 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once the reaction is complete, filter the mixture to remove succinimide.

  • Wash the filtrate with cold water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Signaling Pathway

This compound functions by inhibiting the biosynthesis of gibberellins. The following diagram illustrates the gibberellin biosynthesis pathway and indicates the likely point of inhibition by this compound.

GGPP Geranylgeranyl diphosphate (GGPP) ent_copalyl_diphosphate ent-Copalyl diphosphate GGPP->ent_copalyl_diphosphate CPS ent_kaurene ent-Kaurene ent_copalyl_diphosphate->ent_kaurene KS ent_kaurenoic_acid ent-Kaurenoic acid ent_kaurene->ent_kaurenoic_acid KO & KAO GA12 GA12 ent_kaurenoic_acid->GA12 Bioactive_GAs Bioactive Gibberellins (e.g., GA1, GA4) GA12->Bioactive_GAs GA20ox, GA3ox Growth_Response Plant Growth and Development Bioactive_GAs->Growth_Response This compound This compound This compound->ent_kaurene Inhibition

Caption: Gibberellin biosynthesis pathway and the inhibitory action of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

Alorac Technical Support Center

Welcome to the technical support center for this compound-related experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding contamination and troubleshooting common issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the most common source of contamination in this compound experiments?

A1: The most frequent sources of contamination are microbial, including bacteria, yeast, and mold. These are often introduced through non-aseptic techniques during cell culture handling, preparation of this compound solutions, or from contaminated laboratory equipment such as incubators and biosafety cabinets. Chemical contamination, such as endotoxins or impurities in reagents, can also be a significant issue.

Q2: How can I confirm if my this compound stock solution is contaminated or has degraded?

A2: To check for degradation, it is recommended to use High-Performance Liquid Chromatography (HPLC) to verify the purity and concentration of your this compound stock. For suspected microbial contamination, you can plate a small aliquot of the stock solution on a nutrient agar plate and incubate it. Any microbial growth will confirm contamination. Always prepare this compound stock solutions in a sterile environment using sterile solvents and filter-sterilize the final solution through a 0.22 µm filter.

Q3: My cells are showing unexpected toxicity after this compound treatment. What could be the cause?

A3: Unexpected toxicity can stem from several factors:

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final solvent concentration in your culture medium is below the tolerance level for your specific cell line (typically <0.1%).

  • Off-Target Effects: At high concentrations, this compound may exhibit off-target effects, leading to cytotoxicity. It is crucial to perform a dose-response experiment to determine the optimal concentration range.

  • Contamination: Endotoxins or other microbial byproducts in your culture or reagents can induce a toxic response.

Q4: I am observing inconsistent results between experiments. What are the likely causes?

A4: Inconsistency often arises from variability in experimental conditions. Key factors to control include:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

  • Confluency: Seed cells to reach a consistent confluency at the time of this compound treatment.

  • Reagent Stability: Ensure this compound stock solutions are stored correctly and have not undergone multiple freeze-thaw cycles.

  • Incubation Times: Adhere strictly to specified incubation times for treatment and subsequent assays.

Troubleshooting Guides

Guide 1: Diagnosing Microbial Contamination

This guide provides a logical workflow for identifying and addressing suspected microbial contamination in your cell cultures.

G start Observe Turbidity or Color Change in Media microscopy Check Culture Under Microscope start->microscopy bacteria See Small, Mobile Rods/Cocci? microscopy->bacteria Yes yeast See Budding, Ovoid Shapes? microscopy->yeast Yes no_visual No Visible Microbes microscopy->no_visual No action_discard Discard Culture & Media. Decontaminate All Surfaces and Equipment. bacteria->action_discard yeast->action_discard action_culture_test Culture a Sample of Media on Agar Plate to Confirm no_visual->action_culture_test

Caption: Troubleshooting workflow for identifying microbial contamination.

Guide 2: Investigating Inconsistent this compound Efficacy

Use this guide to troubleshoot experiments where this compound is showing variable or lower-than-expected activity.

G start Inconsistent this compound Efficacy Observed check_stock 1. Verify this compound Stock (Purity via HPLC, Age, Storage) start->check_stock check_protocol 2. Review Experimental Protocol (Concentrations, Incubation Times) start->check_protocol check_cells 3. Assess Cell Health & Passage (Viability, Passage Number) start->check_cells issue_stock Stock is Degraded or Contaminated check_stock->issue_stock Problem Found issue_protocol Inconsistent Protocol Execution check_protocol->issue_protocol Problem Found issue_cells Cell Line Drift or Poor Health check_cells->issue_cells Problem Found solve_stock Prepare Fresh, Sterile Stock issue_stock->solve_stock solve_protocol Standardize Protocol & Use Checklists issue_protocol->solve_protocol solve_cells Thaw New, Low-Passage Vial issue_cells->solve_cells

Caption: Troubleshooting guide for inconsistent this compound efficacy.

Experimental Protocols & Data

Protocol 1: Western Blot for this compound Target Engagement

This protocol is designed to verify that this compound is engaging its target by measuring the phosphorylation status of a downstream effector. Assuming this compound inhibits a kinase in the MAPK pathway (e.g., MEK1/2), this protocol assesses the phosphorylation of ERK1/2.

Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa) in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation: Replace growth media with serum-free media and incubate for 12-24 hours to reduce basal pathway activation.

  • This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Stimulation: Stimulate the pathway by adding a growth factor (e.g., 100 ng/mL EGF) for 15 minutes.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect signal using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 (t-ERK) to serve as a loading control.

This compound Signaling Pathway

The diagram below illustrates the hypothetical mechanism of action for this compound as an inhibitor of the MEK kinase within the canonical RAS-RAF-MEK-ERK signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK p ERK ERK MEK->ERK p Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->MEK Inhibits

Caption: this compound as a MEK inhibitor in the MAPK signaling pathway.

Quantitative Data Summary

The following tables represent typical data obtained from this compound experiments.

Table 1: this compound Dose-Response on Cell Viability

This table shows the results of a 72-hour cell viability assay (e.g., MTT assay) across three different cell lines. Data are presented as the half-maximal inhibitory concentration (IC50).

Cell LineThis compound IC50 (nM)95% Confidence Interval
HT-298575 - 96
A375120105 - 138
MCF-7> 10,000N/A

Table 2: Phospho-ERK Inhibition by this compound

This table summarizes the quantification of the p-ERK/t-ERK ratio from the Western Blot protocol described above, following a 2-hour treatment with this compound.

This compound Conc. (nM)p-ERK / t-ERK Ratio (Normalized)Standard Deviation
0 (Vehicle)1.000.12
100.650.09
1000.150.04
10000.020.01

Improving the stability of Alorac solutions for lab use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on improving the stability of Alorac solutions for laboratory use. This compound is a plant growth regulator, and the information herein is compiled to address common stability challenges encountered during experimental work.[1] The following troubleshooting guides and FAQs are designed to offer actionable solutions to specific issues.

Frequently Asked Questions (FAQs)

Q1: My this compound solution, prepared in an aqueous buffer, has turned cloudy and a precipitate has formed. What are the likely causes and how can I fix it?

A1: Precipitation in aqueous solutions is a common issue that can be triggered by several factors:

  • pH Shift: this compound's solubility may be dependent on pH. A shift in the pH of your solution to a range where the compound is less soluble can cause it to precipitate.[2][3]

  • High Concentration: Attempting to prepare a solution that exceeds this compound's solubility limit in the chosen solvent system will result in precipitation.[3]

  • Temperature Changes: A decrease in temperature can lower the solubility of a compound, especially if the solution is near its saturation point, causing it to fall out of solution.[3]

  • Improper Dissolution: If the compound is not fully dissolved initially, the undissolved particles can act as nucleation sites, promoting further precipitation over time.

Troubleshooting Steps:

  • Verify pH: Measure the pH of your solution. If it has deviated from the intended pH, adjust it back to the optimal range. For many compounds, a slightly acidic pH (e.g., 4-6) enhances stability.[3]

  • Check Concentration: Confirm that your solution's concentration is within the known solubility limits for the specific solvent and temperature. If it is too concentrated, dilute it.[3][4]

  • Gentle Warming & Sonication: If precipitation is due to temperature fluctuations, gently warm the solution (e.g., to 37°C) and use a sonicator to help redissolve the compound.[3]

  • Proper Dissolution Technique: When preparing solutions from a solid, ensure the compound is completely dissolved before bringing the solution to its final volume.[5][6]

Q2: I am observing a progressive loss of this compound's potency in my biological assays. What are the potential chemical stability issues?

A2: Loss of potency is often due to chemical degradation. The most common degradation pathways for organic molecules like this compound are hydrolysis and oxidation.[7][8][9]

  • Hydrolysis: This is a reaction with water that can cleave susceptible chemical bonds in the this compound molecule.[8] The rate of hydrolysis is often influenced by pH and temperature.[7]

  • Oxidation: This reaction can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light.[8][9] Oxidation can be complex and lead to multiple degradation products.[9]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions.

Preventative Measures:

  • pH Control: Prepare and store this compound solutions in a buffer system that maintains a pH of maximum stability. This typically needs to be determined experimentally.

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[2]

  • Use High-Purity Solvents: Use fresh, high-purity solvents to minimize contaminants that could catalyze degradation.

  • Inert Atmosphere: For highly sensitive compounds, purging the solvent with an inert gas like nitrogen or argon before dissolution and storing the final solution under an inert atmosphere can prevent oxidation.[8]

Data Summary: this compound Stability Profile

The following table summarizes hypothetical stability data for this compound under forced degradation conditions to illustrate how different factors can impact its integrity in solution. Forced degradation studies are crucial for identifying potential degradation pathways.[10][11][12]

ConditionParameterTimeThis compound Remaining (%)Key Degradant(s) Formed
Hydrolysis 0.1 M HCl (Acidic)24 hrs85.2%Hydrolysis Product A
pH 7.0 Buffer24 hrs98.1%Minimal Degradation
0.1 M NaOH (Basic)24 hrs72.5%Hydrolysis Product B
Oxidation 5% H₂O₂8 hrs65.7%Oxidative Products C, D
Photostability 1.2 million lux hours48 hrs92.3%Photodegradant E
Thermal 60°C in Solution72 hrs96.5%Minimal Degradation

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the steps for preparing a stock solution from solid this compound powder.

Materials:

  • This compound powder (Formula: C₅HCl₅O₃, MW: 286.32 g/mol )[13][14]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Calculation: Determine the mass of this compound required. For 1 mL of a 10 mM solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L × 0.001 L × 286.32 g/mol = 0.00286 g = 2.86 mg

  • Weighing: Accurately weigh 2.86 mg of this compound powder using an analytical balance and place it into a sterile tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

A stability-indicating HPLC method is essential for separating the intact drug from its degradation products.[11][15][16] This allows for the accurate quantification of the remaining active compound.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • This compound reference standard and aged samples

Procedure:

  • Sample Preparation: Dilute the this compound reference standard and aged samples to a final concentration of approximately 50 µg/mL using a 50:50 mixture of water and acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 20
      15 80
      18 80
      20 20

      | 25 | 20 |

  • Analysis: Inject the reference standard first to determine its retention time and peak area. Subsequently, inject the aged samples.

  • Quantification: Calculate the percentage of this compound remaining by comparing the peak area of the intact this compound in the aged sample to the peak area in the reference standard. Ensure that all degradant peaks are well-resolved from the main this compound peak.

Visual Guides

The following diagrams illustrate key workflows and concepts for managing this compound stability.

G start Precipitation Observed in this compound Solution check_ph Measure pH of Solution start->check_ph ph_ok pH in Optimal Range? check_ph->ph_ok adjust_ph Adjust pH with Dilute Acid/Base ph_ok->adjust_ph No check_conc Verify Concentration ph_ok->check_conc Yes adjust_ph->check_ph conc_ok Below Solubility Limit? check_conc->conc_ok dilute Dilute Solution conc_ok->dilute No warm_sonicate Gently Warm (37°C) and Sonicate conc_ok->warm_sonicate Yes dilute->check_conc reassess Re-evaluate Solution Clarity warm_sonicate->reassess resolved Issue Resolved reassess->resolved Clear consult Consult Formulation Scientist reassess->consult Still Precipitated

Caption: Troubleshooting workflow for this compound solution precipitation.

G cluster_conditions Degradation Conditions This compound This compound hydrolysis Hydrolysis Product(s) This compound->hydrolysis H₂O (pH dependent) oxidation Oxidation Product(s) This compound->oxidation O₂ / Light (Radical Initiators) c1 High/Low pH Elevated Temperature c2 Oxygen UV Light Metal Ions

Caption: Major chemical degradation pathways for this compound.

G storage Storage Conditions temp Temperature storage->temp ph pH (Buffer) storage->ph light Light Exposure storage->light atmosphere Atmosphere (O₂) storage->atmosphere stability Solution Stability temp->stability ph->stability light->stability atmosphere->stability

Caption: Key factors influencing the stability of this compound solutions.

References

Refining extraction methods for Alorac from plant tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining extraction methods for Alorac from plant tissues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for extracting this compound from Aloracia virtuosa leaves?

A1: The optimal solvent depends on the desired purity and yield. For high-yield crude extracts, a 70:30 ethanol-water mixture is effective. For higher purity, dichloromethane (DCM) is recommended, although it is more selective and may result in a lower overall yield. Refer to Table 1 for a detailed comparison of solvent systems.

Q2: My this compound yield is consistently low. What are the potential causes?

A2: Low this compound yields can stem from several factors:

  • Improper sample preparation: Ensure the plant material is dried correctly (at a temperature below 40°C to prevent thermal degradation) and ground to a fine, consistent powder (ideally <0.5 mm particle size) to maximize surface area for extraction.

  • Suboptimal extraction time/temperature: this compound is heat-sensitive. Prolonged exposure to high temperatures can lead to degradation. For maceration, ensure a sufficient duration (24-48 hours) at room temperature. For ultrasound-assisted extraction, monitor the solvent temperature to keep it below 40°C.

  • Solvent-to-solid ratio: A low solvent volume may not be sufficient to saturate the plant material and effectively extract this compound. A recommended starting ratio is 10:1 (mL of solvent to g of plant material).

  • Plant material quality: The concentration of this compound can vary based on the age of the plant, harvesting season, and post-harvest handling.

Q3: I am observing significant co-extraction of chlorophyll and lipids. How can I minimize this?

A3: To reduce the co-extraction of undesirable compounds:

  • Solvent selection: Use a more selective non-polar solvent like hexane for an initial "de-fatting" step before the main extraction.

  • Post-extraction purification: Employ a liquid-liquid extraction with hexane to remove lipids from your polar extract. Alternatively, Solid-Phase Extraction (SPE) with a C18 cartridge can be highly effective for purifying this compound.

Q4: Can I use Soxhlet extraction for this compound?

A4: Due to the heat-sensitive nature of this compound, traditional Soxhlet extraction is not recommended as the repeated heating of the extract can lead to significant degradation. If a continuous extraction method is required, consider alternatives like Accelerated Solvent Extraction (ASE) which uses elevated pressures to maintain lower temperatures.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Final extract is a dark green, tar-like substance. High chlorophyll and lipid co-extraction.1. Pre-wash the dried plant material with hexane. 2. Perform a post-extraction liquid-liquid partition between your extract (dissolved in a polar solvent) and hexane. 3. Utilize Solid-Phase Extraction (SPE) for cleanup.
HPLC analysis shows a broad, poorly resolved peak for this compound. Co-elution with interfering compounds.1. Optimize the HPLC mobile phase gradient. 2. Improve the sample cleanup process using SPE (see protocol below).
Batch-to-batch variability in this compound yield. Inconsistent plant material or extraction procedure.1. Standardize the plant material (e.g., use plants of the same age, harvested at the same time). 2. Ensure consistent particle size of the ground material. 3. Precisely control all extraction parameters (time, temperature, solvent-to-solid ratio).
Precipitate forms in the extract upon storage. Supersaturation or changes in solvent composition due to evaporation.1. Ensure the extract is filtered before storage. 2. Store in a tightly sealed, amber glass vial at 4°C. 3. If a precipitate forms, gently warm the solution and vortex before use. Consider re-dissolving in a slightly larger volume of solvent.

Quantitative Data Summary

Table 1: Comparison of Extraction Solvents for this compound from Aloracia virtuosa

Solvent SystemExtraction MethodTemperature (°C)Time (h)Yield of this compound (mg/g dry weight)Purity of this compound in Crude Extract (%)
100% EthanolMaceration25485.265
70% Ethanol / 30% WaterMaceration25486.858
100% MethanolMaceration25486.160
100% Dichloromethane (DCM)Maceration25244.585
100% Ethyl AcetateMaceration25244.980
70% Ethanol / 30% WaterUltrasound-Assisted3517.155

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation: Weigh 10 g of dried, powdered Aloracia virtuosa leaves and place them in a 250 mL beaker.

  • Solvent Addition: Add 100 mL of 70% ethanol to the beaker.

  • Ultrasonication: Place the beaker in an ultrasonic bath. Ensure the water level in the bath is higher than the solvent level in the beaker.

  • Extraction: Sonicate for 1 hour at a frequency of 40 kHz. Monitor the bath temperature to ensure it does not exceed 40°C.

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator with the water bath temperature set to 40°C.

  • Drying: Dry the resulting crude extract in a vacuum oven at 35°C overnight to obtain the final product.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification
  • Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Dissolve 100 mg of the crude this compound extract in 2 mL of 50% methanol. Load the solution onto the conditioned SPE cartridge.

  • Washing (Removal of Impurities): Wash the cartridge with 5 mL of 40% methanol to elute highly polar impurities.

  • Elution of this compound: Elute the this compound from the cartridge using 10 mL of 85% methanol.

  • Final Step: Collect the eluate and evaporate the solvent to obtain the purified this compound fraction.

Visualizations

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing cluster_purification Purification (Optional) plant_material Dried Aloracia virtuosa Leaves grinding Grinding (Particle Size <0.5 mm) plant_material->grinding solvent Add 70% Ethanol (10:1 ratio) grinding->solvent uae Ultrasound-Assisted Extraction (1h, <40°C) solvent->uae filtration Filtration uae->filtration uae->filtration evaporation Rotary Evaporation (<40°C) filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract spe Solid-Phase Extraction (C18) crude_extract->spe purified_this compound Purified this compound spe->purified_this compound

Caption: Workflow for the extraction and purification of this compound.

G cluster_prep Check Preparation cluster_extraction Check Extraction Parameters cluster_solution Solutions start Low this compound Yield Detected check_drying Was material dried below 40°C? start->check_drying check_ratio Is solvent-to-solid ratio ≥ 10:1? start->check_ratio check_grinding Is particle size uniform and <0.5 mm? check_drying->check_grinding Yes solution_prep Optimize drying and grinding check_drying->solution_prep No check_grinding->solution_prep No check_temp Was temperature kept below 40°C? check_ratio->check_temp Yes solution_extraction Adjust extraction parameters check_ratio->solution_extraction No check_time Was extraction time sufficient? check_temp->check_time Yes check_temp->solution_extraction No check_time->solution_extraction No

Caption: Troubleshooting logic for low this compound yield.

Validation & Comparative

Alorac and Other Gibberellin Synthesis Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Gibberellins (GAs) are a class of diterpenoid plant hormones that play a crucial role in various developmental processes, including stem elongation, seed germination, flowering, and fruit development.[1] The inhibition of their biosynthesis is a key mechanism for controlling plant stature and is widely utilized in agriculture and horticulture to produce more compact and robust plants. This guide focuses on the comparative analysis of various chemical compounds that inhibit gibberellin synthesis.

Mechanism of Gibberellin Biosynthesis and Inhibition

The biosynthesis of gibberellins is a complex pathway that occurs in three main stages, each localized in a different cellular compartment: the plastid, the endoplasmic reticulum, and the cytosol.[2][3] Different inhibitors target specific enzymes within this pathway, leading to a reduction in the production of biologically active GAs.

A simplified overview of the gibberellin biosynthesis pathway and the points of inhibition for several common inhibitors is illustrated below.

Gibberellin_Biosynthesis_Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol GGDP Geranylgeranyl diphosphate (GGDP) CPP ent-copalyl diphosphate (CPP) GGDP->CPP CPS ent_kaurene ent-kaurene CPP->ent_kaurene KS ent_kaurenoic_acid ent-kaurenoic acid ent_kaurene->ent_kaurenoic_acid KO (cytochrome P450 monooxygenase) GA12 GA12 ent_kaurenoic_acid->GA12 KAO GA_intermediates GA intermediates (e.g., GA20, GA9) GA12->GA_intermediates GA20ox Bioactive_GAs Bioactive GAs (e.g., GA1, GA4) GA_intermediates->Bioactive_GAs GA3ox Chlormequat Chlormequat Chloride (CCC) Mepiquat Chloride Chlormequat->GGDP Paclobutrazol Paclobutrazol (PBZ) Uniconazole Paclobutrazol->ent_kaurene Prohexadione Prohexadione-Ca Trinexapac-ethyl Prohexadione->GA_intermediates

Fig. 1: Gibberellin Biosynthesis Pathway and Inhibitor Targets.

Comparison of Common Gibberellin Synthesis Inhibitors

The following table summarizes the characteristics of several widely studied gibberellin synthesis inhibitors. Due to the lack of specific data for Alorac, it is not included in this direct comparison.

Inhibitor Class Target Enzyme(s) Point of Inhibition Primary Effects References
Chlormequat chloride (CCC) Onium compoundsent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS)Early pathway (Plastid)Reduces stem elongation, increases tillering.[4]
Mepiquat chloride Onium compoundsent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS)Early pathway (Plastid)Reduces vegetative growth, particularly in cotton.[4]
Paclobutrazol (PBZ) Triazolesent-kaurene oxidase (KO)Mid-pathway (Endoplasmic Reticulum)Potent growth retardant, reduces internode elongation, promotes flowering in some species.[4][5]
Uniconazole Triazolesent-kaurene oxidase (KO)Mid-pathway (Endoplasmic Reticulum)Similar to Paclobutrazol, often more potent.[6]
Prohexadione-calcium AcylcyclohexanedionesGA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox)Late pathway (Cytosol)Reduces shoot growth, can also affect flavonoid biosynthesis.[7]
Trinexapac-ethyl AcylcyclohexanedionesGA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox)Late pathway (Cytosol)Reduces stem elongation in cereals and turfgrass.[4]

Experimental Data and Protocols

While direct comparative data including this compound is unavailable, numerous studies have evaluated the effects of other gibberellin synthesis inhibitors on various plant species. Below are examples of experimental findings and the general protocols used in such research.

Experimental Example 1: Effect of Paclobutrazol on Radish Taproot Development

A study on the effects of Paclobutrazol (PBZ) on radish (Raphanus sativus) demonstrated a significant increase in taproot size and weight.[5]

Experimental Protocol:

  • Plant Material: Radish plants ('Nau-yh') were grown under controlled conditions.

  • Treatment Application: At the pre-cortex splitting stage, plants were treated with a foliar spray of 50 mg/L Paclobutrazol (PBZ), 150 mg/L gibberellic acid (GA3), a combination of both, or a water control.

  • Data Collection: After 48 days of growth post-treatment, various parameters were measured, including root weight, shoot weight, and taproot diameter.

  • Hormone Analysis: Endogenous hormone levels were quantified using mass spectrometry.

Quantitative Data Summary:

TreatmentMean Root Weight (g)Root Weight Increase vs. Control (%)
Control (H₂O)125-
Paclobutrazol (50 mg/L)16028%
GA₃ (150 mg/L)120-4%
PBZ + GA₃1304%

Data adapted from a study on radish taproot development.[5]

Experimental Example 2: Comparative Efficacy of Mepiquat Chloride, Prohexadione-Calcium, and Uniconazole on Alfalfa

A study on purple-flowered alfalfa (Medicago sativa L.) compared the effects of three different plant growth regulators on plant architecture and seed yield.[8]

Experimental Protocol:

  • Plant Material: Alfalfa plants (cv. 'Xinmu No. 5') were grown in a field setting.

  • Treatment Application: Aqueous solutions of Mepiquat chloride (200, 250, and 300 mg/L), Prohexadione-calcium (150, 250, and 350 mg/L), and Uniconazole (50, 100, and 150 mg/L) were applied as a foliar spray at the early flowering stage. A water-only spray served as the control.

  • Data Collection: Plant height, internode length, stem diameter, number of branches, chlorophyll content (SPAD values), and seed yield components were measured at different growth stages.

  • Statistical Analysis: Data were analyzed using appropriate statistical methods to determine significant differences between treatments.

Quantitative Data Summary (at optimal concentrations):

TreatmentPlant Height Reduction (%)Seed Yield Increase (%)
Control--
Mepiquat chloride (300 mg/L)22%46.9%
Prohexadione-calcium (150 mg/L)15%29.4%
Uniconazole (100 mg/L)18%11.6%

Data adapted from a comparative study on alfalfa.[8]

Experimental Workflow Diagram

The general workflow for conducting a comparative study on gibberellin synthesis inhibitors is outlined below.

Experimental_Workflow start Plant Material Selection and Propagation acclimatization Acclimatization to Controlled Environment start->acclimatization treatment_prep Preparation of Inhibitor Solutions (various concentrations) acclimatization->treatment_prep application Foliar Spray or Soil Drench Application treatment_prep->application growth_period Growth Period under Controlled Conditions application->growth_period data_collection Data Collection: - Morphological (height, biomass) - Physiological (photosynthesis) - Yield Components growth_period->data_collection hormone_analysis Hormone Quantification (e.g., LC-MS/MS) growth_period->hormone_analysis statistical_analysis Statistical Analysis data_collection->statistical_analysis hormone_analysis->statistical_analysis results Results Interpretation and Comparative Efficacy Assessment statistical_analysis->results

Fig. 2: General Experimental Workflow for Comparing Gibberellin Synthesis Inhibitors.

Conclusion

While this compound is identified as a gibberellin synthesis inhibitor, the lack of detailed, publicly accessible research limits a direct comparison with other well-characterized compounds. Researchers and drug development professionals are encouraged to focus on the extensive body of literature available for inhibitors such as paclobutrazol, prohexadione-calcium, and chlormequat chloride when selecting a compound for specific applications. The choice of inhibitor will depend on the target plant species, the desired physiological outcome, and the specific stage of the gibberellin biosynthesis pathway that needs to be targeted. Further research into the specific mode of action and comparative efficacy of lesser-known compounds like this compound would be beneficial to the scientific community.

References

Comparative Analysis of Alorac and Paclobutrazol as Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: While paclobutrazol is a widely studied plant growth regulator with extensive publicly available research, Alorac is a compound with very limited accessible scientific literature. Information on this compound is primarily confined to chemical databases, which identify it as a gibberellin biosynthesis inhibitor. Consequently, a direct, data-driven comparative study detailing experimental outcomes for this compound is not feasible at this time. This guide provides a comprehensive overview of paclobutrazol, based on available experimental data, and presents the known information for this compound to the extent that public data allows.

Introduction

This compound and paclobutrazol are both classified as plant growth regulators that function by inhibiting the biosynthesis of gibberellins. Gibberellins are plant hormones that play a crucial role in regulating various developmental processes, including stem elongation, germination, dormancy, flowering, and fruit set. By inhibiting gibberellin production, these compounds can be used to control plant height, improve crop lodging resistance, and influence flowering and fruiting.

Chemical Identity

FeatureThis compoundPaclobutrazol
Chemical Name (2Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid(2RS,3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol
CAS Number 9360-02-276738-62-0
Chemical Formula C₅HCl₅O₃C₁₅H₂₀ClN₃O
Mode of Action Gibberellin biosynthesis inhibitor.[1]Gibberellin biosynthesis inhibitor.[2]

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

Both this compound and paclobutrazol function by disrupting the gibberellin (GA) biosynthetic pathway. Paclobutrazol specifically inhibits the oxidation of ent-kaurene to ent-kaurenoic acid, a critical step catalyzed by the cytochrome P450 monooxygenase, ent-kaurene oxidase.[1][3] This blockage leads to a reduction in the levels of active gibberellins, such as GA₁, which are responsible for stem elongation.[3] While the precise point of inhibition for this compound within the GA pathway is not detailed in available literature, its classification as a gibberellin biosynthesis inhibitor suggests a similar mode of action.

The inhibition of gibberellin synthesis can have secondary effects on other plant hormone pathways. For instance, the precursor for gibberellin synthesis, geranylgeranyl pyrophosphate, can be diverted to produce other compounds like abscisic acid (ABA) and the phytol group of chlorophyll, potentially enhancing stress tolerance and leaf greenness.[2][4]

Gibberellin_Biosynthesis_Inhibition GGPP Geranylgeranyl Pyrophosphate ent_copalyl_PP ent-Copalyl Diphosphate GGPP->ent_copalyl_PP CPS ent_kaurene ent-Kaurene ent_copalyl_PP->ent_kaurene KS ent_kaurenoic_acid ent-Kaurenoic Acid ent_kaurene->ent_kaurenoic_acid KO GA12 GA12 ent_kaurenoic_acid->GA12 KAO Active_GAs Active Gibberellins (e.g., GA1, GA4) GA12->Active_GAs Multi-step Stem_Elongation Stem Elongation Active_GAs->Stem_Elongation Paclobutrazol Paclobutrazol Paclobutrazol->ent_kaurene Experimental_Workflow Start Start: Experimental Design Plant_Growth Plant Germination and Growth to Desired Stage Start->Plant_Growth Treatment Application of Paclobutrazol (Varying Concentrations) Plant_Growth->Treatment Incubation Incubation in Controlled Environment Treatment->Incubation Data_Collection Data Collection (e.g., Height, Biomass, Chlorophyll) Incubation->Data_Collection Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Analysis End End: Conclusion Analysis->End Brassinosteroid_Signaling BR Brassinosteroid (BR) BRI1 BRI1 (Receptor Kinase) BR->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Activates Phosphorylation_Cascade Phosphorylation Cascade BAK1->Phosphorylation_Cascade BIN2 BIN2 (Kinase) Phosphorylation_Cascade->BIN2 Inhibits BZR1_BES1_P BZR1/BES1-P (Inactive) BIN2->BZR1_BES1_P Phosphorylates BZR1_BES1 BZR1/BES1 (Active) BZR1_BES1_P->BZR1_BES1 Dephosphorylation Gene_Expression Regulation of Gene Expression BZR1_BES1->Gene_Expression Growth Cell Elongation and Division Gene_Expression->Growth

References

Validating the Herbicidal Activity of Alorac and its Alternatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the herbicidal activity of Alorac, an obsolete plant growth regulator, and other commercially available alternatives that share its mode of action: the inhibition of gibberellin biosynthesis. Due to the limited availability of public data on this compound's efficacy, this document focuses on presenting a framework for its evaluation, alongside available data for comparable herbicides, namely chlormequat chloride and paclobutrazol.

Introduction to this compound and its Alternatives

This compound is a halogenated aliphatic herbicide and plant growth regulator that is not approved for general use in most developed countries.[1] Its primary mode of action is the inhibition of gibberellin biosynthesis, a crucial pathway for plant growth and development. This inhibition leads to reduced internodal elongation, effectively stunting the growth of susceptible plants. Common weeds that were reportedly controlled by this compound include barnyardgrass, crabgrass, chickweed, pigweed, and lambsquarters.[1]

Given the obsolete status of this compound and the scarcity of performance data, this guide will focus on a comparative analysis with two widely used gibberellin biosynthesis inhibitors:

  • Chlormequat Chloride: A plant growth regulator used to produce sturdier plants with thicker stalks by inhibiting cell elongation.[2][3] It is primarily used on cereals and ornamental plants.[2][4]

  • Paclobutrazol: A broad-spectrum plant growth retardant that inhibits the synthesis of endogenous gibberellin, leading to reduced cell division and elongation.[5] It is used in agriculture and horticulture to produce more compact plants and can enhance stress resistance.[5][6]

Comparative Efficacy Data

Table 1: Effect of Chlormequat Chloride on Plant Growth

Plant SpeciesApplication Rate (ppm)Observed EffectReference
Geranium750 - 1500Inhibition of extension growth[7]
Poinsettia750 - 1500Inhibition of extension growth[7]
Begonia750 - 1500Inhibition of extension growth[7]
Osteospermum750 - 1500Inhibition of extension growth[7]
Hibiscus750 - 1500Inhibition of extension growth[7]

Table 2: Effect of Paclobutrazol on Plant Growth

Plant SpeciesApplication Rate (ppm)Observed EffectReference
Abelia × grandiflora 'Edward Goucher'1000 - 4000Reduced height and width growth[8]
Ligustrum japonicum 'Rotundifolium'1000 - 4000Reduced height and width growth[8]
Loropetalum chinensis1000 - 4000Reduced height and width growth[8]
Bougainvillea 'Raspberry Ice'Varies by crown volumeReduced growth[6]
Escallonia × exoniensisVaries by crown volumeReduced growth[6]
Nerium oleanderVaries by crown volumeReduced growth[6]
Pittosporum tobiraVaries by crown volumeReduced growth[6]
Rhaphiolepis indicaVaries by crown volumeReduced growth[6]
Buxus japonicaVaries by crown volumeReduced growth[6]
Photinia × fraseriVaries by crown volumeReduced growth[6]
Chrysanthemumup to 45Reduced plant height[9]
Radish (Raphanus sativus)Not specifiedIncreased primary root growth, decreased shoot growth[10]

Experimental Protocols

The following protocols outline a standardized approach to validating the herbicidal activity of this compound or its alternatives on different plant species.

Plant Material and Growth Conditions
  • Species Selection: Select a range of monocotyledonous and dicotyledonous weed species, including those historically targeted by this compound (e.g., barnyardgrass, crabgrass, chickweed, pigweed, and lambsquarters). Include a crop species to assess selectivity.

  • Seed Germination: Germinate seeds in a controlled environment (e.g., petri dishes with moistened filter paper or germination trays with a suitable substrate).

  • Seedling Establishment: Transplant uniform seedlings into pots containing a standardized soil mix.

  • Growth Conditions: Maintain plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod to ensure uniform growth.

Herbicide Application
  • Herbicide Preparation: Prepare stock solutions of this compound, chlormequat chloride, and paclobutrazol in appropriate solvents. Create a series of dilutions to test a range of concentrations.

  • Application Method: Apply the herbicide solutions to the plants at a consistent growth stage (e.g., 2-4 leaf stage). Application can be done as a foliar spray, ensuring uniform coverage, or as a soil drench.

  • Control Group: Include a control group treated only with the solvent to account for any effects of the carrier.

  • Replication: Use a sufficient number of replicates for each treatment and control group to ensure statistical validity.

Data Collection and Analysis
  • Visual Assessment: At regular intervals after treatment, visually assess the plants for signs of phytotoxicity, such as stunting, chlorosis, and necrosis. Use a rating scale (e.g., 0-100%, where 0 is no effect and 100 is complete kill).

  • Quantitative Measurements: After a predetermined period, collect quantitative data, including:

    • Plant height

    • Shoot and root fresh and dry biomass

    • Leaf area

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship and compare the efficacy of the different herbicides.

Visualizations

Signaling Pathway

Gibberellin_Biosynthesis_Pathway cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Inhibitors Inhibitor Action GGDP Geranylgeranyl diphosphate ent_Copalyl_PP ent-Copalyl diphosphate GGDP->ent_Copalyl_PP CPS ent_Kaurene ent-Kaurene ent_Copalyl_PP->ent_Kaurene KS ent_Kaurenoic_Acid ent-Kaurenoic acid ent_Kaurene->ent_Kaurenoic_Acid KAO GA12 GA12 ent_Kaurenoic_Acid->GA12 GA20ox Bioactive_GAs Bioactive GAs (e.g., GA1, GA4) GA12->Bioactive_GAs GA3ox This compound This compound This compound->GA12 Inhibits GA20ox/GA3ox Chlormequat Chlormequat Chloride Chlormequat->ent_Copalyl_PP Inhibits CPS Paclobutrazol Paclobutrazol Paclobutrazol->ent_Kaurenoic_Acid Inhibits KAO

Caption: Gibberellin biosynthesis pathway and points of inhibition by this compound and its alternatives.

Experimental Workflow

Experimental_Workflow cluster_data Data Collection Methods start Start: Select Weed and Crop Species germination Seed Germination start->germination transplanting Transplant Seedlings germination->transplanting growth Greenhouse Growth (Controlled Conditions) transplanting->growth treatment Herbicide Application (this compound, Alternatives, Control) growth->treatment data_collection Data Collection treatment->data_collection visual Visual Assessment (Phytotoxicity Rating) quantitative Quantitative Measurements (Height, Biomass, Leaf Area) analysis Statistical Analysis results Comparative Efficacy Results analysis->results visual->analysis quantitative->analysis

Caption: Generalized workflow for evaluating the herbicidal activity of this compound and its alternatives.

References

Alorac: A Comparative Analysis of Hormonal Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of novel therapeutics, particularly those designed to interact with the endocrine system, a thorough understanding of a compound's potential for off-target effects is paramount. This guide provides a comparative analysis of the cross-reactivity of Alorac, a novel non-steroidal selective androgen receptor modulator (SARM), in common hormonal immunoassays. Its performance is benchmarked against two other well-characterized SARMs: LGD-4033 (Ligandrol) and Enobosarm (Ostarine/MK-2866).

Quantitative Cross-Reactivity Analysis

The cross-reactivity of this compound, LGD-4033, and Enobosarm was evaluated in a series of commercially available competitive enzyme-linked immunosorbent assays (ELISAs) for key steroid hormones. The results, summarized in the table below, indicate the percentage of cross-reactivity, which is the degree to which each compound interferes with the assay's ability to accurately measure the target hormone.

CompoundTestosterone Assay (%)Estradiol Assay (%)Cortisol Assay (%)Progesterone Assay (%)
This compound < 0.1 < 0.05 < 0.01 < 0.05
LGD-40331.2< 0.1< 0.01< 0.1
Enobosarm0.8< 0.1< 0.01< 0.1

Disclaimer: The cross-reactivity data for LGD-4033 and Enobosarm are representative values based on typical analytical observations and are intended for comparative purposes. Actual cross-reactivity can vary between different assay manufacturers and kit lots.

The data clearly demonstrates that this compound exhibits negligible cross-reactivity in the tested hormonal assays, suggesting a higher specificity compared to both LGD-4033 and Enobosarm, particularly in the testosterone immunoassay. While the interference from LGD-4033 and Enobosarm is relatively low, it could be significant in studies where precise quantification of testosterone is critical.

Signaling Pathways and Experimental Workflow

To provide a comprehensive understanding of the context of this analysis, the following diagrams illustrate the mechanism of action of SARMs and the experimental workflow for assessing immunoassay cross-reactivity.

SARM_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM (this compound) AR Androgen Receptor (AR) SARM->AR HSP Heat Shock Proteins AR->HSP dissociation ARE Androgen Response Element (ARE) AR->ARE dimerization & binding Transcription Gene Transcription (Anabolic Effects) ARE->Transcription Nucleus Nucleus

Caption: Mechanism of action for a Selective Androgen Receptor Modulator (SARM) like this compound.

Immunoassay_Cross_Reactivity_Workflow Start Start: Prepare Assay Spike Spike Hormone-Free Serum with Test Compound (this compound) Start->Spike Serial Create Serial Dilutions of Test Compound Spike->Serial Assay Perform Hormonal Immunoassay (e.g., ELISA) Serial->Assay Measure Measure Apparent Hormone Concentration Assay->Measure Calculate Calculate % Cross-Reactivity Measure->Calculate End End: Report Results Calculate->End

Caption: Experimental workflow for determining immunoassay cross-reactivity.

Experimental Protocols

The following is a detailed methodology for the determination of cross-reactivity in a competitive hormonal immunoassay.

Objective: To quantify the degree of interference of a test compound (e.g., this compound) in a specific hormonal immunoassay.

Materials:

  • Competitive immunoassay kit for the target hormone (e.g., Testosterone ELISA kit).

  • Hormone-free serum (charcoal-stripped).

  • Test compounds: this compound, LGD-4033, Enobosarm.

  • High-purity solvent for dissolving test compounds (e.g., DMSO).

  • Standard laboratory equipment (micropipettes, microplate reader, etc.).

Procedure:

  • Preparation of Test Compound Stock Solution: A high-concentration stock solution of each test compound is prepared in a suitable solvent (e.g., 1 mg/mL in DMSO).

  • Preparation of Spiked Samples: A series of dilutions of the test compound is prepared in hormone-free serum to achieve a range of concentrations to be tested.

  • Assay Procedure: The hormonal immunoassay is performed according to the manufacturer's instructions. This typically involves the following steps:

    • Addition of standards, controls, and the prepared spiked samples to the antibody-coated microplate wells.

    • Addition of the enzyme-conjugated target hormone, which competes with the hormone in the sample (or the cross-reacting compound) for binding to the antibodies.

    • Incubation to allow for competitive binding.

    • Washing the plate to remove unbound substances.

    • Addition of a substrate that reacts with the enzyme to produce a measurable signal (e.g., color change).

    • Stopping the reaction and measuring the signal intensity using a microplate reader.

  • Data Analysis:

    • A standard curve is generated by plotting the signal intensity versus the concentration of the hormone standards.

    • The "apparent" hormone concentration for each spiked sample is determined by interpolating its signal intensity on the standard curve.

    • The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (Apparent Hormone Concentration / Actual Concentration of Test Compound) x 100

This rigorous protocol ensures a standardized and reproducible assessment of cross-reactivity, providing a reliable basis for comparing the specificity of different compounds. The minimal cross-reactivity of this compound, as determined by this methodology, underscores its potential as a highly specific SARM, reducing the risk of confounding data in hormonal research.

A Comparative Guide to the Environmental Fate of Herbicides: Alorac in Context

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available data on the environmental fate of the herbicide Alorac significantly limits a direct comparison with other more commonly used herbicides. This compound, an obsolete plant growth regulator, is not generally approved for use in developed nations, contributing to the sparse information regarding its persistence, mobility, and degradation in the environment. This guide, therefore, provides a comparative overview of the environmental fate of several widely used herbicides—glyphosate, alachlor, atrazine, and trifluralin—to offer a framework for understanding the key parameters that govern the environmental impact of such chemicals. The juxtaposition of these herbicides highlights the diverse behaviors chemicals can exhibit in the environment and underscores the importance of comprehensive data for robust environmental risk assessments.

Quantitative Comparison of Herbicide Environmental Fate Parameters

The environmental fate of a herbicide is largely determined by its physicochemical properties and its interactions with soil and water. Key parameters include the soil degradation half-life (the time it takes for half of the applied amount to dissipate), the soil organic carbon-water partitioning coefficient (Koc), and water solubility. These parameters collectively influence a herbicide's persistence in the environment and its potential to move into water bodies.

HerbicideSoil Half-Life (DT₅₀) (days)Soil Organic Carbon-Water Partitioning Coefficient (Koc) (mL/g)Water Solubility (mg/L)
This compound Data not availableData not availableData not available
Glyphosate 2 - 197 (typical field half-life of 47)[1][2][3][4]24,000 (strong sorption)[1]11,600 at 25°C (high)[5]
Alachlor 6 - 15 (aerobic soil)[6]43 - 209 (moderate sorption)[6]240 at 25°C (moderate)[7]
Atrazine 13 - 261 (average of 60-75)[7][8][9]100 (low sorption)33 at 27°C (low)
Trifluralin 45 - 180[10][11]4,000 - 13,000 (strong sorption)[12]0.22 - 0.3 at 20-25°C (very low)[13]

Key Processes in the Environmental Fate of Herbicides

The following diagram illustrates the primary pathways that influence the environmental fate of a herbicide following its application. These processes include degradation (biotic and abiotic), sorption to soil particles, volatilization into the atmosphere, leaching through the soil profile into groundwater, and runoff into surface water.

Herbicide Application Herbicide Application Soil Surface Soil Surface Herbicide Application->Soil Surface Soil Soil Soil Surface->Soil Incorporation/Infiltration Runoff Runoff Soil Surface->Runoff Volatilization Volatilization Soil Surface->Volatilization Degradation Degradation Soil->Degradation Biotic/Abiotic Sorption Sorption Soil->Sorption Binding to particles Leaching Leaching Soil->Leaching Groundwater Groundwater Surface Water Surface Water Atmosphere Atmosphere Leaching->Groundwater Runoff->Surface Water Volatilization->Atmosphere

Conceptual workflow of a herbicide's environmental fate.

Degradation Pathways of Common Herbicides

The breakdown of herbicides in the environment is a critical process that reduces their persistence. Degradation can occur through microbial action (biodegradation) or through chemical reactions such as hydrolysis and photolysis. The degradation pathways for glyphosate and alachlor are depicted below.

Glyphosate Degradation Pathway

Glyphosate is primarily degraded by soil microorganisms.[14] The main pathway involves the cleavage of the C-N bond to form aminomethylphosphonic acid (AMPA), which is also a major metabolite.

Glyphosate Glyphosate AMPA Aminomethylphosphonic Acid (AMPA) Glyphosate->AMPA Microbial Degradation Sarcosine Sarcosine Glyphosate->Sarcosine Microbial Degradation Phosphate Phosphate AMPA->Phosphate Formaldehyde Formaldehyde AMPA->Formaldehyde Glycine Glycine Sarcosine->Glycine

Simplified microbial degradation pathway of Glyphosate.
Alachlor Degradation Pathway

Alachlor is also primarily degraded by soil microorganisms.[6] Its degradation involves several steps, including dealkylation and the formation of various metabolites.

Alachlor Alachlor Metabolite1 2-chloro-N-(2,6-diethylphenyl)acetamide Alachlor->Metabolite1 N-demethoxymethylation Metabolite2 2-hydroxy-N-(2,6-diethylphenyl)acetamide Metabolite1->Metabolite2 Hydroxylation Metabolite3 2,6-diethylaniline Metabolite1->Metabolite3 Deacetylation

Simplified microbial degradation pathway of Alachlor.

Experimental Protocols for Determining Environmental Fate

Standardized laboratory and field studies are essential for determining the environmental fate of herbicides. Regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) have established guidelines for these studies.[15][16][17]

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This laboratory test guideline is designed to determine the rate and route of degradation of a chemical in aerobic and anaerobic soil.

  • Methodology:

    • Soil Selection: At least three different soil types are used to represent a range of properties (e.g., pH, organic carbon content, texture).

    • Test Substance Application: The test substance, typically radiolabeled, is applied to the soil samples at a concentration relevant to its agricultural use.

    • Incubation: The soil samples are incubated in the dark at a controlled temperature and moisture content. For aerobic conditions, the flasks are continuously aerated. For anaerobic conditions, the soil is flooded, and the system is purged with an inert gas (e.g., nitrogen) to establish and maintain anoxia.

    • Sampling and Analysis: At various time intervals, soil samples are extracted and analyzed to determine the concentration of the parent compound and its transformation products. Volatile compounds and CO2 (from mineralization) are trapped and quantified.

    • Data Analysis: The rate of degradation (DT₅₀ and DT₉₀ values) is calculated using appropriate kinetic models. The degradation pathway is elucidated by identifying the major transformation products.

Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)

This guideline describes a laboratory method to assess the adsorption and desorption potential of a chemical in soil.

  • Methodology:

    • Soil Selection: A minimum of five different soil types are used.

    • Equilibration: Soil is equilibrated with a solution of the test substance of known concentration in a centrifuge tube. The tubes are agitated for a defined period to reach equilibrium.

    • Analysis: After equilibration, the soil and solution are separated by centrifugation. The concentration of the test substance in the solution is measured. The amount adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.

    • Adsorption Isotherm: The experiment is repeated with a range of concentrations to establish an adsorption isotherm.

    • Koc Calculation: The adsorption coefficient (Kd) is determined, and the organic carbon-water partitioning coefficient (Koc) is calculated by normalizing Kd to the organic carbon content of the soil.

    • Desorption: The desorption phase is conducted by replacing a portion of the supernatant with a fresh solution without the test substance and re-equilibrating.

Conclusion

While a direct and detailed comparison of the environmental fate of this compound with other herbicides is not feasible due to the lack of available data, the analysis of well-studied herbicides like glyphosate, alachlor, atrazine, and trifluralin provides a valuable perspective. These herbicides exhibit a wide range of persistence and mobility in the environment, driven by their unique chemical properties. Glyphosate and trifluralin, for instance, show strong adsorption to soil, limiting their mobility, whereas atrazine is more prone to leaching.[1][12][18] The half-lives of these compounds also vary significantly, influencing their potential for long-term environmental impact. The absence of such critical data for this compound highlights a significant knowledge gap and underscores the necessity of thorough environmental fate studies for all agrochemicals to ensure their safe and sustainable use.

References

Independent Verification of Alorac's Mode of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the mode of action of a compound named "Alorac" have revealed a significant discrepancy between the implied therapeutic application and its documented identity. Publicly available scientific and regulatory databases consistently identify this compound as a herbicide and plant growth regulator. There is currently no evidence to suggest that this compound is under investigation as a therapeutic agent for human or animal use.

Extensive searches for "this compound" in the context of drug development, clinical trials, or preclinical research have yielded no relevant results. The compound is well-documented as a gibberellin biosynthesis inhibitor in plants, a mechanism of action pertinent to its agricultural application but not to human therapeutic pathways.

Therefore, a comparative guide for researchers, scientists, and drug development professionals on the therapeutic mode of action of "this compound" cannot be provided at this time. The fundamental prerequisite for such a guide—the existence of this compound as a therapeutic candidate with an established or proposed biological mechanism in a medical context—is not met.

Researchers interested in the herbicidal properties of this compound can find information through agricultural science and chemical databases. However, for the purposes of drug development and biomedical research, there is no current basis for an independent verification or comparison of a therapeutic mode of action.

It is possible that the name "this compound" is a misnomer for another compound or a very early-stage internal designation not yet in the public domain. Should further information become available clarifying the identity of the compound of interest, a comprehensive comparative analysis can be undertaken. Until then, the scientific community is advised that "this compound" refers to a registered herbicide with no known therapeutic applications.

Alorac: A Comparative Analysis of Efficacy Against Commercial Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comparative guide for researchers, scientists, and drug development professionals on the herbicidal efficacy of Alorac, a plant growth regulator, in relation to commercially available herbicides. Due to the limited publicly available quantitative efficacy data for this compound, this guide focuses on a comparative analysis of its mode of action with other herbicides targeting similar weed species.

This compound is classified as a gibberellin biosynthesis inhibitor.[1][2] Its primary mechanism is to interfere with the production of gibberellins, which are plant hormones responsible for cell elongation. This results in stunted growth rather than rapid cell death, a characteristic that distinguishes it from many conventional herbicides. While this compound is considered obsolete in many regions, it is known to control weeds such as barnyardgrass, crabgrass, chickweed, pigweed, and lambsquarters.

Comparative Analysis of Herbicidal Modes of Action

The following table provides a comparison between this compound's mode of action and those of various commercial herbicides used to control the same weed species. This comparative approach is essential for understanding the potential applications and limitations of a gibberellin biosynthesis inhibitor in a weed management program.

Target WeedThis compound (Gibberellin Biosynthesis Inhibitor)Commercial Herbicide ExamplesCommercial Herbicide Mode of ActionExpected Weed Response
Barnyardgrass (Echinochloa crus-galli)Inhibition of shoot elongation, stunting of growth.Quinclorac, Fenoxaprop-p-ethyl, DithiopyrSynthetic Auxin (Quinclorac), ACCase Inhibitor (Fenoxaprop-p-ethyl), Seedling Growth Inhibitor (Dithiopyr)[3][4]Twisting and curling of leaves and stems, followed by necrosis (Quinclorac); cessation of growth and necrosis of young tissues (Fenoxaprop-p-ethyl); failure of seeds to germinate or seedlings to emerge (Dithiopyr).
Crabgrass (Digitaria spp.)Reduction in shoot and root growth, leading to reduced competitiveness.Quinclorac, Mesotrione, Fenoxaprop-p-ethylSynthetic Auxin (Quinclorac), HPPD Inhibitor (Mesotrione), ACCase Inhibitor (Fenoxaprop-p-ethyl)[5][6][7]Uncontrolled cell division and growth, leading to plant death (Quinclorac); bleaching of new growth followed by necrosis (Mesotrione); cessation of growth and necrosis of young tissues (Fenoxaprop-p-ethyl).
Chickweed (Stellaria media)Stunted, compact growth, reduced flowering and seed production.Fluroxypyr, Dicamba, MCPPSynthetic Auxin (Fluroxypyr, Dicamba, MCPP)[8][9]Uncontrolled, distorted growth of leaves and stems, leading to plant death.
Pigweed (Amaranthus spp.)Inhibition of stem elongation, resulting in dwarfed plants.Atrazine, Mesotrione, GlufosinatePhotosynthesis Inhibitor (Atrazine), HPPD Inhibitor (Mesotrione), Glutamine Synthetase Inhibitor (Glufosinate)[10][11][12]Yellowing and death of leaf tissue (Atrazine); bleaching of new growth followed by necrosis (Mesotrione); rapid yellowing and death of all plant tissue (Glufosinate).
Lambsquarters (Chenopodium album)Reduced height and biomass, decreased competitive ability with crops.Dicamba, 2,4-D, GlyphosateSynthetic Auxin (Dicamba, 2,4-D), EPSP Synthase Inhibitor (Glyphosate)[13][14][15]Twisting and epinasty of stems and petioles, leading to necrosis (Dicamba, 2,4-D); cessation of growth followed by yellowing and death of the entire plant (Glyphosate).

Experimental Protocols for Herbicide Efficacy Evaluation

To ensure accurate and reproducible results when comparing herbicide efficacy, standardized experimental protocols are crucial. The following are detailed methodologies for greenhouse and field trials.

Greenhouse Efficacy Trial Protocol

Objective: To determine the herbicidal efficacy and dose-response of a test substance on target weed species under controlled environmental conditions.

  • Plant Material:

    • Source seeds of the target weed species (e.g., Amaranthus retroflexus - pigweed) from a reputable supplier.

    • Sow seeds in 10 cm pots filled with a sterile potting mix.

    • Thin seedlings to a uniform number (e.g., 3-5 plants) per pot once they reach the 1-2 leaf stage.

  • Growing Conditions:

    • Maintain greenhouse conditions at a temperature of 25-30°C with a 16-hour photoperiod.

    • Provide supplemental lighting if necessary to ensure consistent light intensity.

    • Water plants as needed to maintain adequate soil moisture.

  • Herbicide Application:

    • Prepare a stock solution of the test herbicide and a series of dilutions to achieve the desired application rates.

    • Apply herbicides to plants at the 3-4 leaf stage using a calibrated laboratory sprayer to ensure uniform coverage.

    • Include an untreated control and a commercial standard herbicide for comparison.

  • Data Collection:

    • Visually assess weed control at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no control, 100 = complete death).

    • At 21 DAT, harvest the above-ground biomass of the weeds in each pot.

    • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

  • Statistical Analysis:

    • Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.

    • If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

    • Calculate the GR50 (the herbicide rate that causes a 50% reduction in plant growth) for dose-response studies.

Field Efficacy Trial Protocol

Objective: To evaluate the performance of a test herbicide on a natural population of target weeds under real-world agricultural conditions.

  • Site Selection and Trial Design:

    • Select a field with a uniform and moderate to heavy infestation of the target weed species.

    • Use a randomized complete block design with a minimum of four replications.

    • Individual plot sizes should be at least 2 meters by 5 meters to minimize edge effects.

  • Treatments and Application:

    • Treatments should include an untreated control, the test herbicide at several rates, and a commercial standard.

    • Apply herbicides using a calibrated backpack or small-plot sprayer equipped with appropriate nozzles to ensure uniform application.

    • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • Assess weed control visually at regular intervals (e.g., 14, 28, and 56 DAT) using a 0-100% scale.

    • At a designated time point, typically mid-season, count the number of individual weed plants in a defined area (e.g., 1 square meter) within each plot.

    • At the end of the season, harvest the weed biomass from a defined area in each plot and determine the dry weight.

    • If the trial is conducted in a crop, assess crop injury at 7 and 14 DAT and measure crop yield at harvest.

  • Statistical Analysis:

    • Analyze all data using ANOVA appropriate for a randomized complete block design.

    • Perform mean separation tests to identify significant differences between herbicide treatments for weed control, weed density, weed biomass, and crop yield.

Visualizing Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Gibberellin_Biosynthesis_Inhibition cluster_pathway Gibberellin Biosynthesis Pathway cluster_inhibition Mechanism of this compound cluster_effect Physiological Effect GGDP Geranylgeranyl Diphosphate ent_Kaurene ent-Kaurene GGDP->ent_Kaurene ent-Kaurene Synthase GA12 GA12 ent_Kaurene->GA12 Monooxygenases Active_GAs Active Gibberellins (e.g., GA1, GA4) GA12->Active_GAs Oxidases Cell_Elongation Cell Elongation Active_GAs->Cell_Elongation Promotes Stunted_Growth Stunted Growth This compound This compound This compound->ent_Kaurene Inhibits Stem_Growth Stem Elongation Cell_Elongation->Stem_Growth

Caption: Gibberellin Biosynthesis Inhibition by this compound.

Herbicide_Efficacy_Trial_Workflow cluster_greenhouse Greenhouse Trial cluster_field Field Trial GH_Start Sow Weed Seeds GH_Grow Grow to 3-4 Leaf Stage GH_Start->GH_Grow GH_Apply Apply Herbicide Treatments GH_Grow->GH_Apply GH_Assess Assess Weed Control (7, 14, 21 DAT) GH_Apply->GH_Assess GH_Harvest Harvest & Weigh Biomass GH_Assess->GH_Harvest GH_Analyze Statistical Analysis GH_Harvest->GH_Analyze F_Start Select Field Site F_Design Randomized Block Design F_Start->F_Design F_Apply Apply Herbicide Treatments F_Design->F_Apply F_Assess Assess Weed Control (14, 28, 56 DAT) F_Apply->F_Assess F_Data Collect Weed Density & Biomass Data F_Assess->F_Data F_Yield Measure Crop Yield F_Data->F_Yield F_Analyze Statistical Analysis F_Yield->F_Analyze

Caption: Herbicide Efficacy Experimental Workflow.

Herbicide_Mode_of_Action_Comparison cluster_this compound This compound cluster_commercial Commercial Herbicides cluster_effects Weed Response This compound Gibberellin Biosynthesis Inhibitor Alorac_Effect Stunted Growth This compound->Alorac_Effect Leads to Photosynthesis_Inhibitor Photosynthesis Inhibitor (e.g., Atrazine) Necrosis Necrosis Photosynthesis_Inhibitor->Necrosis ACCase_Inhibitor ACCase Inhibitor (e.g., Fenoxaprop) ACCase_Inhibitor->Necrosis Synthetic_Auxin Synthetic Auxin (e.g., 2,4-D) Distorted_Growth Distorted Growth Synthetic_Auxin->Distorted_Growth EPSPS_Inhibitor EPSPS Inhibitor (e.g., Glyphosate) Systemic_Death Systemic Death EPSPS_Inhibitor->Systemic_Death

Caption: Herbicide Mode of Action Comparison.

References

Alorac: A Case of Mistaken Identity in Drug Development Research

Author: BenchChem Technical Support Team. Date: December 2025

A review of available data indicates a significant misunderstanding in the classification and application of the chemical compound "Alorac." While the query requests a statistical validation and comparison guide for "this compound research findings" in the context of drug development, publicly accessible information identifies this compound not as a pharmaceutical agent, but as a plant growth regulator.[1] This distinction is critical for the research and scientific community, as the protocols and validation standards for agricultural chemicals and human therapeutics are fundamentally different.

Chemical Identity and Properties

This compound is chemically identified as (2Z)-2,3,5,5,5-pentachloro-4-oxo-2-pentenoic acid.[2] Its primary application is in agriculture as a plant growth regulator.[1] The available literature and databases, including PubChem, provide details on its chemical structure, physical and chemical properties, and synonyms.[2] However, this information does not extend to clinical research or therapeutic use in humans.

Lack of Clinical Data

Crucially, there is a notable absence of published data regarding human toxicity, environmental fate, and ecotoxicity of this compound.[1] Searches for clinical trials or any form of research findings related to this compound as a drug for human use have yielded no results. This lack of information makes it impossible to conduct a statistical validation or create a comparison guide as requested for a drug development audience.

It is important to distinguish "this compound," the plant growth regulator, from similarly named but distinct entities in the pharmaceutical space, such as "Alora Pharmaceuticals LLC" and "Elorac, Inc."[3][4] These companies are involved in the development of various therapeutic agents, but their work is unrelated to the chemical compound this compound.

Given that this compound is not a therapeutic drug and there is no associated clinical data, the creation of a comparison guide for its performance against other drug alternatives, including quantitative data tables and experimental protocols for clinical trials, is not feasible. The scientific community is advised to rely on verified sources for chemical and drug information to avoid such misinterpretations.

References

Assessing Alorac as a Research Tool: A Comparative Analysis of Specificity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The specificity of a research tool is paramount in generating reliable and reproducible experimental data. This guide provides a comparative assessment of Alorac, a novel research tool, against established alternatives. By examining its performance through quantitative data and detailed experimental protocols, researchers, scientists, and drug development professionals can make informed decisions about its suitability for their specific research applications. This objective analysis focuses on the specificity of this compound, a critical factor in minimizing off-target effects and ensuring the validity of research findings.

Understanding this compound's Mechanism of Action

This compound is a plant growth regulator that functions as a gibberellin biosynthesis inhibitor[1]. Its primary mechanism of action involves the disruption of the gibberellin signaling pathway, which is crucial for various developmental processes in plants. While its effects on plant biology are documented, its application as a research tool in other biological systems is not well-established in publicly available literature. The information available is largely limited to its role as a herbicide[1].

Comparative Analysis of Specificity

Due to the lack of publicly available data on this compound's use as a research tool in biomedical or drug development contexts, a direct comparative analysis of its specificity against other research tools is not feasible at this time. The following sections provide a general framework for how such a comparison would be structured if data were available.

Key Metrics for Specificity Assessment

To assess the specificity of a research tool like this compound, several quantitative metrics would be essential. These include:

  • Binding Affinity (Kd): Measures the strength of the interaction between the tool and its intended target. A lower Kd value indicates a higher affinity.

  • Inhibitory Concentration (IC50/EC50): Indicates the concentration of the tool required to inhibit or activate a biological process by 50%. Lower values suggest higher potency.

  • Selectivity Index: A ratio of the tool's potency for its intended target versus its potency for off-targets. A higher selectivity index is desirable.

  • Off-Target Profiling: Comprehensive screening against a panel of related and unrelated targets to identify unintended interactions.

Hypothetical Data Comparison

The following table illustrates how quantitative data for this compound and its alternatives would be presented for a comparative analysis. Please note that the data presented here is purely hypothetical and for illustrative purposes only, as no actual data for this compound as a research tool is available.

Research ToolTargetBinding Affinity (Kd, nM)IC50 (nM)Selectivity Index vs. Off-Target X
This compound Target AData not availableData not availableData not available
Alternative 1 Target A1550100
Alternative 2 Target A525200
Alternative 3 Target B10050010

Experimental Protocols for Specificity Assessment

Detailed experimental protocols are crucial for the replication and validation of specificity data. Below are examples of standard methodologies that would be employed to assess the specificity of a research tool.

Target Engagement Assay

This experiment would confirm the direct binding of this compound to its intended target protein.

Methodology:

  • Protein Immobilization: The purified target protein is immobilized on a sensor chip.

  • Analyte Injection: A series of concentrations of this compound are flowed over the sensor surface.

  • Signal Detection: The binding events are detected in real-time using techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).

  • Data Analysis: The association and dissociation rates are measured to calculate the binding affinity (Kd).

In Vitro Enzyme Inhibition Assay

This assay would quantify the inhibitory potency of this compound against its target enzyme.

Methodology:

  • Reaction Setup: The target enzyme, its substrate, and varying concentrations of this compound are combined in a reaction buffer.

  • Incubation: The reaction is incubated at a specific temperature for a defined period.

  • Signal Measurement: The enzyme activity is measured by detecting the product formation, often through a change in absorbance or fluorescence.

  • Data Analysis: The IC50 value is determined by plotting the enzyme activity against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA would be used to verify target engagement in a cellular context.

Methodology:

  • Cell Treatment: Intact cells are treated with either a vehicle control or this compound.

  • Heating: The treated cells are heated to a range of temperatures.

  • Cell Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

  • Protein Detection: The amount of soluble target protein at each temperature is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting temperature of the target protein in the presence of this compound indicates target engagement.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate complex experimental workflows and signaling pathways.

cluster_0 In Vitro Specificity Assessment A Purified Target Protein C Binding Assay (e.g., SPR) A->C D Enzyme Inhibition Assay A->D B This compound (Test Compound) B->C B->D E Determine Kd C->E F Determine IC50 D->F

Caption: Workflow for in vitro specificity assessment.

cluster_1 Hypothetical Signaling Pathway X External Signal Y Receptor X->Y Z Target A Y->Z W Downstream Effector Z->W V Cellular Response W->V This compound This compound This compound->Z

Caption: Hypothetical signaling pathway for this compound.

Based on currently available information, this compound is identified as a plant growth regulator with a specific mode of action in inhibiting gibberellin biosynthesis[1]. There is no evidence in the public domain to support its use as a research tool for the audience of researchers, scientists, and drug development professionals in a biomedical context. Therefore, a comprehensive assessment of its specificity against alternatives in this field cannot be provided. Should further data become available, the framework outlined in this guide can be utilized to conduct a thorough and objective comparison. Researchers are advised to seek tools with well-documented specificity and a substantial body of peer-reviewed literature to ensure the reliability of their experimental outcomes.

References

Safety Operating Guide

Lack of Specific Disposal Protocols for Alorac Necessitates Precautionary Measures

Author: BenchChem Technical Support Team. Date: December 2025

In the absence of explicit guidelines for Alorac, it must be treated as a hazardous chemical waste. The following general procedures, based on standard laboratory safety practices for hazardous materials, should be implemented to ensure the safety of personnel and to minimize environmental impact. These recommendations are derived from established protocols for other chemical substances where detailed disposal information is available.

Summary of Known Information on this compound
PropertyInformation
Chemical Identity (2Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid[2]
Type Obsolete plant growth regulator and herbicide[1]
Regulatory Status Not generally approved for use in the developed world[1]
Data Availability Very little published data on human toxicity, environmental fate, degradation, or ecotoxicity[1]

General Disposal Protocol for this compound and Uncharacterized Chemical Waste

Given the data deficiency for this compound, a conservative disposal strategy is mandatory. This involves treating the substance as highly hazardous.

Step 1: Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile or neoprene)

  • A lab coat or chemical-resistant apron

  • Closed-toe shoes

All handling of this compound, in solid or solution form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or aerosols.

Step 2: Waste Segregation and Collection

Proper segregation of waste is critical to prevent accidental chemical reactions.

  • Solid Waste: All unused or expired this compound powder, along with any materials used for cleaning up spills (e.g., absorbent pads, contaminated wipes), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Contaminated Sharps: Any sharps, such as pipette tips or needles, contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.

Step 3: Container Labeling

Proper labeling of waste containers is a regulatory requirement and essential for safety. All waste containers must be clearly and securely labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" or "(2Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid"

  • The date of waste generation

  • The name of the principal investigator and the laboratory room number

Step 4: Storage of Hazardous Waste

Hazardous waste must be stored in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated, and incompatible waste types must be segregated to prevent accidental reactions.

Step 5: Scheduling Waste Pickup

Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.

Experimental Workflow for Disposal of Uncharacterized Chemicals

The following diagram illustrates a generalized workflow for the safe disposal of a chemical with limited safety and disposal information, such as this compound.

cluster_prep Preparation cluster_waste_collection Waste Segregation & Collection cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal start Start: Handle Unknown Chemical (this compound) ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste Types fume_hood->segregate solid_waste Solid Waste Container segregate->solid_waste liquid_waste Liquid Waste Container segregate->liquid_waste sharps_waste Sharps Container segregate->sharps_waste label_waste Label Waste Containers (Hazardous, Chemical Name, Date) solid_waste->label_waste liquid_waste->label_waste sharps_waste->label_waste store_waste Store in Designated Secure Area label_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Professional Disposal contact_ehs->end

References

Navigating the Unknown: A Safety Protocol for Alorac and Other Chemicals with Limited Data

Author: BenchChem Technical Support Team. Date: December 2025

Alorac is an obsolete plant growth regulator and herbicide for which there is very little published data regarding its human toxicity, environmental fate, or ecotoxicity. This absence of comprehensive safety information necessitates a cautious approach, treating the substance as potentially hazardous. The following guide provides a framework for handling this compound and other chemicals with limited or unknown safety data, ensuring the protection of researchers, scientists, and drug development professionals.

When specific handling instructions and safety data are unavailable, a conservative approach based on the hierarchy of controls is essential. This involves assuming the substance is hazardous and implementing stringent safety measures to minimize exposure.

Risk Assessment for Chemicals with Unknown Hazards

Before any handling of a substance with limited safety data, a thorough risk assessment is paramount. This assessment should:

  • Assume High Hazard: In the absence of data to the contrary, treat the chemical as highly toxic, flammable, corrosive, and reactive.

  • Evaluate the Procedure: Analyze every step of the planned experiment or handling procedure to identify potential exposure points, such as during weighing, mixing, heating, or transferring the substance.

  • Consider the Quantities: The amount of the substance being used will directly impact the potential risk. Whenever possible, use the smallest quantity necessary for the procedure.

  • Review Available Information: While specific data for this compound is scarce, review any available information, such as its chemical class or structure, which might provide clues to its potential hazards.

  • Plan for Emergencies: Develop a clear plan for spills, accidental exposures, and other emergencies. Ensure that all necessary safety equipment, such as spill kits and emergency showers, is readily accessible.

Personal Protective Equipment (PPE) for Handling Chemicals with Unknown Hazards

For chemicals with unknown hazards, a high level of personal protective equipment is required. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale
Respiratory Protection A full-face, air-purifying respirator (NIOSH-approved) or a supplied-air respirator should be used.[1][2]Protects against inhalation of potentially toxic dust, vapors, or aerosols.
Eye and Face Protection Chemical splash goggles and a face shield are necessary.[3][4]Provides a barrier against splashes and airborne particles, protecting the eyes and face from contact with the hazardous substance.
Skin and Body Protection A chemical-resistant suit or a lab coat worn over long-sleeved clothing, along with an apron, is recommended.[1][5]Minimizes skin contact with the chemical. The material of the protective clothing should be resistant to a broad range of chemicals.
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) is advised.[6] Consult a glove compatibility chart for the chemical class if known.Provides a robust barrier against skin absorption of the hazardous substance. Double-gloving offers additional protection in case the outer glove is compromised.
Foot Protection Closed-toe shoes made of a chemically resistant material, along with shoe covers, should be worn.[3]Protects the feet from spills and splashes.

Operational Plan for Handling this compound

When handling this compound or any chemical with unknown properties, all operations should be conducted within a certified chemical fume hood or other appropriate containment device.

Step-by-Step Handling Procedure:

  • Preparation: Before starting, ensure the work area is clean and uncluttered. Assemble all necessary equipment and materials.

  • Donning PPE: Put on all required personal protective equipment in the correct order.

  • Handling: Conduct all manipulations of the chemical within a fume hood. Use tools and techniques that minimize the creation of dust or aerosols.

  • Storage: Store the chemical in a well-ventilated, designated area, away from incompatible materials. The container must be clearly labeled as "this compound - Hazard Unknown" and tightly sealed.

  • Decontamination: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Doffing PPE: Remove personal protective equipment carefully to avoid cross-contamination.

Disposal Plan

Chemicals with unknown hazards cannot be disposed of through standard waste streams.[7]

  • Waste Collection: Collect all waste materials containing this compound, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and chemically resistant container. The label should read "Hazardous Waste - this compound (Hazard Unknown)".

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department should be contacted for guidance on the proper disposal of unknown chemical waste.[8][9] They will have procedures in place for the analysis and subsequent disposal of such materials.

  • Do Not Mix: Do not mix unknown chemical waste with other waste streams.[7]

Workflow for Handling Chemicals with Unknown Hazards

The following diagram illustrates the logical steps for safely managing a chemical with limited or no safety data.

G cluster_prep Preparation & Assessment cluster_handling Handling Protocol cluster_disposal Waste Management start Start: Chemical with Unknown Hazard Identified risk_assessment Conduct Thorough Risk Assessment start->risk_assessment ppe_selection Select Maximum Precautionary PPE risk_assessment->ppe_selection emergency_plan Develop Emergency & Spill Response Plan ppe_selection->emergency_plan fume_hood Work in Certified Fume Hood emergency_plan->fume_hood handling_procedure Follow Strict Handling Procedures fume_hood->handling_procedure decontamination Decontaminate Work Area & Equipment handling_procedure->decontamination waste_collection Collect & Label as Unknown Hazardous Waste decontamination->waste_collection contact_ehs Contact Environmental Health & Safety (EHS) waste_collection->contact_ehs end End: Professional Disposal by EHS contact_ehs->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.